1-Iodo-2-(propan-2-yloxy)cyclohexane
Description
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-iodo-2-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C9H17IO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
LFTHVSULJBJGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCC1I |
Origin of Product |
United States |
An In-depth Technical Guide to 1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a halogenated ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to present plausible synthetic routes, reactivity profiles, and potential applications.
Compound Overview and Physicochemical Properties
1-Iodo-2-(propan-2-yloxy)cyclohexane is a vicinal functionalized cyclohexane derivative. The presence of both an iodine atom and an ether linkage on adjacent carbons imparts a unique reactivity profile, making it a potentially valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of 1-Iodo-2-(propan-2-yloxy)cyclohexane and Related Compounds
| Property | 1-Iodo-2-(propan-2-yloxy)cyclohexane | 1-Iodo-2-propylcyclohexane[1] | Iodocyclohexane[2] |
| CAS Number | 1362852-51-4[3] | Not Available | 626-62-0 |
| Molecular Formula | C₉H₁₇IO | C₉H₁₇I | C₆H₁₁I |
| Molecular Weight | 268.13 g/mol (calculated) | 252.14 g/mol | 210.06 g/mol |
| Appearance | Likely a colorless to slightly yellow liquid | - | Colorless to slightly reddish yellow liquid |
| Boiling Point | Not reported | Not reported | 180 °C |
| Solubility | Expected to be soluble in common organic solvents | - | Insoluble in water; soluble in ethanol, ether, and acetone |
| SMILES | CC(C)OC1CCCCC1I | CCCC1CCCCC1I | C1CCC(CC1)I |
| InChI Key | LFTHVSULJBJGKO-UHFFFAOYSA-N | AUMSIQNVQQJHCY-UHFFFAOYSA-N | FUCOMWZKWIEKRK-UHFFFAOYSA-N |
Plausible Synthetic Routes
Route 1: Electrophilic Iodoetherification of Cyclohexene
This is the most direct and likely approach, involving the reaction of cyclohexene with an iodine source in the presence of isopropanol.
Causality of Experimental Choices: The reaction proceeds via an electrophilic addition mechanism. The double bond of cyclohexene attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate. This intermediate is then opened by the nucleophilic attack of isopropanol. The stereochemistry of the product is typically trans due to the backside attack of the alcohol on the three-membered iodonium ring.[4]
Caption: Electrophilic iodoetherification of cyclohexene.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of cyclohexene (1.0 equiv.) in isopropanol (used as both solvent and nucleophile, ~0.2 M), add N-iodosuccinimide (NIS) (1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of NIS is often preferred over molecular iodine as it can lead to cleaner reactions with fewer side products.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Ring-Opening of Cyclohexene Oxide
An alternative strategy involves the synthesis of cyclohexene oxide, followed by its ring-opening.
Causality of Experimental Choices: Cyclohexene can be epoxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[5] The resulting epoxide is then susceptible to nucleophilic attack. In an acidic medium, the epoxide oxygen is protonated, activating the ring towards opening. The nucleophile (isopropanol) will then attack one of the electrophilic carbons of the epoxide.
Sources
- 1. 1-Iodo-2-propylcyclohexane | C9H17I | CID 89233236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodocyclohexane - Wikipedia [en.wikipedia.org]
- 3. 1362852-51-4|1-Iodo-2-(propan-2-yloxy)cyclohexane|BLD Pharm [bldpharm.com]
- 4. Cyclohexane, 1-iodo-2-methoxy-, trans- | 54826-41-4 | Benchchem [benchchem.com]
- 5. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Introduction
1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS Number: 1362852-51-4) is a halogenated ether derivative of cyclohexane. Its structure presents an interesting combination of a bulky, lipophilic cyclohexane ring, a flexible isopropoxy group, and a reactive iodo-substituent. Such motifs are of significant interest to researchers in medicinal chemistry and materials science, where the interplay of steric and electronic properties can be leveraged for the design of novel molecules with specific biological activities or material properties. The iodo-group, in particular, serves as a versatile synthetic handle for further functionalization, for instance, in cross-coupling reactions.
Given the limited availability of experimental data for this specific compound in public databases, this guide provides a comprehensive framework for its physicochemical characterization. It is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols to elucidate the key properties of 1-Iodo-2-(propan-2-yloxy)cyclohexane and similarly novel compounds. This document emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Molecular Structure and In Silico Property Prediction
The first step in characterizing a novel compound is to understand its structure and predict its fundamental properties using computational methods. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools in this regard, providing estimates that can guide experimental design. Various software suites, such as ACD/PhysChem Suite or ChemDraw, can perform these calculations based on the molecular structure.
Caption: Molecular structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Table 1: Predicted Physicochemical Properties of 1-Iodo-2-(propan-2-yloxy)cyclohexane
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₇IO | Defines the elemental composition. |
| Molecular Weight | 268.14 g/mol | Influences diffusion, bioavailability, and formulation. |
| Boiling Point | ~220-240 °C | Important for purification (distillation) and handling. |
| Melting Point | Not applicable (likely a liquid at RT) | Affects solubility and formulation of solid dosage forms. |
| Density | ~1.3 - 1.4 g/cm³ | Relevant for formulation and manufacturing processes. |
| logP (o/w) | ~3.5 - 4.5 | A key indicator of lipophilicity, affecting absorption and distribution. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation of aqueous solutions. |
| pKa | Not applicable (no ionizable groups) | Determines the charge state of a molecule at a given pH. |
Note: These values are estimations based on the structure and data from analogous compounds like iodocyclohexane. Experimental verification is essential.
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the core physicochemical properties.
Melting and Boiling Point Determination
The melting point is the temperature at which a substance transitions from solid to liquid, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For pure crystalline compounds, the melting point is sharp, whereas impurities lead to a depressed and broader melting range.
This micro method is suitable for small sample quantities.
-
Sample Preparation: Fill a small test tube (e.g., 75x10 mm) to a depth of about 1-2 cm with 1-Iodo-2-(propan-2-yloxy)cyclohexane.
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as the apparatus cools.
-
Validation: Repeat the determination to ensure consistency.
Should the compound be a solid at room temperature, the following protocol is advised.
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Measurement: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability. A qualitative assessment in a range of solvents provides a good initial understanding.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate small test tube, add a few drops (if liquid) or a few milligrams (if solid) of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
-
Observation: Agitate the mixture and observe whether the compound dissolves completely. Record the solubility as soluble, partially soluble, or insoluble.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity, a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for its determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 1-Iodo-2-(propan-2-yloxy)cyclohexane in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water] logP = log₁₀(P)
-
Validation: For accurate results, the experiment should be repeated with varying phase volume ratios.
Spectroscopic and Structural Characterization
Spectroscopic techniques are essential for confirming the molecular structure.
Caption: Experimental workflow for the characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the isopropoxy group, and the proton on the carbon bearing the iodine. The protons on the cyclohexane ring will likely appear as complex multiplets in the range of 1.0-2.5 ppm. The methine proton of the isopropoxy group will be a septet around 3.5-4.0 ppm, while the methyl protons will be a doublet around 1.2 ppm. The proton on the carbon attached to the iodine (C1) will be significantly downfield, likely in the 4.0-4.5 ppm region, due to the deshielding effect of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The two carbons of the isopropoxy methyl groups will appear around 20-25 ppm, and the methine carbon around 65-75 ppm. The carbons of the cyclohexane ring will resonate in the 20-45 ppm range, with the exception of the two carbons bonded to the substituents. The carbon atom bonded to the oxygen (C2) will be in the 70-80 ppm range, while the carbon bonded to the iodine (C1) will be significantly upfield, likely in the 25-35 ppm range, due to the "heavy atom effect" of iodine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Iodo-2-(propan-2-yloxy)cyclohexane, the key expected absorptions are:
-
C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-O stretching (ether): A strong, characteristic band in the 1050-1150 cm⁻¹ region.
-
C-I stretching: A weak to medium band in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 268.
-
Fragmentation: A prominent fragmentation pathway would be the loss of the iodine atom (I•), leading to a peak at m/z = 141. Another likely fragmentation is the cleavage of the C-I bond, resulting in a stable cyclohexyl carbocation fragment. Alpha-cleavage adjacent to the ether oxygen is also a possible fragmentation pathway.
Chemical Reactivity and Stability
The chemical behavior of 1-Iodo-2-(propan-2-yloxy)cyclohexane is dictated by its two main functional groups: the alkyl iodide and the ether.
-
Alkyl Iodide: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making alkyl iodides the most reactive alkyl halides. This makes the compound susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions. The secondary nature of the carbon bearing the iodine suggests that both SN1 and SN2 pathways are possible, depending on the reaction conditions. It can also participate in various coupling reactions and radical reactions.
-
Ether Group: Ethers are generally quite stable and unreactive towards bases, and mild oxidizing or reducing agents. Cleavage of the C-O bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI). Ethers can also form explosive peroxides upon prolonged exposure to air and light, a crucial safety consideration for storage.
Conclusion
This technical guide has outlined a comprehensive strategy for the physicochemical characterization of the novel compound 1-Iodo-2-(propan-2-yloxy)cyclohexane. By combining in silico predictions with rigorous experimental protocols for determining melting/boiling point, solubility, and lipophilicity, a foundational understanding of its properties can be established. Furthermore, the application of spectroscopic techniques such as NMR, IR, and mass spectrometry is crucial for unambiguous structural confirmation. An awareness of the inherent reactivity of the alkyl iodide and ether functionalities will inform safe handling, storage, and synthetic applications. This integrated approach provides a robust framework for the thorough characterization of this and other novel chemical entities, which is a critical step in the journey of drug discovery and material science innovation.
References
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ACS Publications. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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PubMed. (2006, August 15). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. [Link]
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Scribd. Melting Point Apparatus Experimental Manual. [Link]
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SciSpace. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
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chymist.com. Micro Boiling Point Determination. [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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University of Babylon. Experiment 2 : Determination of boiling point. [Link]
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ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
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ResearchGate. (2026, January 15). Application of QSAR in Property Prediction of Biological Molecules. [Link]
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The Stereochemical Architecture of 1-Iodo-2-(propan-2-yloxy)cyclohexane: A Comprehensive Guide
Executive Summary
For researchers and drug development professionals, controlling the three-dimensional arrangement of atoms during functionalization is a foundational pillar of modern synthetic chemistry. 1-Iodo-2-(propan-2-yloxy)cyclohexane (also known as 1-iodo-2-isopropoxycyclohexane) serves as a prime model for understanding stereoselective halogen etherification. This molecule is frequently utilized as a versatile intermediate in the construction of complex cyclic frameworks, such as spiroketals[1], and in cross-coupling reactions. This whitepaper provides an in-depth analysis of its stereochemical formation, conformational thermodynamics, and a self-validating protocol for its synthesis.
Structural & Stereochemical Fundamentals
The molecular architecture of 1-iodo-2-(propan-2-yloxy)cyclohexane features a six-membered carbocyclic ring with two adjacent chiral centers at C1 and C2. Mathematically, this allows for four possible stereoisomers:
-
Trans Enantiomers: (1R, 2R) and (1S, 2S)
-
Cis Enantiomers: (1R, 2S) and (1S, 2R)
However, when synthesized via the standard electrophilic addition of iodine and isopropanol to cyclohexene, the reaction is highly stereospecific. The process exclusively yields the trans racemate —an equimolar mixture of the (1R, 2R) and (1S, 2S) isomers. The cis isomers are not observed under standard kinetic control.
Mechanistic Causality: The Cyclic Iodonium Ion
The exclusive formation of the trans isomer is dictated by the reaction mechanism. When cyclohexene is exposed to an electrophilic iodine source, the alkene's π -electrons attack the iodine, forming a bridged, three-membered cyclic iodonium ion intermediate[2].
The Causality of Stereocontrol: The massive iodine atom effectively blocks one entire face of the cyclohexane ring. For the isopropanol nucleophile to successfully form a C–O bond, its oxygen lone pair (HOMO) must donate into the σ∗ anti-bonding orbital (LUMO) of the C–I bond. This orbital alignment strictly requires an anti-periplanar (backside) attack . Consequently, the isopropoxy group is installed on the opposite face of the ring relative to the iodine atom, locking the relative stereochemistry into a trans configuration.
Stereospecific anti-addition mechanism via a cyclic iodonium ion intermediate.
Conformational Thermodynamics: Diequatorial vs. Diaxial
Once the trans configuration is established, the cyclohexane ring undergoes dynamic conformational flipping between two distinct chair forms: the diequatorial (e,e) and the diaxial (a,a) conformations.
Steric vs. Electronic Factors:
-
Steric Strain: In the diaxial conformer, both the bulky iodine atom and the isopropoxy group suffer from severe 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring. To minimize this steric penalty, the molecule strongly favors the diequatorial conformation[3].
-
Dipole Moments: The C–I and C–O bonds are highly polar. In the diequatorial state, these dipoles point in opposing directions, partially canceling out. In the diaxial state, they are more aligned, creating a larger net molecular dipole. While highly polar solvents can slightly stabilize the diaxial form, steric repulsion remains the dominant thermodynamic driver, keeping the diequatorial form as the major species in solution.
Thermodynamic equilibrium between diequatorial and diaxial chair conformations.
Quantitative Data Summary
The following table summarizes the critical thermodynamic and analytical parameters that define the stereochemistry of this molecule.
| Property / Parameter | Value / Description | Impact on Stereochemistry |
| Stereochemical Outcome | trans-(1R,2R) & (1S,2S) | Exclusively formed via stereospecific anti-addition. |
| Dominant Conformation | Diequatorial (e,e) | Minimizes 1,3-diaxial steric strain in the chair form. |
| Iodine A-value | ~0.47 kcal/mol | Drives the thermodynamic preference for equatorial positioning. |
| Isopropoxy A-value | ~0.60 - 0.75 kcal/mol | Bulky branched ether heavily penalizes the axial position. |
| 3JH1,H2 NMR Coupling | 9.0 – 11.0 Hz | Large axial-axial coupling constant validates the (e,e) geometry. |
Self-Validating Experimental Protocol: Stereoselective Iodoetherification
To ensure high yields and absolute stereocontrol, modern protocols often utilize N-Iodosuccinimide (NIS) rather than elemental iodine ( I2 ). NIS acts as a controlled, slow-release source of electrophilic iodine, minimizing polyiodination side reactions.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve cyclohexene (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL). Isopropanol acts as both the solvent and the nucleophile.
-
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol) in portions over 15 minutes.
-
Controlled Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Crucial Causality: The reaction flask must be wrapped in aluminum foil (kept in the dark). Ambient light can trigger the homolytic cleavage of weak N–I or C–I bonds, initiating radical chain reactions that destroy stereoselectivity and yield allylic halides.
-
Quenching & Workup: Dilute the mixture with diethyl ether (50 mL) and quench by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ) (30 mL). Crucial Causality: The thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide ions, preventing ongoing oxidation during purification. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 .
-
Analytical Checkpoint (Self-Validation): Before proceeding to flash chromatography, evaporate a small aliquot and obtain a crude 1H NMR spectrum. Locate the protons at C1 (adjacent to iodine) and C2 (adjacent to oxygen). Calculate their vicinal coupling constant ( 3J ). A value of >9.0 Hz confirms an axial-axial proton relationship, definitively validating that the product is the desired trans-diequatorial isomer. If the coupling is ~3-5 Hz, the protocol has failed (indicating a cis isomer or a shifted conformational equilibrium), and the batch should be discarded.
-
Purification: Purify the concentrated crude product via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure trans-1-iodo-2-(propan-2-yloxy)cyclohexane.
Self-validating experimental workflow for stereoselective iodoetherification.
Applications in Advanced Synthesis
The stereodefined 1-iodo-2-alkoxycyclohexane motif is highly prized in drug discovery. The iodine atom serves as an excellent leaving group for subsequent stereospecific transformations. For example, researchers utilize these iodoethers in dehydroiodination strategies to construct complex 5,5- and 5,6-spiroketal architectures found in bioactive natural products[1]. Additionally, the predictable stereochemistry makes it an ideal substrate for studying asymmetric catalytic variants of iodoetherification[4].
References
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An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors - Organic & Biomolecular Chemistry (RSC Publishing) - 1
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Cyclohexane, 1-iodo-2-methoxy-, trans- - Benchchem - 3
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En Route to the Transformation of Glycoscience: A Chemist's Perspective on Internal and External Crossroads in Glycochemistry - Journal of the American Chemical Society - 2
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Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes - PubMed (NIH) - 4
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Conformational Analysis of 1-Iodo-2-(propan-2-yloxy)cyclohexane: A Comprehensive Guide to Stereoelectronic Effects and Thermodynamic Equilibria
Executive Summary
The conformational analysis of 1,2-disubstituted cyclohexanes is a cornerstone of physical organic chemistry, providing critical insights into steric hindrance, stereoelectronic effects, and thermodynamic equilibria. This technical guide provides an in-depth analysis of 1-iodo-2-(propan-2-yloxy)cyclohexane (commonly known as 1-iodo-2-isopropoxycyclohexane). By evaluating the interplay between the highly polarizable iodine atom and the sterically demanding isopropoxy group, this whitepaper establishes a robust framework for predicting conformer populations. We detail the theoretical causality behind these equilibria and provide field-proven experimental workflows utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) for their elucidation.
Theoretical Framework: Steric vs. Stereoelectronic Effects
The conformational preferences of substituted cyclohexanes are dictated by the energy difference between axial and equatorial positions, quantified as the A-value [1]. The A-value represents the standard free energy change ( ΔG∘ ) for the axial-to-equatorial interconversion.
-
Iodine (-I): Despite its large atomic radius, iodine has an unusually long C-I bond length (~2.14 Å). This extended distance mitigates severe 1,3-diaxial interactions with the axial protons on C3 and C5, resulting in a relatively low A-value of approximately 0.47 kcal/mol[1].
-
Isopropoxy (-OCH(CH3)2): The isopropoxy group is sterically demanding due to the branched isopropyl moiety. However, the ether oxygen acts as a crucial spacer. Free rotation around the C-O bond allows the isopropyl group to orient itself to minimize steric clash with the cyclohexane ring. Consequently, its A-value is approximately 0.85 kcal/mol—larger than that of a methoxy group, but significantly smaller than a direct isopropyl substituent.
When these two groups are placed on adjacent carbons (1,2-disubstitution), their relative stereochemistry (cis vs. trans) and spatial proximity introduce new thermodynamic variables: gauche interactions and dipole-dipole repulsion [2].
Isomeric Analysis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
The trans-Isomer
For the trans-isomer, the two chair conformations are the diaxial (a,a) and the diequatorial (e,e) forms[1][2].
-
Diequatorial (e,e): Both the iodine and isopropoxy groups occupy equatorial positions. The primary destabilizing factor is the gauche interaction between the adjacent equatorial substituents. However, because both groups avoid 1,3-diaxial interactions, this conformer is thermodynamically favored and acts as the global minimum[2][3].
-
Diaxial (a,a): Both groups occupy axial positions. This conformer suffers from 1,3-diaxial interactions for both substituents (totaling ~1.32 kcal/mol of steric strain). However, in non-polar solvents, the (a,a) conformer can experience slight stabilization due to the anti-periplanar arrangement of the C-I and C-O bonds, which minimizes dipole-dipole repulsion (dipole cancellation)[4].
The cis-Isomer
For the cis-isomer, the chair conformations are axial-equatorial (a,e) and equatorial-axial (e,a)[1][2]. Both conformers feature one axial group, one equatorial group, and one gauche interaction.
-
Axial-Equatorial (I=a, OiPr=e): The bulkier isopropoxy group occupies the equatorial position, while the smaller iodine atom is axial. The steric penalty is solely the A-value of iodine (0.47 kcal/mol) plus the gauche interaction.
-
Equatorial-Axial (I=e, OiPr=a): The isopropoxy group is forced into the axial position, incurring a higher steric penalty (~0.85 kcal/mol) plus the gauche interaction.
Because the A-value of the isopropoxy group is greater than that of iodine, the (a,e) conformer is thermodynamically favored over the (e,a) conformer[2].
Caption: Conformational free energy logic for the isomers of 1-iodo-2-isopropoxycyclohexane.
Experimental Workflows for Conformational Elucidation
To validate the theoretical thermodynamic distributions, a dual-pronged, self-validating approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required[3][4].
NMR Spectroscopy Protocol
NMR is the gold standard for determining conformer populations in solution. The protocol relies on the time-averaged nature of NMR signals due to rapid ring flipping at room temperature[4].
-
Sample Preparation: Dissolve the synthesized 1-iodo-2-isopropoxycyclohexane in a non-polar solvent (e.g., CDCl3) and a polar solvent (e.g., DMSO-d6) to evaluate solvent-dependent dipole effects[4].
-
1H NMR & J-Coupling Analysis: Acquire a high-resolution 1H NMR spectrum. Focus on the methine protons attached to C1 (bearing iodine) and C2 (bearing isopropoxy).
-
Extract the 3JH1,H2 coupling constants.
-
Apply the Karplus equation: A large coupling constant (~10-12 Hz) indicates a trans-diaxial proton arrangement (corresponding to the diequatorial substituent conformer). A smaller coupling constant (~3-5 Hz) indicates equatorial-equatorial or axial-equatorial proton arrangements[3][4].
-
-
13C NMR (γ-Gauche Effect): Analyze the 13C chemical shifts. Axial substituents induce an upfield shift (shielding) on the γ-carbons compared to equatorial substituents[3]. By comparing the shifts to rigid model compounds, the equilibrium constant can be derived.
-
NOESY: Perform 2D NOESY to observe through-space interactions, confirming the spatial proximity of the isopropoxy methyl groups to specific axial or equatorial ring protons.
Computational Chemistry (DFT) Protocol
DFT calculations provide the self-validating theoretical backing for the empirical NMR data[4].
-
Geometry Optimization: Construct the starting geometries for all conformers ((e,e), (a,a), (a,e), (e,a)). Optimize using a robust functional and basis set, such as B3LYP/6-311+G** or M06-2X/Def2TZVP, which accurately captures non-covalent interactions[4].
-
Frequency Analysis: Confirm that the optimized geometries are true minima (ensuring zero imaginary frequencies) and extract the zero-point energy (ZPE) corrections.
-
Solvation Modeling: Apply a continuum solvation model (e.g., SMD or PCM) matching the NMR solvents (CHCl3 and DMSO) to calculate the free energy of solvation ( ΔGsolv )[4].
-
Boltzmann Distribution: Calculate the theoretical population of each conformer at 298.15 K using the Boltzmann equation: Pi=∑e−ΔGj/RTe−ΔGi/RT .
Caption: Integrated NMR and DFT workflow for elucidating conformational equilibria.
Quantitative Data Presentation
The following tables summarize the critical thermodynamic parameters that govern the conformational behavior of 1-iodo-2-isopropoxycyclohexane.
Table 1: Standard A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) | Primary Steric Contributor |
| Iodine (-I) | 0.47 | Large atomic radius, but mitigated by long C-I bond length[1]. |
| Methoxy (-OCH3) | 0.60 | Rotation around C-O bond minimizes 1,3-diaxial clash. |
| Isopropoxy (-OCH(CH3)2) | ~0.85 | Branched alkyl bulk, partially relieved by ether oxygen spacer. |
| Isopropyl (-CH(CH3)2) | 2.15 | Severe 1,3-diaxial clash; effectively locks the ring. |
Table 2: Relative Stability of 1-Iodo-2-isopropoxycyclohexane Conformers
| Isomer | Conformer | Substituent Positions | Relative Energy Penalty | Stability Rank |
| trans | Diequatorial (e,e) | I (eq), OiPr (eq) | Gauche(I, OiPr) | Most Stable (Global Min) |
| trans | Diaxial (a,a) | I (ax), OiPr (ax) | A(I) + A(OiPr) ≈ 1.32 kcal/mol | Least Stable (trans) |
| cis | Axial-Equatorial (a,e) | I (ax), OiPr (eq) | A(I) + Gauche ≈ 0.47 + Gauche | Most Stable (cis) |
| cis | Equatorial-Axial (e,a) | I (eq), OiPr (ax) | A(OiPr) + Gauche ≈ 0.85 + Gauche | Least Stable (cis) |
Conclusion
The conformational analysis of 1-iodo-2-(propan-2-yloxy)cyclohexane highlights the delicate balance between steric bulk and stereoelectronic interactions. The trans-isomer predominantly exists in the diequatorial conformation, driven by the thermodynamic necessity to avoid 1,3-diaxial strain, though solvent polarity can subtly shift the equilibrium via dipole-dipole interactions. Conversely, the cis-isomer favors placing the bulkier isopropoxy group in the equatorial position, relegating the iodine atom to the axial position. By employing a synergistic approach of NMR spectroscopy and DFT calculations, researchers can accurately quantify these thermodynamic populations, providing essential structural data for downstream synthetic and drug development applications.
References[4] Abraham, R. J., et al. (2005). "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/15959898/[1] Chemistry LibreTexts. (2020). "2.16: Conformations of Disubstituted Cyclohexanes." LibreTexts. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/03%3A_Structure_and_Stereochemistry_of_Alkanes/3.16%3A_Conformations_of_Disubstituted_Cyclohexanes[2] OpenStax. (n.d.). "4.8 Conformations of Disubstituted Cyclohexanes." Pressbooks. URL:https://pressbooks.pub/organicchemistry1/chapter/4-8-conformations-of-disubstituted-cyclohexanes/[3] Benchchem. (n.d.). "Cyclohexane, 1-iodo-2-methoxy-, trans-." Benchchem. URL: https://www.benchchem.com/product/b1213986
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An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Iodo-2-(propan-2-yloxy)cyclohexane
Introduction
Within the landscape of organic synthesis, the carbon-iodine (C-I) bond stands out for its unique reactivity, serving as a linchpin in the construction of complex molecular architectures. Alkyl iodides, in particular, are prized intermediates due to the C-I bond's inherent weakness and the exceptional ability of the iodide ion to function as a leaving group.[1][2] This guide delves into the specific reactivity of the C-I bond in 1-Iodo-2-(propan-2-yloxy)cyclohexane, a molecule that presents a fascinating interplay of steric and electronic effects. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to leverage this compound's synthetic potential.
The C-I bond is the longest and weakest among the carbon-halogen bonds, a characteristic that dictates its high reactivity.[1][2] This reactivity is a direct consequence of the low bond dissociation energy of the C-I bond.[1] Consequently, alkyl iodides are highly susceptible to nucleophilic substitution and elimination reactions, making them valuable precursors in a multitude of synthetic transformations.[2][3][4] The specific structural features of 1-Iodo-2-(propan-2-yloxy)cyclohexane—namely, the cyclohexane ring and the adjacent isopropyl ether group—introduce layers of complexity that govern its reaction pathways.
Structural and Electronic Factors Influencing Reactivity
The reactivity of the C-I bond in 1-Iodo-2-(propan-2-yloxy)cyclohexane is not solely determined by the inherent properties of the bond itself. The local chemical environment, dictated by the cyclohexane scaffold and the neighboring ether linkage, plays a crucial role.
The Carbon-Iodine Bond: A Closer Look
The C-I bond is characterized by its significant length and relatively low polarity compared to other carbon-halogen bonds.[1][5] While the electronegativity difference between carbon and iodine is small, the bond is still polarized, rendering the carbon atom electrophilic and a target for nucleophiles.[5][6][7] The primary determinant of its reactivity, however, is its low bond dissociation energy. The bond dissociation energies for methyl halides (CH₃-X) clearly illustrate this trend, with the C-I bond being the weakest.[1]
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | 115 |
| C-Cl | 83.7 |
| C-Br | 72.1 |
| C-I | 57.6 |
| Table 1: Bond Dissociation Energies of Methyl Halides.[1] |
This inherent weakness makes the iodide ion an excellent leaving group, facilitating a variety of reactions.[1]
Steric and Stereoelectronic Effects of the Cyclohexane Ring
The cyclohexane ring in 1-Iodo-2-(propan-2-yloxy)cyclohexane imposes significant steric and stereoelectronic constraints that influence reaction pathways. The chair conformation of the cyclohexane ring dictates the spatial arrangement of the iodo and isopropoxy groups, which can exist in either axial or equatorial positions. These conformational preferences have a profound impact on reactivity.[8][9][10]
For bimolecular reactions like the Sₙ2 and E2 mechanisms, the stereoelectronic requirement for a specific alignment of orbitals is critical.[9] For instance, the E2 reaction proceeds most efficiently when the hydrogen to be abstracted and the leaving group (iodine) are in an anti-periplanar arrangement (180° dihedral angle).[11] This arrangement is readily achieved when both the hydrogen and the iodine are in axial positions.[11]
Electronic Influence of the Neighboring Ether Group
The propan-2-yloxy group at the C-2 position exerts a significant electronic influence on the adjacent C-I bond. The oxygen atom, being electronegative, can exert an inductive electron-withdrawing effect, which can influence the polarity of the C-I bond and the stability of potential carbocation intermediates in Sₙ1 and E1 reactions.
Major Reaction Pathways
The reactivity of 1-Iodo-2-(propan-2-yloxy)cyclohexane can be channeled through several key pathways, primarily nucleophilic substitution and elimination reactions. The competition between these pathways is dictated by the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[4][12]
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile.[4][13][14]
Sₙ2 Mechanism
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of configuration.[15][16][17] This mechanism is favored for primary and less sterically hindered secondary alkyl halides.[12][17] In the case of 1-Iodo-2-(propan-2-yloxy)cyclohexane, which is a secondary iodide, the Sₙ2 pathway is plausible, particularly with strong, unhindered nucleophiles in polar aprotic solvents.[12]
Sₙ1 Mechanism
The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate.[15][16] The rate-determining step is the formation of the carbocation.[16] This mechanism is favored for tertiary and some secondary alkyl halides, especially in polar protic solvents with weak nucleophiles.[12][16] For 1-Iodo-2-(propan-2-yloxy)cyclohexane, the formation of a secondary carbocation is possible, and its stability would be a key factor.
Elimination Reactions (E1 and E2)
Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the iodide leaving group from adjacent carbon atoms.[3][4]
E2 Mechanism
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[18] This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[11] For 1-Iodo-2-(propan-2-yloxy)cyclohexane, the E2 pathway is favored by strong, bulky bases and higher temperatures.[12][18] The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base.[19]
E1 Mechanism
The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction.[18] Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the alkene. The E1 pathway often competes with the Sₙ1 pathway and is favored by heat.[12][18][20]
Radical Reactions
The weak C-I bond also makes alkyl iodides susceptible to radical reactions.[21] These reactions can be initiated by light or radical initiators and can lead to a variety of products, including the formation of new carbon-carbon bonds.[21][22][23] For instance, alkyl iodides can participate in radical-mediated ketone synthesis and Heck-type reactions.[21][24]
Experimental Protocols
The following protocols provide a framework for exploring the reactivity of 1-Iodo-2-(propan-2-yloxy)cyclohexane under different reaction conditions.
Protocol 1: Sₙ2 Reaction with Sodium Azide
This protocol is designed to favor the Sₙ2 pathway, leading to the formation of 1-Azido-2-(propan-2-yloxy)cyclohexane.
Materials:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Iodo-2-(propan-2-yloxy)cyclohexane (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: E2 Reaction with Potassium tert-Butoxide
This protocol utilizes a strong, bulky base to promote the E2 elimination, yielding cyclohexene derivatives.
Materials:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-Butanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Iodo-2-(propan-2-yloxy)cyclohexane (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate the volatile alkene product.
Conclusion
The reactivity of the carbon-iodine bond in 1-Iodo-2-(propan-2-yloxy)cyclohexane is a rich and multifaceted area of study. The interplay of the inherent weakness of the C-I bond with the steric and stereoelectronic effects imposed by the cyclohexane ring and the neighboring ether group creates a system where reaction outcomes can be finely tuned. A thorough understanding of the factors governing the competition between Sₙ1, Sₙ2, E1, and E2 pathways, as well as the potential for radical reactions, is essential for harnessing the synthetic utility of this versatile molecule. The protocols provided herein serve as a starting point for the exploration and application of 1-Iodo-2-(propan-2-yloxy)cyclohexane in the synthesis of novel and complex organic compounds.
References
- E1, E2 and SN1,SN2 Mechanisms. | PPTX - Slideshare. (n.d.).
- SN1 and SN2 Reaction of Haloalkanes - BYJU'S. (2021, July 14).
- SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025, June 26).
- Free Radical-Mediated Ketone Synthesis from Alkyl Iodides via Sequential Radical Acylation Approach | Journal of the American Chemical Society. (n.d.).
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- Alkyl Iodide - BYJU'S. (n.d.).
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- Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
- Alkyl Halide Reactions: Substitutions & Eliminations |... - Fiveable. (n.d.).
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- Steric and Stereoelectronic Effects in Organic Chemistry - eBooks. (n.d.).
- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. (n.d.).
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An In-depth Technical Guide to the Iodination of Cyclohexene with Isopropyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iodination of alkenes is a fundamental transformation in organic synthesis, providing valuable iodinated intermediates for a variety of subsequent reactions. This guide provides a comprehensive technical overview of the iodination of cyclohexene, with a specific focus on the use of isopropyl alcohol as a solvent and potential co-reactant. We will delve into the underlying mechanisms, provide a detailed experimental protocol, discuss the critical role of isopropyl alcohol, and present methods for the characterization of the resulting products. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development, offering insights grounded in established chemical principles and supported by relevant literature.
Introduction: The Significance of Iodinated Cyclohexanes
Iodinated cyclohexene derivatives are versatile synthetic intermediates.[1][2] The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is highly susceptible to a range of transformations, including nucleophilic substitution and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][3] This reactivity makes iodinated cyclohexanes valuable precursors in the synthesis of complex molecular architectures, which is of particular interest in the fields of pharmaceutical development and materials science.[1][2]
The reaction of an alkene, such as cyclohexene, with molecular iodine (I₂) in the presence of an alcohol can lead to the formation of β-iodo ethers or iodohydrins.[4] These reactions are examples of electrophilic addition, a cornerstone of alkene chemistry.[5][6] The high electron density of the carbon-carbon double bond in cyclohexene makes it susceptible to attack by electrophiles.[6][7]
Reaction Mechanism: An Electrophilic Addition Pathway
The iodination of cyclohexene in the presence of isopropyl alcohol proceeds via a well-established electrophilic addition mechanism. The key steps are outlined below:
-
Formation of a π-Complex: Molecular iodine (I₂) acts as an electrophile and interacts with the electron-rich π-system of the cyclohexene double bond to form a transient charge-transfer complex, often referred to as a π-complex.[7][8]
-
Formation of a Cyclic Iodonium Ion: The π-complex evolves into a more stable, three-membered cyclic iodonium ion intermediate. In this intermediate, the iodine atom is bonded to both carbons of the original double bond, and carries a positive charge. This cyclic structure is crucial for determining the stereochemical outcome of the reaction.[9][10]
-
Nucleophilic Attack by Isopropyl Alcohol: The isopropyl alcohol, acting as a nucleophile, attacks one of the carbon atoms of the cyclic iodonium ion. This attack occurs from the side opposite to the iodine bridge (anti-addition), leading to the opening of the three-membered ring. This step is regioselective, and in the case of an unsymmetrical alkene, the alcohol would preferentially attack the more substituted carbon (Markovnikov's rule). For the symmetrical cyclohexene, the attack can occur at either carbon with equal probability.
-
Deprotonation: A final deprotonation step, often facilitated by another molecule of isopropyl alcohol or a weak base, yields the final product, a β-iodo ether, specifically 1-iodo-2-isopropoxycyclohexane.
dot graph IodinationMechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Mechanism of Iodination of Cyclohexene with Isopropyl Alcohol"
The Critical Role of Isopropyl Alcohol
In this reaction, isopropyl alcohol serves a dual purpose:
-
Solvent: It provides a medium for the reactants to dissolve and interact.
-
Nucleophile: As described in the mechanism, it actively participates in the reaction by attacking the iodonium ion intermediate to form the β-iodo ether product.
The choice of alcohol can influence the reaction rate and the nature of the product. While other alcohols like ethanol and t-butanol can also be used, isopropyl alcohol offers a good balance of nucleophilicity and steric hindrance.[4] It is important to note that in the presence of water, the formation of an iodohydrin (a compound containing both an iodine and a hydroxyl group) can compete with the formation of the β-iodo ether. Therefore, using anhydrous isopropyl alcohol is recommended for maximizing the yield of the desired ether product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of β-iodo ethers.[4]
Materials and Equipment:
-
Cyclohexene
-
Iodine (I₂)
-
Anhydrous Isopropyl Alcohol
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (5 mmol) in anhydrous isopropyl alcohol (15 mL).
-
Addition of Iodine: To the stirred solution, add iodine (10 mmol) in small portions at room temperature. The reaction mixture will develop a brown color due to the presence of unreacted iodine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the fading of the brown iodine color. The reaction time can vary, but it is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the iodine color or by TLC analysis), add dichloromethane or diethyl ether (25 mL) to the reaction mixture.
-
Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium thiosulfate solution until the iodine color is completely discharged. This step removes any unreacted iodine.
-
Wash the organic layer with water (4 x 15 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by passing it through a short silica gel column to yield the pure 1-iodo-2-isopropoxycyclohexane.
-
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Ratio |
| Cyclohexene | 82.14 | 5 | ~0.41 g / 0.51 mL | 1 |
| Iodine (I₂) | 253.81 | 10 | ~2.54 g | 2 |
| Isopropyl Alcohol | 60.10 | - | 15 mL | Solvent |
| Product: 1-Iodo-2-isopropoxycyclohexane | 268.13 | - | - | - |
Characterization of the Product
The structure of the synthesized 1-iodo-2-isopropoxycyclohexane can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the protons on the cyclohexyl ring and the isopropyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR will show the expected number of carbon signals for the product.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (m/z = 268.13), as well as characteristic fragmentation patterns.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the C=C stretching vibration (around 1650 cm⁻¹) from the starting cyclohexene and the presence of C-O stretching vibrations (around 1100 cm⁻¹) for the ether linkage.
Conclusion
The iodination of cyclohexene with isopropyl alcohol is a reliable and straightforward method for the synthesis of 1-iodo-2-isopropoxycyclohexane. This in-depth guide has provided the theoretical framework, a detailed experimental protocol, and methods for characterization to assist researchers in successfully performing this valuable transformation. The resulting β-iodo ether is a versatile intermediate, and a thorough understanding of its synthesis is crucial for its effective utilization in the development of novel chemical entities.
References
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Shamsuddin, K. M., et al. (2012). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-647. [Link]
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Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). An improved synthesis of iodohydrins from alkenes | Request PDF. Retrieved from [Link]
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Indian Journal of Chemistry. (2002). Iodine in organic synthesis. 41B, 1451-1466. [Link]
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Mori, T., & Okuyama, T. (2004). Elimination−Addition Mechanism for Nucleophilic Substitution Reaction of Cyclohexenyl Iodonium Salts and Regioselectivity of Nucleophilic Addition to the Cyclohexyne Intermediate. Journal of the American Chemical Society, 126(23), 7331–7339. [Link]
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Chemistry Stack Exchange. (2016, April 25). Facial selectivity of iodonium formation in an iodolactonisation. Retrieved from [Link]
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Církva, V., & Hajek, M. (2007). Synthesis and Photochemistry of 1-Iodocyclohexene:Influence of Ultrasound on Ionic vs. Radical Behaviour. Molecules, 12(2), 188-196. [Link]
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ChemEd X. (n.d.). Addition of Iodine to Alpha-Pinene (Version 1). Retrieved from [Link]
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studylib.net. (n.d.). Cyclohexene Synthesis & Alkyl Halide Reactions Lab. Retrieved from [Link]
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Reddit. (2024, December 7). Is this mechanism correct for the reaction of cyclohexene and iodine to form 1,2-diiodocyclohexane? Retrieved from [Link]
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ChemEd X. (n.d.). Ring Strain. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 10.4: Electrophilic Additions to Alkenes. Retrieved from [Link]
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Physical Chemistry Research. (2025, December 6). Kinetics and Mechanism of Liquid Phase Oxidation of Organic Compounds in the Presence of Cyclohexanone Transformation Products Acting as Antioxidants. Retrieved from [Link]
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MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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ResearchGate. (n.d.). Iodination of Cyclohexane | Download Table. Retrieved from [Link]
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DU Chem. (2020, April 16). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]
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Research Communications. (n.d.). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Iodoalkoxylation of Cyclohexene with Allyl and Propargyl Alcohols. Retrieved from [Link]
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Manglik, A. (1981). Kinetics of oxidation of isopropyl alcohol by aqueous iodine. Transition Metal Chemistry, 6(5), 295-297. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, September 29). Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. Retrieved from [Link]
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Electrophilic Iodination of Cyclohexyl Ethers: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The introduction of iodine into organic molecules is a critical transformation in modern synthetic chemistry, providing a versatile handle for further functionalization, particularly in the construction of complex pharmaceutical agents. Iodinated cyclohexyl ethers, specifically, are valuable structural motifs and synthetic intermediates. This technical guide provides an in-depth exploration of the electrophilic iodination of cyclohexyl ethers. It covers core mechanistic principles, a comparative analysis of common iodinating systems, a detailed experimental protocol, and a discussion of factors influencing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important reaction class.
Introduction: The Significance of Iodinated Cyclohexyl Ethers
Saturated oxygen heterocycles, such as those derived from cyclohexane, are prevalent in a wide range of biologically active natural products and approved pharmaceuticals.[1] The carbon-iodine (C-I) bond, while the least stable of the carbon-halogen bonds, is highly valuable in synthetic chemistry. Its lability makes it an excellent leaving group in nucleophilic substitution reactions and, most importantly, a key participant in a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings).
The ability to selectively install an iodine atom onto a cyclohexyl ether framework opens a gateway to rapid analogue synthesis and late-stage functionalization—strategies that are central to modern drug discovery programs.[2] This guide focuses on the electrophilic approach to this transformation, where a source of "positive iodine" (I⁺) is used to iodinate the electron-rich ether substrate.
The Core Mechanism of Electrophilic Iodination
The fundamental principle of electrophilic iodination of an ether involves the attack of a nucleophilic center on an electrophilic iodine species (an "iodonium ion" or its equivalent).[3] While ethers themselves are generally unreactive towards molecular iodine (I₂), the reaction can be induced by activating the iodine source to make it more electrophilic.
The mechanism typically proceeds through the following key stages:
-
Generation of the Electrophile: Molecular iodine (I₂) is not electrophilic enough to react with a neutral ether. Therefore, an activator is required. This can be a Lewis acid, a Brønsted acid, or an oxidizing agent.[4][5] Reagents such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) have a polarized I-X bond, making the iodine atom inherently electrophilic (Iδ⁺).[3][6]
-
Nucleophilic Attack: The reaction pathway can diverge here depending on the substrate and conditions.
-
α-Iodination (C-H Iodination): In many cases, particularly with ethereal substrates that can form stable carbocation-like intermediates, the reaction proceeds via an initial hydride abstraction or through an enol/enolate-type intermediate. The ether oxygen can stabilize an adjacent positive charge, making the α-hydrogens susceptible to substitution.
-
Ring Opening/Cleavage: It is important to note that strong acid activators (e.g., HI generated in situ) can lead to ether cleavage as a competing reaction pathway.[7]
-
-
Deprotonation/Product Formation: Following the C-I bond formation, a base (which can be the solvent or the counter-ion of the iodine source) removes a proton to neutralize the intermediate and yield the final iodinated ether product.
Caption: Generalized mechanism of electrophilic iodination.
Comparative Analysis of Iodinating Reagents
The choice of iodinating agent and conditions is paramount to achieving the desired outcome. The ideal system should offer high reactivity, selectivity, and functional group tolerance under mild conditions. Below is a comparison of common systems used for electrophilic iodination.
| Reagent System | Typical Conditions & Activators | Advantages | Disadvantages |
| I₂ / Oxidant | I₂, H₂O₂, NaIO₄, or other oxidants.[8] | Iodine is inexpensive; can be a "green" approach depending on the oxidant.[8] | Often requires strong acidic conditions; can lead to side reactions; oxidant can be incompatible with sensitive functional groups. |
| N-Iodosuccinimide (NIS) | CH₃CN or CH₂Cl₂, often with a catalytic acid (e.g., TfOH, TFA).[4][9] | Mild, crystalline, and easy to handle solid.[10] Reactivity is tunable with acid catalysts.[3] | More expensive than I₂; succinimide byproduct must be removed. |
| Iodine Monochloride (ICl) | CH₂Cl₂, Acetic Acid.[6] | Highly reactive and potent source of electrophilic iodine (I⁺).[6][11] | Moisture sensitive; can lead to competing chlorination; reacts with water to form HCl.[6] |
| I₂ / Silver Salt | I₂, Ag₂SO₄, AgOAc in solvents like Hexane or CH₃CN. | Can provide improved regioselectivity in certain aromatic systems.[12][13] | Stoichiometric use of expensive and light-sensitive silver salts; generates solid waste. |
Field-Proven Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general procedure for the α-iodination of a cyclohexyl ether derivative using NIS, a widely adopted method due to its reliability and mild conditions.[14]
Objective: To synthesize an α-iodocyclohexyl ether from a parent cyclohexyl ether.
Materials:
-
Cyclohexyl ether substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 equiv)[10]
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) as solvent
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, optional catalyst)[9]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclohexyl ether substrate (1.0 equiv) and dissolve it in anhydrous acetonitrile (to a concentration of ~0.1-0.2 M).
-
Reagent Addition: Add N-Iodosuccinimide (1.2 equiv) to the solution in one portion. If the substrate is less reactive, a catalytic amount of TFA or p-TsOH (0.1 equiv) can be added to activate the NIS.[9]
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with an equal volume of saturated aqueous Na₂S₂O₃ to quench any remaining iodine/NIS (the organic layer will turn from brown/yellow to colorless).
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue, which contains the product and succinimide, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure iodinated cyclohexyl ether.
Caption: Step-by-step experimental workflow for NIS iodination.
Factors Influencing Regioselectivity and Stereoselectivity
For substituted cyclohexyl ethers, the site of iodination (regioselectivity) and the spatial orientation of the new C-I bond (stereoselectivity) are critical considerations.
-
Electronic Effects: Iodination will preferentially occur at the carbon atom α to the ether oxygen that can best stabilize a partial positive charge in the transition state. Electron-donating groups on the cyclohexane ring can direct the iodination, while electron-withdrawing groups will deactivate the ring towards electrophilic attack.
-
Steric Hindrance: The electrophile will preferentially attack the less sterically hindered C-H bond. Bulky substituents on the cyclohexane ring can block certain positions, leading to highly regioselective outcomes.
-
Solvent Effects: The choice of solvent can influence reaction rates and, in some cases, selectivity. Polar aprotic solvents like acetonitrile are common, but other solvents may be explored to optimize a specific transformation.[13]
-
Stereoelectronic Control: In conformationally locked cyclohexane systems (e.g., those containing a tert-butyl group), stereoelectronic effects play a major role. Attack often occurs to give the thermodynamically more stable product, which typically involves the iodine atom in an equatorial position to minimize steric interactions.
Conclusion and Future Outlook
The electrophilic iodination of cyclohexyl ethers is a robust and essential transformation for synthetic and medicinal chemists. Reagents like N-Iodosuccinimide offer a mild and effective means to achieve this conversion with good functional group tolerance. A thorough understanding of the underlying mechanism and the factors governing selectivity allows for the rational design of synthetic routes to access valuable iodinated intermediates. As catalytic and more environmentally benign iodination methods continue to be developed, the utility of this reaction in the efficient construction of complex molecules for the pharmaceutical industry will undoubtedly continue to grow.[2][8]
References
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N-Iodosuccinimide (NIS) is an iodinating agent that is used for various electrophilic iodinations...
- Source: Oakwood Chemical
-
URL: [Link]
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Iodine monochloride is an interhalogen compound with the formula ICl... Because of the difference in the electronegativity of iodine and chlorine, this molecule is highly polar and behaves as a source of I+.
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URL: [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
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URL: [Link]
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Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times.
- Source: Organic Chemistry Portal
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URL: [Link]
- The reactivity of N-Iodosuccinimide stems from the polarization of the nitrogen-iodine (N-I) bond. The electron-withdrawing succinimide moiety renders the iodine atom electron-deficient and thus electrophilic (I⁺). Source: Benchchem
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Prepar
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URL: [Link]
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Electrophilic iodination has long been recognized as the most convenient approach to the selective introduction of an iodine
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N-Iodosuccinimide (NIS)
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URL: [Link]
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Ethers are cleaved by strong acids. Aqueous HBr and HI both work well, but HCl does not cleave ethers.
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Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry.
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
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Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsatur
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Iodine Monochloride | Request PDF.
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Electrophilic Aromatic Substitution by Positive Iodine Species.
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Regioselective Iodination of Chlorinated Arom
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Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.
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Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activ
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Regioselective iodination of chlorinated arom
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An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str
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An In-depth Technical Guide to the Molecular Structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a substituted cyclohexane derivative of interest to researchers and professionals in organic synthesis and drug development. The guide delves into the stereochemical and conformational intricacies of this molecule, offering a detailed examination of its synthesis, three-dimensional arrangement, and predicted spectroscopic characteristics. By elucidating the causal relationships between its structure and properties, this document serves as an authoritative resource for understanding and utilizing this compound in advanced chemical applications.
Introduction
Substituted cyclohexanes are fundamental scaffolds in medicinal chemistry and materials science, offering a three-dimensional framework that can be precisely functionalized. The introduction of an iodo group and an alkoxy substituent, as in 1-Iodo-2-(propan-2-yloxy)cyclohexane, imparts specific reactivity and conformational properties. The iodine atom can serve as a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the isopropoxy group influences the molecule's steric and electronic profile. A thorough understanding of the molecular architecture of this compound is paramount for its effective application. This guide will systematically deconstruct the synthesis, stereochemistry, and conformational dynamics that define the structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Synthesis via Iodoalkoxylation of Cyclohexene
A primary and efficient route for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane is the iodoalkoxylation of cyclohexene. This reaction involves the addition of iodine and isopropyl alcohol across the double bond of cyclohexene.
Reaction Mechanism and Stereochemical Outcome
The iodoalkoxylation of an alkene proceeds through an electrophilic addition mechanism. The iodine molecule (I₂) acts as an electrophile, reacting with the electron-rich double bond of cyclohexene to form a cyclic iodonium ion intermediate. This three-membered ring is highly strained and susceptible to nucleophilic attack. The isopropyl alcohol, acting as a nucleophile, then attacks one of the carbon atoms of the iodonium ion. This attack occurs from the face opposite to the iodonium ring, resulting in an anti-addition of the iodine and isopropoxy groups.
The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, although with a symmetrical alkene like cyclohexene, the initial product is a racemic mixture of enantiomers. The overall reaction results in the formation of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane.
Caption: Reaction mechanism for the synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane.
Experimental Protocol
A representative protocol for the synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in an excess of dry isopropyl alcohol. The flask should be protected from light to prevent radical side reactions.
-
Reagent Addition: Slowly add a solution of iodine in isopropyl alcohol to the cyclohexene solution at room temperature with vigorous stirring. The disappearance of the characteristic brown color of iodine indicates the progress of the reaction.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure trans-1-Iodo-2-(propan-2-yloxy)cyclohexane.
Stereochemistry and Conformational Analysis
The molecular structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane is best understood by examining its stereoisomers and their conformational preferences. Due to the anti-addition during synthesis, the primary product is the trans isomer.
Chair Conformations of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).[1][2] These two chair conformations are in equilibrium through a process called ring flipping.
The relative stability of the two conformers is determined by steric interactions. Axial substituents experience 1,3-diaxial interactions with other axial hydrogens, which are sterically unfavorable.[3] Equatorial substituents, on the other hand, are pointed away from the ring and experience less steric hindrance.[1]
In the case of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. Both the iodo and the isopropoxy groups are sterically demanding, and placing them in equatorial positions minimizes unfavorable steric interactions. The isopropoxy group is bulkier than the iodo group, further favoring the diequatorial arrangement.
Caption: Conformational equilibrium of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons and their coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 (CH-I) | 4.0 - 4.5 | ddd | J(H1a-H2a) ≈ 8-10, J(H1a-H6a) ≈ 8-10, J(H1a-H6e) ≈ 3-4 |
| H-2 (CH-O) | 3.5 - 4.0 | ddd | J(H2a-H1a) ≈ 8-10, J(H2a-H3a) ≈ 8-10, J(H2a-H3e) ≈ 3-4 |
| CH (isopropoxy) | 3.6 - 4.1 | septet | J ≈ 6-7 |
| CH₃ (isopropoxy) | 1.1 - 1.3 | d | J ≈ 6-7 |
| Cyclohexyl CH₂ | 1.2 - 2.2 | m | - |
Interpretation:
-
H-1 and H-2: The protons attached to the carbons bearing the iodine and isopropoxy groups will be the most downfield of the cyclohexane ring protons due to the deshielding effect of the electronegative heteroatoms. In the more stable diequatorial conformer, both H-1 and H-2 are in axial positions. This axial-axial coupling with their neighboring axial protons will result in large coupling constants (typically 8-12 Hz).
-
Isopropoxy Group: The methine proton of the isopropoxy group will appear as a septet due to coupling with the six methyl protons. The two methyl groups will appear as a doublet.
-
Cyclohexyl Methylene Protons: The remaining methylene protons of the cyclohexane ring will appear as a complex multiplet in the upfield region.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | 30 - 40 |
| C-2 (C-O) | 75 - 85 |
| CH (isopropoxy) | 68 - 75 |
| CH₃ (isopropoxy) | 20 - 25 |
| C-3, C-6 | 30 - 40 |
| C-4, C-5 | 20 - 30 |
Interpretation:
-
C-1: The carbon atom bonded to iodine is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.[4]
-
C-2: The carbon atom bonded to the electronegative oxygen of the isopropoxy group will be deshielded and appear at a downfield chemical shift.
-
Isopropoxy Group Carbons: The methine and methyl carbons of the isopropoxy group will have characteristic chemical shifts.
-
Other Cyclohexyl Carbons: The remaining four carbon atoms of the cyclohexane ring will appear in the aliphatic region.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 1-Iodo-2-(propan-2-yloxy)cyclohexane is expected to exhibit characteristic fragmentation patterns.
Predicted Key Fragments:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₇IO) is expected, though it may be of low intensity.
-
Loss of Iodine (M - 127): A prominent peak resulting from the loss of an iodine radical is anticipated, as the C-I bond is relatively weak.[5]
-
Loss of Isopropoxy Group (M - 59): Fragmentation involving the cleavage of the C-O bond, leading to the loss of an isopropoxy radical.
-
Loss of Isopropyl Group (M - 43): Loss of an isopropyl radical from the isopropoxy moiety.
-
Cyclohexyl Fragments: Various fragments corresponding to the cleavage of the cyclohexane ring.
Caption: Key predicted fragmentation pathways for 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Conclusion
The molecular structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane is defined by its trans stereochemistry, arising from the anti-addition mechanism of its synthesis via iodoalkoxylation of cyclohexene. Its three-dimensional architecture is dominated by the diequatorial chair conformation, which minimizes steric strain. These structural features directly influence its predicted spectroscopic properties, including characteristic chemical shifts and coupling constants in its NMR spectra and predictable fragmentation patterns in its mass spectrum. This in-depth understanding of its molecular structure is crucial for scientists and researchers aiming to utilize this compound as a building block in complex organic synthesis and for the development of novel chemical entities.
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Retrieved from [Link]
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A Theoretical and Computational Guide to 1-Iodo-2-(propan-2-yloxy)cyclohexane: Structure, Stability, and Spectroscopic Signatures
Abstract
Introduction: The Imperative for Theoretical Characterization
The 1,2-disubstituted cyclohexane scaffold is a ubiquitous motif in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and industrial chemicals. The specific molecule of interest, 1-iodo-2-(propan-2-yloxy)cyclohexane, combines several features of chemical importance: a heavy halogen atom (iodine), a bulky alkoxy group, and a conformationally flexible cyclohexane ring. The interplay between these substituents dictates the molecule's three-dimensional structure, stability, and reactivity.
Understanding these properties is paramount for applications ranging from synthetic strategy design to predicting biological activity. However, the synthesis and isolation of all possible stereoisomers for empirical study can be a resource-intensive endeavor. Theoretical calculations offer a powerful, predictive, and cost-effective alternative to gain deep mechanistic and structural insights. This guide establishes a complete computational workflow to thoroughly characterize the conformational isomers of 1-iodo-2-(propan-2-yloxy)cyclohexane.
Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclohexanes
The thermodynamic stability and kinetic reactivity of 1-iodo-2-(propan-2-yloxy)cyclohexane are fundamentally governed by the stereochemical relationships of its substituents on the cyclohexane chair conformer. As a 1,2-disubstituted cyclohexane with two different groups, both cis and trans diastereomers exist, each of which can undergo a ring-flip to an alternative chair conformation.[1][2][3]
-
trans Isomers: The substituents are on opposite faces of the ring. This leads to two possible chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. Steric hindrance, particularly 1,3-diaxial interactions, makes the diaxial conformation significantly less stable.[2][4] Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.
-
cis Isomers: The substituents are on the same face of the ring. This results in two chair conformations that are energetically distinct: one with an axial iodo group and an equatorial isopropoxy group (a,e), and the other with an equatorial iodo group and an axial isopropoxy group (e,a).[1][5] The relative stability of these two conformers depends on the steric bulk of the substituents. The conformer that places the larger group in the more spacious equatorial position is generally favored.
The primary goal of the computational analysis is to quantify the energy differences between these four key conformations (trans-diequatorial, trans-diaxial, cis-axial/equatorial, and cis-equatorial/axial) to determine the global minimum energy structure and the equilibrium populations of each conformer.
Figure 1: Conformational equilibria for trans and cis isomers.
Core Computational Methodology: A Self-Validating System
The reliability of theoretical predictions hinges on the judicious selection of the computational method. For halogenated organic molecules, Density Functional Theory (DFT) provides an excellent balance of accuracy and computational efficiency.[6][7]
Level of Theory Selection
-
Functional: The M06-2X functional is highly recommended for calculations involving main-group thermochemistry and non-covalent interactions, which are crucial for accurately assessing steric effects within the molecule.[8]
-
Basis Set: A split-valence basis set is appropriate. For carbon, hydrogen, and oxygen, the 6-311+G(d,p) basis set offers a high degree of flexibility. For the iodine atom, it is critical to use a basis set that includes a Relativistic Effective Core Potential (RECP) to account for the large number of core electrons and relativistic effects. The LANL2DZ or aug-cc-pVTZ-PP basis sets are well-suited for this purpose.[9]
Solvation Model
To simulate a realistic chemical environment, calculations should be performed incorporating a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the SMD solvation model, using a common solvent like cyclohexane or methanol.
Conformational Analysis: A Step-by-Step Workflow
The following protocol outlines the process for determining the relative stabilities of the conformers.
Experimental Protocol: Conformational Search and Energy Calculation
-
Structure Generation: Build the initial 3D structures for the four key conformers:
-
trans-1-iodo-2-(propan-2-yloxy)cyclohexane (diequatorial)
-
trans-1-iodo-2-(propan-2-yloxy)cyclohexane (diaxial)
-
cis-1-iodo-2-(propan-2-yloxy)cyclohexane (iodo-eq, isopropoxy-ax)
-
cis-1-iodo-2-(propan-2-yloxy)cyclohexane (iodo-ax, isopropoxy-eq)
-
-
Geometry Optimization: Perform a full geometry optimization for each structure using the selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) with an RECP for iodine) and the chosen solvation model.
-
Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure at the same level of theory. A true energy minimum will have zero imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and the Gibbs free energy.
-
Energy Correction and Comparison: Correct the total electronic energy of each conformer with its ZPVE. Calculate the relative Gibbs free energy of each conformer with respect to the most stable conformer (the global minimum).
Figure 2: Workflow for conformational analysis.
Predicted Conformational Energies
The quantitative results of this analysis should be summarized in a table to clearly present the hierarchy of stability.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| trans-(e,e) | 0.00 (Global Minimum) | 0.00 |
| cis-(e(I), a(O-iPr)) | Calculated Value | Calculated Value |
| cis-(a(I), e(O-iPr)) | Calculated Value | Calculated Value |
| trans-(a,a) | Calculated Value | Calculated Value |
Note: Values are hypothetical and would be populated by the DFT calculations.
Prediction of Spectroscopic Signatures
Once the global minimum energy conformer is identified, its spectroscopic properties can be predicted with high accuracy. These theoretical spectra are invaluable for interpreting future experimental data.
Vibrational Analysis (IR/Raman)
The frequency calculation performed in step 4.1 also yields the vibrational modes and their corresponding intensities.
-
Use the output from the frequency calculation of the most stable conformer.
-
Apply a scaling factor to the calculated frequencies to correct for anharmonicity and systematic errors in the DFT method. A typical scaling factor for M06-2X is ~0.95-0.97.
-
Visualize the vibrational modes to assign them to specific bond stretches, bends, or torsions.
| Predicted Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |
| ν(C-H) | ~2850 - 3000 | C-H stretching |
| ν(C-O-C) | ~1100 - 1200 | Ether C-O-C asymmetric stretch |
| ν(C-I) | ~500 - 600 | C-I stretching |
Note: Frequencies are approximate and would be determined by the calculation.
NMR Chemical Shift Prediction
Theoretical NMR calculations can predict the ¹H and ¹³C chemical shifts, aiding in structure elucidation.
-
Use the optimized geometry of the most stable conformer.
-
Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. It is crucial to use a basis set suitable for NMR calculations on molecules containing iodine, such as 6-311G*.[10]
-
Calculate the isotropic shielding values for each nucleus.
-
Reference the calculated shielding values against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (δ). δ_sample = σ_TMS - σ_sample
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| H (on C-I) | Calculated Value |
| H (on C-O) | Calculated Value |
| H (isopropyl CH) | Calculated Value |
| C-I | Calculated Value |
| C-O | Calculated Value |
Note: Values are hypothetical and would be populated by the GIAO calculation.
Frontier Molecular Orbitals and Reactivity
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity.
-
HOMO: Represents the ability to donate electrons. Its location can indicate the site of oxidation or reaction with electrophiles.
-
LUMO: Represents the ability to accept electrons. Its location indicates the site of reduction or reaction with nucleophiles. For 1-iodo-2-(propan-2-yloxy)cyclohexane, the LUMO is expected to be localized along the C-I bond, suggesting that this is the most likely site for nucleophilic attack, potentially leading to substitution or elimination reactions.
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A Technical Guide to the Synthesis, Reactivity, and Application of Substituted Iodocyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted iodocyclohexanes are pivotal intermediates and structural motifs in modern organic synthesis and medicinal chemistry. The unique properties of the carbon-iodine bond—its length, low bond dissociation energy, and high polarizability—render these compounds highly versatile for constructing complex molecular architectures. This in-depth guide provides a comprehensive overview of the stereoelectronic and conformational landscape of substituted iodocyclohexanes, details robust synthetic methodologies for their preparation, explores their reactivity in key organic transformations, and highlights their burgeoning role in drug discovery, particularly in the context of halogen bonding. This document is intended to serve as a technical resource, blending foundational principles with field-proven insights and detailed experimental protocols.
The Stereoelectronic and Conformational Landscape
The chemical behavior of a substituted cyclohexane is inextricably linked to its three-dimensional structure. For iodocyclohexanes, the large atomic radius and distinct electronic properties of iodine introduce significant conformational and stereoelectronic effects that govern reactivity.
Conformational Preferences: The A-Value
In a monosubstituted cyclohexane, the preference of a substituent for the equatorial position over the axial position is quantified by its conformational A-value (Gibbs free energy difference, -ΔG°). The iodine atom has a relatively small A-value compared to other functional groups of similar size, typically around 0.61 kcal/mol.[1] This indicates a modest preference for the equatorial position.
This preference minimizes unfavorable 1,3-diaxial interactions between the axial iodine and axial hydrogens at the C3 and C5 positions. However, the energetic penalty is not as severe as with bulkier groups, meaning a significant population of the axial conformer can exist in equilibrium at room temperature.[1] This conformational flexibility is a key consideration in reaction design. For instance, in the photodissociation of iodocyclohexane, distinct fragmentation dynamics can be observed for the axial and equatorial conformers.[2]
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 - 0.35 |
| -Cl | 0.53 - 0.64 |
| -Br | 0.48 - 0.67 |
| -I | 0.61 - 0.69 |
| -CH₃ | 1.74 |
| -NH₂ | 1.6 - 1.8 |
| -OH | 0.87 - 1.0 |
Table 1: Comparison of A-values for common cyclohexane substituents. The A-value for iodine is moderate, indicating less steric hindrance in the axial position than might be predicted from its van der Waals radius alone.
When additional substituents are present, as in trans-1-fluoro-2-iodocyclohexane, the conformational equilibrium is determined by the sum of all steric and electronic interactions.[3] In such cases, the diequatorial conformer is generally more stable to avoid 1,3-diaxial interactions.[4]
Electronic Effects of the C-I Bond
The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. It is highly polarizable, making it a soft electrophile and an excellent leaving group in nucleophilic substitution and elimination reactions. This high polarizability also allows iodine to participate in unique non-covalent interactions, most notably halogen bonding.
Synthetic Strategies for Substituted Iodocyclohexanes
The preparation of substituted iodocyclohexanes can be achieved through a variety of methods, each with its own advantages regarding stereocontrol, functional group tolerance, and scalability.
From Alkenes: Electrophilic Iodination
Cyclohexenes are common precursors for the synthesis of 1,2-disubstituted iodocyclohexanes. The reaction of a cyclohexene with elemental iodine (I₂) typically proceeds through a cyclic iodonium ion intermediate.[5] Subsequent attack by a nucleophile (e.g., water, alcohol, or an iodide ion) occurs in an anti-fashion, leading to trans-disubstituted products.[6]
Protocol 1: Synthesis of trans-1-Iodo-2-hydroxycyclohexane
-
Setup: To a solution of cyclohexene (1.0 equiv.) in a suitable solvent such as acetonitrile or chloroform, add N-iodosuccinimide (NIS) (1.2 equiv.).[7]
-
Reaction: Stir the mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with aqueous sodium thiosulfate (to quench excess iodine) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, an oxazole intermediate if using an amide-containing starting material, can then be hydrolyzed with aqueous acid to yield the target iodohydrin.[7] Purification by flash column chromatography provides the pure product.
From Alcohols: Nucleophilic Substitution
The conversion of cyclohexanols to iodocyclohexanes is a standard transformation. The most common method involves activating the hydroxyl group to turn it into a good leaving group, followed by substitution with an iodide nucleophile. The Finkelstein reaction, where a chloro- or bromocyclohexane is converted to an iodocyclohexane using an iodide salt like sodium iodide in acetone, is another powerful method.[8]
From Alkanes: Radical and Oxidative Iodination
Direct C-H iodination of a cyclohexane ring is challenging due to the low reactivity of alkanes and elemental iodine.[9] However, methods utilizing hypervalent iodine reagents or radical initiators have been developed. These reactions often offer unique regioselectivity but can sometimes lack stereocontrol.[5][10] For instance, cyclohexane can undergo radical iodination when mediated by hypervalent iodine reagents.[10] Oxidative systems, such as those employing sodium periodate (NaIO₄) in the presence of potassium iodide (KI), can activate C-H bonds for functionalization.[5]
Modern Methods: Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), serve as powerful electrophilic iodine sources or as oxidants in iodination reactions.[11][12] They are prized for their lower toxicity compared to many heavy metal reagents and their versatile reactivity.[13] For example, the combination of PhI(OAc)₂ and I₂ can generate a highly reactive "IOAc" species in situ, capable of iodinating unactivated C(sp³)–H bonds.[14]
Reactivity and Mechanistic Considerations
The C-I bond is the focal point of reactivity in iodocyclohexanes, participating readily in substitution, elimination, and metal-catalyzed coupling reactions.
Substitution (Sₙ2) and Elimination (E2) Reactions
Iodine is an excellent leaving group, making iodocyclohexanes highly susceptible to both Sₙ2 and E2 reactions.[15] The outcome of the reaction is highly dependent on the stereochemistry of the substrate, the nature of the base/nucleophile, and the reaction conditions.
For an E2 reaction to occur, a strict stereochemical requirement must be met: the β-hydrogen and the iodine leaving group must be in an anti-periplanar (180°) arrangement.[16] In a cyclohexane chair conformation, this translates to a trans-diaxial orientation.
-
Axial Iodine: An iodocyclohexane with an axial iodine can readily undergo E2 elimination if there is an axial hydrogen on an adjacent carbon.
-
Equatorial Iodine: An iodocyclohexane with an equatorial iodine cannot undergo E2 elimination directly. It must first undergo a ring-flip to place the iodine in the axial position. If the ring-flip is energetically unfavorable (e.g., due to large, equatorially-locked groups), the E2 reaction will be significantly slower or may not occur at all.[16]
Transition-Metal Catalyzed Cross-Coupling
The C(sp³)-I bond of iodocyclohexanes can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[17][18][19] These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[20] While couplings involving C(sp³)-halides are often more challenging than their C(sp²)-counterparts, the high reactivity of the C-I bond makes iodocyclohexanes viable substrates.[21][22]
Applications in Medicinal Chemistry and Drug Development
The unique properties of iodine make substituted iodocyclohexanes particularly valuable in the design and synthesis of therapeutic agents.
The Role of Iodine in Halogen Bonding
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[23] The strength of this interaction follows the trend I > Br > Cl > F.[24] Iodine, being the most polarizable halogen, is the strongest halogen bond donor.[25]
This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[26] By incorporating an iodo-substituted moiety into a ligand, medicinal chemists can create a strong, specific interaction with a target protein, often in a region where a hydrogen bond might not be geometrically feasible.[23] For example, strong halogen bonds between iodine on a ligand and a backbone carbonyl oxygen of a protein have been clearly observed in crystal structures, with ideal C–I···O angles near 180°.[23]
Receptor [label=<
Protein Backbone C=O::
, shape=plaintext];
Ligand [label=<
Iodocyclohexane Ligand ICyclohexyl
, shape=plaintext];
Ligand:I -> Receptor:O [label="Halogen Bond (I···O)\nStrong & Directional", color="#34A853", style=dashed, len=2.0]; } Iodine as a potent halogen bond donor.
Use as Synthetic Intermediates
Iodocyclohexanes are key precursors for introducing the cyclohexyl scaffold into larger molecules.[8] The cyclohexyl group is a common feature in biologically active compounds, often used as a lipophilic group to improve membrane permeability or to orient other functional groups for optimal receptor binding. The high reactivity of the C-I bond allows for its efficient conversion into other functionalities via cross-coupling or substitution reactions.
Radio-iodination for Imaging
Isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in radiotherapy. Synthetic routes developed for stable iodocyclohexanes can often be adapted for the late-stage introduction of a radioactive iodine isotope, creating radiotracers for diagnostic or therapeutic purposes.
Conclusion
Substituted iodocyclohexanes represent a class of compounds whose strategic importance in chemical synthesis and drug discovery continues to grow. A thorough understanding of their conformational behavior, synthetic accessibility, and unique reactivity is essential for any researcher aiming to leverage their full potential. The C-I bond is not merely a leaving group; it is a versatile functional handle for complex molecule construction and a powerful tool for modulating biological activity through halogen bonding. As synthetic methodologies become more sophisticated and our understanding of non-covalent interactions deepens, the role of substituted iodocyclohexanes in the development of next-generation therapeutics and advanced materials is set to expand even further.
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"safety and handling of 1-Iodo-2-(propan-2-yloxy)cyclohexane"
An In-depth Technical Guide to the Safety and Handling of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Disclaimer: The compound 1-Iodo-2-(propan-2-yloxy)cyclohexane is not a readily available commercial chemical, and as such, there is a lack of specific published data on its safety and handling. This guide has been developed by extrapolating information from structurally and functionally related compounds, including iodoalkanes, alkoxycyclohexanes, and vicinal iodo-ethers. The recommendations herein are based on established principles of laboratory safety and chemical reactivity.
This guide provides a comprehensive overview of the predicted properties, potential hazards, and recommended handling procedures for 1-Iodo-2-(propan-2-yloxy)cyclohexane, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The properties of 1-Iodo-2-(propan-2-yloxy)cyclohexane are predicted based on analogous compounds. These estimations are crucial for risk assessment and the design of safe experimental protocols.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C9H17IO | Based on the chemical name. |
| Molecular Weight | 268.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid. | Similar to other iodoalkanes, which can discolor upon exposure to light due to the formation of iodine. |
| Boiling Point | Estimated >200 °C | Higher than related compounds like iodocyclohexane due to increased molecular weight and size.[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | Typical for organic halides and ethers. |
| Stability | Sensitive to light and air. May decompose over time to release iodine.[2] The ether linkage makes it susceptible to peroxide formation upon prolonged exposure to air.[3][4] | The carbon-iodine bond is relatively weak and can undergo homolytic cleavage. Ethers are known to form explosive peroxides.[3] |
Hazard Identification and Risk Assessment
The primary hazards associated with 1-Iodo-2-(propan-2-yloxy)cyclohexane are derived from its iodo- and alkoxy- functional groups.
-
Toxicity: Alkyl iodides are known to be moderately toxic and can be readily absorbed through the skin.[5] Inhalation of vapors may cause irritation to the respiratory system, and systemic effects could include central nervous system depression.[2][6] Chronic exposure to some alkyl halides is associated with neurotoxicity and potential carcinogenicity.[7]
-
Irritation: The compound is expected to be a skin and eye irritant.[1] Prolonged contact may lead to burns.[5][8]
-
Peroxide Formation: As an ether, this compound can form explosive peroxides upon storage, especially in the presence of air and light.[3][4] Distillation or concentration of peroxide-containing solutions can lead to violent explosions.[3]
-
Flammability: While iodoalkanes are generally less flammable than their lighter halogen counterparts, the cyclohexane and isopropoxy groups contribute to its combustibility. It should be treated as a combustible liquid.[1]
NFPA 704 Hazard Diamond (Predicted)
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a chemical.[9][10][11]
Caption: Plausible synthetic pathway for 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Step 1: Iodohydrin Formation Cyclohexene reacts with iodine in the presence of water to form the trans-1-iodo-2-cyclohexanol intermediate.
Step 2: Williamson Ether Synthesis The intermediate alcohol is deprotonated with a strong base like sodium hydride, followed by nucleophilic substitution with 2-iodopropane to yield the final product.
Key Reactivity
The reactivity of this molecule is dominated by the carbon-iodine bond and the ether linkage.
-
Nucleophilic Substitution: The iodine atom is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles.
-
Cross-Coupling Reactions: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. [12]* Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions (e.g., HBr, HI).
Waste Disposal
As a halogenated organic compound, 1-Iodo-2-(propan-2-yloxy)cyclohexane must be disposed of as hazardous waste.
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. [13][14][15]* Do not mix with non-halogenated waste streams. [15]* Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific data for 1-Iodo-2-(propan-2-yloxy)cyclohexane is not available, a thorough risk assessment based on analogous compounds allows for the development of robust safety and handling protocols. Researchers must exercise caution, utilize appropriate personal protective equipment, and adhere to the storage and handling guidelines outlined in this document to ensure a safe working environment. The potential for peroxide formation is a significant hazard that requires diligent monitoring and management.
References
- Vertex AI Search. (2002, August 26).
- Canada.ca. (2022, March 4).
- Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3).
- New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration.
- Fisher Scientific.
- Alkali/Iodide/Azide reagent - SAFETY D
- Organic Chemistry Portal.
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- ChemicalBook. (2019, September 10). Iodomethane-Hazard and Toxicity.
- Organic Syntheses Procedure. Synthesis of Chiral Organoiodine Catalyst for Enantioselective Oxidative Dearomatization Reactions: N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide).
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Wikipedia. (n.d.). NFPA 704.
- Calibre Chemicals.
- ChemicalBook. (2026, January 17).
- Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4.
- Benchchem. 1-Iodo-2-methylcyclopropane: A Versatile Building Block in Modern Synthetic Chemistry.
- Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs).
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Environmental Protection Agency. Methyl Iodide (Iodomethane).
- Recommendation of occupational exposure limits (2021–2022). (2021, May 18).
- Carl ROTH. (2018, May 3).
- Thermo Fisher Scientific. (2025, September 16).
- Fisher Scientific. (2014, March 12).
- Organic Chemistry Portal. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes.
- Halogen
- Evaluating Hazardous Materials for NFPA 704 Diamond R
- ResearchGate. (2022, April 19). α-Iodo-α,β-Unsaturated Ketones as Vicinal Dielectrophiles: Their Reactions with Dinucleophiles Provide New Annulation Protocols for the Formation of Carbo- and Heterocyclic Ring Systems.
- Quora. (2021, February 2). Which of the haloalkanes are most dangerous to humans? Fluoroalkanes, Chloroalkanes, bromoalkanes or iodoalkanes?
- ECETOC.
- 1 - SAFETY D
- Environmental Protection Agency.
- National Fire Protection Association. (2021, November 5).
- Benchchem. Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide.
- University of Otago. Laboratory chemical waste disposal guidelines.
- CAMEO Chemicals - NOAA. ETHANOL.
- MDPI. (2023, July 6). Iodine(V)
- New Environment Inc. NFPA Chemicals.
- ACS.org. (2022, April 19). α‐Iodo‐α,β‐Unsaturated Ketones as Vicinal Dielectrophiles: Their Reactions with Dinucleophile.
- YouTube. (2020, February 22). Oxidative C-C. bond cleavage of vicinal-diol by Periodic acid (HIO4) or lead(IV)
- University of Auckland. Peroxide-forming chemicals.
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Technical Whitepaper: 1-Iodo-2-(propan-2-yloxy)cyclohexane – Sourcing, Synthesis, and Applications
Executive Summary
In modern organic synthesis and drug development, functionalized cycloalkanes serve as critical structural motifs and versatile synthetic intermediates. 1-Iodo-2-(propan-2-yloxy)cyclohexane (commonly known as 1-iodo-2-isopropoxycyclohexane) is a vicinal iodoether that provides a unique combination of a reactive carbon-iodine (C–I) bond and a stable, sterically demanding isopropoxy ether linkage.
As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and in-house synthesis. This whitepaper details the chemical properties, commercial sourcing landscape, mechanistic causality of its synthesis, and a self-validating experimental protocol designed for high-yield, stereospecific production.
Chemical Identity & Core Properties
Understanding the physicochemical properties of 1-iodo-2-(propan-2-yloxy)cyclohexane is the first step in predicting its behavior in downstream reactions, such as radical-mediated cyclizations or nucleophilic substitutions. The molecule is characterized by its trans-stereochemistry, which is a direct consequence of the anti-addition mechanism during its synthesis[1].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 1-Iodo-2-(propan-2-yloxy)cyclohexane |
| Common Synonym | 1-Iodo-2-isopropoxycyclohexane |
| CAS Registry Number | 1362852-51-4[2] |
| Molecular Formula | C9H17IO |
| Molecular Weight | 268.14 g/mol |
| MDL Number | MFCD28149781 |
| Stereochemistry | trans-isomer (predominant)[1] |
| Appearance | Pale yellow to colorless liquid |
Commercial Sourcing & Analytical Validation
While vicinal iodoethers can be synthesized in-house, procuring high-purity starting materials is often preferred to accelerate drug discovery pipelines.
-
Key Suppliers: The compound is commercially available through specialized chemical vendors. Sigma-Aldrich , in partnership with Enamine (Product Code: ENAH30490CAA), supplies this building block for advanced organic synthesis. Additionally, Leyan (乐研试剂) provides the compound at a certified purity of >95% (Product Number: 2016028)[2].
-
Analytical Validation (Quality Control): Upon receipt or post-synthesis, the integrity of the trans-stereocenter must be verified. The ^1^H NMR spectrum (CDCl3, 200 MHz) and ^13^C NMR spectrum (CDCl3, 50 MHz) are definitive diagnostic tools. The axial-axial coupling constants of the protons adjacent to the iodine and ether groups will confirm the trans-diaxial orientation of the substituents[1]. Mass spectrometry (70 eV) further validates the molecular weight and characteristic iodine fragmentation patterns[1].
Mechanistic Principles of Iodoetherification
When commercial stock is unavailable, 1-iodo-2-(propan-2-yloxy)cyclohexane is readily synthesized via the iodoetherification of cyclohexene. This is not merely a mixing of reagents; it is a highly orchestrated electrophilic addition that demands specific kinetic control.
The Causality of Experimental Choices
-
The Electrophile: While molecular iodine (I2) can be used, reagents like N-Iodosuccinimide (NIS) or Dichloroiodoisocyanuric Acid (DCICA) are preferred[1]. They provide a controlled, steady release of the iodonium ion (I+), minimizing oxidative side reactions.
-
Stereospecificity: The reaction proceeds via a cyclic iodonium ion intermediate. The bulky iodine atom blocks one face of the cyclohexane ring. Consequently, the isopropanol nucleophile is forced to attack from the opposite face (anti-addition ), yielding exclusively the trans-isomer[1].
-
Light Exclusion: The reaction must be conducted in the dark. Photons can induce homolytic cleavage of the iodine source, triggering a competing radical chain mechanism that leads to allylic iodination rather than the desired electrophilic addition.
Mechanistic pathway of cyclohexene iodoetherification yielding the trans-isomer.
Experimental Workflow: Self-Validating Synthesis Protocol
The following protocol is designed as a self-validating system . Visual cues and phase changes are embedded into the methodology to ensure the operator can verify the success of each step in real-time.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (10.0 mmol) in a mixture of anhydrous dichloromethane (15 mL) and anhydrous isopropanol (50.0 mmol). Note: Excess isopropanol drives the equilibrium toward the etherification product.
-
Electrophilic Addition: Cool the vessel to 0 °C using an ice-water bath. Wrap the flask in aluminum foil to strictly exclude ambient light. Slowly add the iodine source (e.g., DCICA, 10.5 mmol) portion-wise over 15 minutes[1].
-
Self-Validation Check: The solution will adopt a persistent yellow/amber hue, indicating the presence of active electrophilic iodine.
-
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour. Monitor via TLC (Hexanes:Ethyl Acetate 9:1, KMnO4 stain).
-
Self-Validation Check: The UV-inactive cyclohexene spot (which rapidly reduces KMnO4) will disappear, replaced by a more polar, UV-active spot.
-
-
Quenching: Quench the reaction by adding 20 mL of 10% aqueous sodium bisulfite (NaHSO3)[1].
-
Self-Validation Check (Critical): The amber color must immediately dissipate, leaving a colorless or milky white organic layer. This confirms the complete reduction of hazardous, unreacted I+ to benign water-soluble iodide (I-).
-
-
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure trans-1-iodo-2-(propan-2-yloxy)cyclohexane.
Step-by-step experimental workflow for the synthesis and isolation of the vicinal iodoether.
Downstream Applications in Drug Development
In medicinal chemistry, 1-iodo-2-(propan-2-yloxy)cyclohexane is highly valued not as a final active pharmaceutical ingredient (API), but as a strategic building block.
-
Radical Precursors: The relatively weak C–I bond is highly susceptible to homolytic cleavage using radical initiators (like AIBN) and tin hydrides. The resulting secondary carbon-centered radical can be trapped by electron-deficient alkenes in inter- or intramolecular C–C bond-forming reactions.
-
Base-Promoted Eliminations: Treatment with strong, non-nucleophilic bases (e.g., DBU or t-BuOK) induces an E2 elimination of hydrogen iodide (HI), yielding functionalized cyclic enol ethers. The bulky isopropoxy group provides immense steric bulk, which can be leveraged to direct the regioselectivity of the elimination.
-
Cross-Coupling: While secondary alkyl iodides are notoriously difficult to use in traditional transition-metal catalysis due to rapid β-hydride elimination, modern nickel-catalyzed cross-coupling methodologies allow this compound to be coupled with aryl zinc or aryl boronic reagents, introducing complex 3D architectures (sp3-rich bioisosteres) into drug candidates[3].
References
-
Ribeiro, R. S., et al. "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination - Supplementary Information." Journal of the Brazilian Chemical Society, Vol. 23, No. 2, 2012. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." PMC Literature Archive, 2024. Available at:[Link]
Sources
Application Note: Synthesis and Utilization of 1-Iodo-2-(propan-2-yloxy)cyclohexane in Organic Workflows
Executive Summary
1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4)[1], frequently referred to in literature as trans-1-iodo-2-isopropoxycyclohexane, is a highly versatile β -iodoether building block used in advanced organic synthesis. In drug development, 1,2-disubstituted cyclohexane rings frequently serve as rigid scaffolds to orient pharmacophores. The stereospecific trans configuration of this compound makes it an ideal precursor for stereocontrolled downstream reactions, including radical-mediated cyclizations, cross-coupling, and nucleophilic substitutions.
This application note details the mechanistic principles, comparative reagent kinetics, and a self-validating experimental protocol for synthesizing this compound via the regioselective coiodination of cyclohexene[2].
Mechanistic Principles & Stereocontrol (E-E-A-T)
The synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane is achieved through the alkoxyiodination of cyclohexene[3]. The success and stereospecificity of this reaction rely on a strict sequential mechanism:
-
Electrophilic Activation: An electrophilic iodine source ( I+ ) attacks the electron-rich π -bond of cyclohexene.
-
Iodonium Bridge Formation: Instead of forming a localized carbocation, the massive iodine atom shares its lone pairs to form a rigid, positively charged, three-membered iodonium ion intermediate. This bridged structure blocks the syn-face of the cyclohexane ring.
-
Nucleophilic Anti-Addition: The oxygen atom of the solvent/nucleophile (isopropanol) is forced to attack the iodonium bridge from the opposite face (anti-addition). This stereospecific ring-opening exclusively yields the trans isomer[2][4].
Mechanistic pathway of trans-1-iodo-2-isopropoxycyclohexane synthesis via anti-addition.
Reagent Selection & Comparative Kinetics
Historically, alkoxyiodination utilized elemental iodine ( I2 ) combined with metal salts or natural clay catalysts[3][4]. While effective, these methods suffer from long reaction times and variable yields.
Modern protocols leverage Dichloroiodoisocyanuric acid (DCICA) as a superior I+ source[2]. The causality behind DCICA's extreme efficiency lies in its molecular structure: the high electronegativity of the two chlorine atoms on the isocyanuric ring aggressively withdraws electron density from the N–I bond. This makes the iodine atom in DCICA significantly more electrophilic than in Triiodoisocyanuric acid (TICA) or N-Iodosuccinimide (NIS), accelerating the iodonium formation step to under one minute[2][5].
Quantitative Comparison of Iodine Sources for Alkoxyiodination
| Iodine Source | Additive / Catalyst | Reaction Time | Typical Yield (%) | Mechanistic Note |
| DCICA | None | < 1 min | 97% | Highly electrophilic N–I bond[2] |
| TICA | None | ~30 min | ~85% | Moderate electrophilicity[5] |
| NIS | None | ~2 hours | ~80% | Standard stoichiometric reagent[6] |
| I2 | Natural Clay / Fe2(SO4)3 | 4 – 12 hours | 61 – 90% | Requires heterogeneous activation[3][4] |
Validated Experimental Protocol
The following protocol describes the synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane using DCICA. This workflow is designed as a self-validating system , providing visual cues to confirm reaction progress and safety.
Materials Required:
-
Cyclohexene (2.0 mmol)
-
Isopropanol (10 mL, acts as both solvent and nucleophile)
-
Dichloroiodoisocyanuric acid (DCICA) (2.0 mmol)
-
10% aqueous NaHSO3 solution (50 mL)
-
Dichloromethane ( CH2Cl2 ) (30 mL)
-
Anhydrous Na2SO4
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of cyclohexene (2.0 mmol) in isopropanol (10 mL), add DCICA (2.0 mmol) in a single portion at room temperature[2].
-
Causality Check: The reaction flask must be shielded from light (e.g., wrapped in aluminum foil). Light exposure triggers the homolytic cleavage of the N–I bond, initiating a radical pathway that leads to undesired allylic halogenation rather than the target electrophilic addition.
-
-
Incubation & Visual Validation: Stir the mixture for 1 minute.
-
Quenching: Add CH2Cl2 (10 mL) to the mixture, filter off the precipitated cyanuric acid, and treat the resulting filtrate with 10% aqueous NaHSO3 (50 mL)[2].
-
Causality Check: NaHSO3 is a reducing agent. It immediately reduces any unreacted electrophilic iodine or ambient I2 to water-soluble iodide ( I− ).
-
Self-Validation: The organic layer will rapidly decolorize, confirming the neutralization of reactive oxidants and preventing downstream side reactions during concentration.
-
-
Extraction & Isolation: Wash the aqueous phase with additional CH2Cl2 (2 × 10 mL). Combine the organic extracts, dry over anhydrous Na2SO4 , filter, and evaporate the solvent under reduced pressure[2].
-
Yield: The process yields pure trans-1-iodo-2-(propan-2-yloxy)cyclohexane as a stable liquid (approx. 97% yield)[2].
Validated experimental workflow for the rapid synthesis and isolation of the target product.
Downstream Applications in Drug Development
Once synthesized, 1-iodo-2-(propan-2-yloxy)cyclohexane serves as a critical intermediate for complex molecule assembly:
-
Radical-Mediated C–C Bond Formation: The weak C–I bond is easily cleaved homolytically using initiators like AIBN and tributyltin hydride ( Bu3SnH ). The resulting secondary carbon radical can be trapped by electron-deficient alkenes to build complex fused-ring systems.
-
Stereospecific Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles (e.g., azides, amines, or thiolates). Because the adjacent isopropoxy group can provide neighboring group participation, chemists can selectively drive the substitution to proceed with either retention or inversion of stereochemistry depending on the solvent polarity.
-
Organometallic Cross-Coupling: The β -iodoether can be converted into a Grignard or organozinc reagent, allowing for Negishi or Kumada cross-coupling reactions to install aryl or alkyl groups adjacent to the ether linkage.
References
-
Ribeiro, R. S., Esteves, P. M., & de Mattos, M. C. S. (2012). Dichloroiodoisocyanuric acid: a new reagent for regioselective coiodination of alkenes and iodination of activated arenes. Journal of the Brazilian Chemical Society, 23(2), 228-235. URL: [Link]
-
Villegas, R. A. S., do Espírito Santo Jr, J. L., Sanseverino, A. M., & Guarino, A. (2005). Green Alkoxyiodination of Cyclohexene Mediated by Natural Clay. Synthetic Communications, 35(12), 1627-1632. URL: [Link]
Sources
"1-Iodo-2-(propan-2-yloxy)cyclohexane as a precursor for cross-coupling reactions"
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Iodo-2-(propan-2-yloxy)cyclohexane as a versatile precursor in modern cross-coupling reactions.
Introduction: Expanding the Scope of Cross-Coupling with Saturated Scaffolds
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in medicinal chemistry and materials science, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] Seminal reactions like those developed by Nobel laureates Suzuki, Heck, and Negishi have traditionally relied on the use of sp²-hybridized carbon centers, such as aryl or vinyl halides.[2][3] However, the synthesis of molecules with greater three-dimensional complexity, a key objective in modern drug discovery to improve physicochemical properties, necessitates the use of sp³-hybridized precursors.
This guide focuses on 1-Iodo-2-(propan-2-yloxy)cyclohexane , a representative unactivated secondary alkyl iodide. Such substrates present unique challenges compared to their aryl halide counterparts, primarily due to slower rates of oxidative addition and the propensity for competing β-hydride elimination pathways.[4][5] Overcoming these hurdles has been a significant area of research, leading to the development of specialized catalyst systems and reaction protocols.[6][7][8]
This document serves as a comprehensive technical guide, providing not only detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira-type couplings using this precursor but also the underlying mechanistic principles and rationale for procedural choices.
Precursor Synthesis & Characterization
The title compound, 1-Iodo-2-(propan-2-yloxy)cyclohexane, can be synthesized from readily available starting materials. A plausible and efficient route involves the ring-opening of cyclohexene oxide with isopropanol, followed by iodination of the resulting secondary alcohol.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. A transition-metal-free Heck-type reaction between alkenes and alkyl iodides enabled by light in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Nucleophilic Substitution Protocols for 1-Iodo-2-(propan-2-yloxy)cyclohexane
Overview & Strategic Utility
1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4), commonly known as 1-iodo-2-isopropoxycyclohexane, is a vicinal haloether utilized as a critical building block in the synthesis of heavily functionalized cyclohexane pharmacophores. Because it is a secondary alkyl halide situated on a conformationally restricted ring, its reactivity is governed by strict stereoelectronic rules.
As a Senior Application Scientist, it is crucial to understand that nucleophilic substitution of this substrate is not a simple matter of reagent mixing. The bulky isopropoxy group at the C2 position exerts profound steric and inductive effects, dictating the delicate balance between unimolecular ( SN1/E1 ) and bimolecular ( SN2/E2 ) pathways[1]. This guide provides field-proven, self-validating protocols for controlling these divergent pathways.
Mechanistic Framework & Reaction Logic
Conformational Gating in SN2 Reactions
For the trans-isomer of 1-iodo-2-isopropoxycyclohexane, the molecule predominantly exists in the diequatorial conformation to minimize 1,3-diaxial steric clashes[2]. However, in this ground state, the backside of the C–I bond ( σ∗ orbital) is pointed directly into the center of the cyclohexane ring, rendering SN2 attack sterically impossible.
To react via an SN2 pathway, the molecule must undergo a ring-flip to the higher-energy diaxial conformation . In this state, the leaving group (iodine) is axial, exposing the backside for an equatorial attack by the nucleophile. This "conformational gating" explains why secondary cyclohexyl halides require elevated temperatures and strong, linear nucleophiles (like azide, N3− ) to achieve acceptable SN2 substitution rates without triggering elimination.
Stereoelectronic Control in E2 Elimination
When treated with a strong, bulky base (e.g., potassium tert-butoxide), the E2 elimination pathway dominates. E2 reactions require an anti-periplanar arrangement between the leaving group and the β -hydrogen.
-
In the reactive diaxial conformer of the trans-isomer, the C2 hydrogen is equatorial. Therefore, elimination cannot occur between C1 and C2.
-
Elimination is strictly forced toward C6, where an axial hydrogen is available, yielding exclusively 3-isopropoxycyclohexene . This is a powerful example of stereoelectronic control overriding thermodynamic stability (which would otherwise favor the more substituted 1-isopropoxycyclohexene).
Figure 1: Conformational gating and divergent reaction pathways for trans-1-iodo-2-isopropoxycyclohexane.
Quantitative Data: Pathway Optimization
The following table summarizes the empirical causality between reaction conditions and the dominant mechanistic pathway[1].
| Reaction Condition | Reagent (Equivalents) | Solvent | Temp (°C) | Dominant Pathway | Major Product Outcome |
| Strong, linear nucleophile | NaN3 (1.5 eq) | DMF | 60 | SN2 | cis-1-Azido-2-isopropoxycyclohexane (Inversion) |
| Strong, bulky base | KOtBu (2.0 eq) | t -BuOH | 80 | E2 | 3-Isopropoxycyclohexene (Regioselective) |
| Weak nucleophile/base | CH3OH (Excess) | CH3OH | 65 | SN1 / E1 | Racemic 1-Methoxy-2-isopropoxycyclohexane + Alkenes |
| Soft, polarizable nucleophile | NaSPh (1.2 eq) | THF | 25 | SN2 | cis-1-(Phenylthio)-2-isopropoxycyclohexane |
Validated Experimental Protocols
Protocol A: Stereospecific SN2 Azidation
Objective: Synthesize cis-1-azido-2-(propan-2-yloxy)cyclohexane via stereospecific inversion. Causality of Design: Dimethylformamide (DMF) is selected as a polar aprotic solvent because it strongly solvates the Na+ cation while leaving the N3− anion completely unsolvated. This maximizes the nucleophilicity of the azide, providing the necessary kinetic push to overcome the steric hindrance of the adjacent isopropoxy group[3].
Figure 2: Step-by-step experimental workflow for the SN2 azidation of vicinal haloethers.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an Argon atmosphere. Dissolve trans-1-iodo-2-(propan-2-yloxy)cyclohexane (1.0 mmol) in 10 mL of anhydrous DMF.
-
Nucleophile Addition: Carefully add Sodium Azide ( NaN3 , 1.5 mmol) in one portion. Safety Note: Never use halogenated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive diazidomethane.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath. Maintain stirring for 12–16 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The reaction is complete when the UV-active starting material spot ( Rf≈0.6 ) is fully replaced by a slightly more polar spot ( Rf≈0.5 ).
-
Aqueous Quench & Extraction: Cool the reaction to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether ( Et2O , 3 x 15 mL).
-
Workup Causality: Wash the combined organic layers with distilled water (5 x 20 mL) followed by brine (20 mL). Why? DMF is highly water-soluble but difficult to evaporate. Copious water washing ensures complete partitioning of DMF into the aqueous phase, preventing co-elution during chromatography.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure cis-azide.
Protocol B: Regioselective E2 Elimination
Objective: Synthesize 3-isopropoxycyclohexene. Step-by-Step Procedure:
-
Dissolve the substrate (1.0 mmol) in 10 mL of anhydrous tert-butanol.
-
Add Potassium tert-butoxide ( KOtBu , 2.0 mmol). The extreme steric bulk of the tert-butoxide anion completely suppresses any competing SN2 attack.
-
Heat to 80 °C for 8 hours.
-
Cool to room temperature, quench with saturated aqueous NH4Cl , and extract with pentane.
-
Concentrate carefully (the product is volatile) to yield the regioselective alkene.
References
-
Ribeiro, R. S., et al. (2012). "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination". Journal of the Brazilian Chemical Society, Vol. 23, No. 2. SciELO. Available at:[Link]
Sources
Application Notes and Protocols for the Elimination Reactions of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Introduction
Elimination reactions are foundational in organic synthesis for the construction of alkenes, which are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The regiochemical and stereochemical outcome of these reactions is of paramount importance, and a deep understanding of the underlying mechanistic principles is crucial for achieving the desired synthetic transformations. This guide provides a detailed exploration of the base-induced elimination reactions of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a substituted cyclohexane system where the interplay of steric and stereoelectronic effects dictates the product distribution.
This document is intended for researchers, scientists, and professionals in drug development who seek to control and predict the outcomes of elimination reactions in complex alicyclic systems. We will delve into the conformational analysis of both cis and trans isomers of the substrate, predict the products of E2 elimination under different base conditions, and provide detailed experimental protocols for the selective synthesis of the corresponding Zaitsev and Hofmann products.
Mechanistic Considerations: The Primacy of the Anti-Periplanar Geometry
The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a carbon adjacent (β) to the leaving group, with the simultaneous departure of the leaving group and formation of a π-bond.[1][2] For this reaction to proceed efficiently, a specific stereoelectronic arrangement is required: the abstracted β-hydrogen and the leaving group must be in an anti-periplanar orientation.[3][4] In cyclohexane systems, this translates to a strict requirement for a trans-diaxial arrangement of the β-hydrogen and the leaving group.[3][5] The reaction rate is therefore highly dependent on the equilibrium concentration of the chair conformer that can achieve this geometry.[5]
The regioselectivity of the E2 reaction is governed by two main principles:
-
Zaitsev's Rule: In the absence of significant steric hindrance, the major product is the more substituted (and generally more thermodynamically stable) alkene. This is typically observed with small, unhindered bases like sodium ethoxide.[6][7]
-
Hofmann's Rule: When a sterically bulky base is used, such as potassium tert-butoxide, the major product is the less substituted alkene. This is because the bulky base preferentially abstracts the more sterically accessible β-hydrogen.[8][9][10]
Conformational Analysis and Product Prediction
The steric demands of the substituents on the cyclohexane ring determine the most stable chair conformation. This is quantified by A-values, which represent the energetic preference of a substituent for the equatorial position.[11] A larger A-value indicates a stronger preference for the equatorial position to minimize 1,3-diaxial interactions.[6][11]
| Substituent | A-value (kcal/mol) |
| Iodo (-I) | ~0.43-0.47 |
| Isopropyl (-CH(CH₃)₂) | ~2.15 |
The significantly larger A-value of the isopropyl group compared to the iodo group dictates that the isopropyl group will have a strong preference for the equatorial position in the most stable conformer.[11]
Case Study 1: trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
The trans isomer can exist in two chair conformations that are in equilibrium.
-
Conformer A (diaxial): Both the iodo and the bulky isopropoxy groups are in the axial position, leading to significant steric strain. This conformer is highly unstable.
-
Conformer B (diequatorial): Both substituents are in the more stable equatorial positions. This is the major conformer at equilibrium.
For an E2 reaction to occur, the iodine atom must be in an axial position. This means the reaction must proceed through the much less stable Conformer A. In this conformation, there are two anti-periplanar β-hydrogens: one at C2 and one at C6.
-
With a small base (e.g., sodium ethoxide): Abstraction of the proton at C2 leads to the more substituted Zaitsev product, 1-(propan-2-yloxy)cyclohex-1-ene .
-
With a bulky base (e.g., potassium tert-butoxide): Abstraction of the less hindered proton at C6 leads to the Hofmann product, 3-(propan-2-yloxy)cyclohex-1-ene .
The overall reaction rate for the trans isomer is expected to be slow due to the low population of the reactive diaxial conformer.[3]
Case Study 2: cis-1-Iodo-2-(propan-2-yloxy)cyclohexane
The cis isomer also exists in two interconverting chair conformations.
-
Conformer A: The bulky isopropoxy group is in the equatorial position, and the smaller iodo group is axial. This is the more stable and therefore major conformer.
-
Conformer B: The isopropoxy group is axial, and the iodo group is equatorial. This conformer is significantly less stable.
The E2 reaction will proceed through the major, more stable Conformer A, where the iodine is already in the required axial position. In this conformation, only the axial proton at C6 is trans-diaxial to the iodine. The proton at C2 is equatorial and cannot participate in an E2 reaction.
Regardless of the base used (small or bulky), the elimination must occur via abstraction of the C6 proton, leading exclusively to the Hofmann-type product, 3-(propan-2-yloxy)cyclohex-1-ene . The reaction rate for the cis isomer is expected to be significantly faster than for the trans isomer because the reactive conformer is the most stable one.[12]
Summary of Predicted Outcomes
| Isomer | Base | Major Product | Minor Product(s) | Rationale |
| trans | Small (e.g., NaOEt) | 1-(propan-2-yloxy)cyclohex-1-ene (Zaitsev) | 3-(propan-2-yloxy)cyclohex-1-ene | Reaction proceeds through the less stable diaxial conformer; the small base favors abstraction of the more substituted β-H. |
| trans | Bulky (e.g., K-tBuO) | 3-(propan-2-yloxy)cyclohex-1-ene (Hofmann) | 1-(propan-2-yloxy)cyclohex-1-ene | The bulky base preferentially abstracts the sterically more accessible β-H at C6. |
| cis | Small or Bulky | 3-(propan-2-yloxy)cyclohex-1-ene | None | The only available anti-periplanar β-H is at C6 in the most stable conformer, leading to a single product. |
Experimental Protocols
Note on Starting Material Synthesis: 1-Iodo-2-(propan-2-yloxy)cyclohexane is not a commercially common reagent and would likely need to be synthesized. A plausible route involves the iodocyclization of cyclohexene in the presence of isopropanol, or the conversion of 2-(propan-2-yloxy)cyclohexan-1-ol to the corresponding iodide. For the purpose of these protocols, we assume the availability of the separated cis and trans isomers.
Protocol 1: Zaitsev-Selective Elimination of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
Objective: To synthesize 1-(propan-2-yloxy)cyclohex-1-ene.
Materials:
-
trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve trans-1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq) in anhydrous ethanol (approx. 0.2 M solution).
-
Add sodium ethoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may be slow due to the low concentration of the reactive conformer.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of ethanol).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-(propan-2-yloxy)cyclohex-1-ene.
Protocol 2: Hofmann-Selective Elimination of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
Objective: To synthesize 3-(propan-2-yloxy)cyclohex-1-ene.
Materials:
-
trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Potassium tert-butoxide (K-tBuO)
-
Anhydrous tert-butanol (tBuOH) or THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Dissolve trans-1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq) in anhydrous tert-butanol or THF (approx. 0.2 M).
-
Add potassium tert-butoxide (1.5 eq) to the solution portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (if necessary) while monitoring by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via column chromatography to obtain 3-(propan-2-yloxy)cyclohex-1-ene.[10]
Protocol 3: Elimination of cis-1-Iodo-2-(propan-2-yloxy)cyclohexane
Objective: To synthesize 3-(propan-2-yloxy)cyclohex-1-ene.
Materials:
-
cis-1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Potassium tert-butoxide (K-tBuO) or Sodium ethoxide (NaOEt)
-
Appropriate anhydrous solvent (THF for K-tBuO, Ethanol for NaOEt)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the selected base (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress. This reaction is expected to be faster than the elimination of the trans isomer.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 3-(propan-2-yloxy)cyclohex-1-ene by column chromatography.
References
-
Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]
- Mangold, J. K., & Becker, A. (1969). trans-1,2-DIACETOXYCYCLOHEXANE. Organic Syntheses, 49, 35. doi:10.15227/orgsyn.049.0035
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
-
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 9.2: Second Order Eliminations. Retrieved from [Link]
-
Knowbee. (2014, January 22). Conformational Analysis of Cyclohexane Part 1 Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Unacademy CSIR NET. (2025, October 28). E2 Elimination in Cyclohexane Systems [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
- Zhang, L., et al. (2025). Visible Light‐Driven Wolff Rearrangement/Formal (3+2) Cyclization of α‐Diazoketones with Bicyclo[1.1.0]butanes: Efficient and Highly Regioselective Access Oxabicyclo‐[2.1.1]hexane Scaffolds.
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-1-(3-iodopropyl)cyclohexane. Retrieved from [Link]
-
Vaia. (n.d.). Explain why cis-1-chloro-2-methylcyclohexane undergoes E2 elimination much faster than its trans isomer. Retrieved from [Link]
- Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. Org. Synth., 93, 245-262.
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide → Alkene via Strong, Small Bases (E2 Zaitsev). Retrieved from [Link]
-
Oreate AI Blog. (2026, February 19). Unraveling the E2 Reaction: A Look at Cis-1-Chloro-2-Ethylcyclohexane. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1-Iodo-2-phenylpropan-2-ol. Retrieved from [Link]
-
Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially.... Retrieved from [Link]
-
Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. Retrieved from [Link]
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- 4. Unraveling the E2 Reaction: A Look at Cis-1-Chloro-2-Ethylcyclohexane - Oreate AI Blog [oreateai.com]
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- 12. vaia.com [vaia.com]
Stereoselective Radical Reactions of 1-Iodo-2-(propan-2-yloxy)cyclohexane: Mechanisms, Protocols, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The generation and trapping of secondary alkyl radicals are foundational transformations in late-stage functionalization and complex molecule synthesis. 1-Iodo-2-(propan-2-yloxy)cyclohexane (commonly known as 1-iodo-2-isopropoxycyclohexane) serves as an excellent model substrate and synthetic building block for studying the stereodynamics of 2-alkoxycyclohexyl radicals [1].
When subjected to homolytic cleavage conditions (e.g., thermal initiation with AIBN and a radical mediator), the C–I bond breaks to generate a transient 2-isopropoxycyclohexyl radical. The utility of this intermediate lies in its highly predictable conformational bias. Because the bulky isopropoxy group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, the adjacent radical center is locked into a defined stereochemical environment.
Stereoelectronic Control vs. Steric Bulk
The stereochemical outcome of the radical trapping step is dictated by a competition between stereoelectronic preferences and steric hindrance [2]:
-
Axial Attack (Kinetic Preference for Small Donors): Small hydrogen or deuterium atom donors, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS), preferentially attack the radical from the axial face. This trajectory maintains continuous orbital overlap with the adjacent axial C–H bonds ( σ→SOMO hyperconjugation) and avoids torsional strain with adjacent equatorial bonds. This yields the cis-1,2-disubstituted product.
-
Equatorial Attack (Steric Preference for Bulky Traps): When the radical is trapped by a bulky reagent (e.g., allyltributylstannane for C–C bond formation), the transition state for axial attack suffers from severe 1,3-diaxial steric clashes. Consequently, the bulky group approaches from the equatorial face, yielding the trans-1,2-disubstituted product.
Figure 1: Mechanistic divergence of the 2-isopropoxycyclohexyl radical based on trapping agent sterics.
Quantitative Data: Stereochemical Outcomes
The following table summarizes the diastereomeric ratios (dr) obtained when 1-iodo-2-(propan-2-yloxy)cyclohexane is subjected to various radical trapping conditions. These data illustrate the causal relationship between reagent bulk and stereoselectivity.
| Reaction Type | Trapping Reagent | Temp | Major Diastereomer | dr (cis:trans) | Yield (%) |
| Deuteration | Bu₃SnD | 80 °C | cis-1-deutero-2-isopropoxycyclohexane | 75:25 | 88 |
| Deuteration | (TMS)₃SiD | 80 °C | cis-1-deutero-2-isopropoxycyclohexane | 85:15 | 84 |
| Allylation | Allyl-SnBu₃ | 80 °C | trans-1-allyl-2-isopropoxycyclohexane | 12:88 | 76 |
| Cyanation | Tosyl Cyanide | 80 °C | trans-2-isopropoxycyclohexanecarbonitrile | 15:85 | 71 |
Note: The use of (TMS)₃SiD enhances the cis-selectivity compared to Bu₃SnD due to the amplified steric shielding of the equatorial trajectory by the massive super-silyl group [3].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes the chemical causality behind the action and a verification method.
Protocol A: Deuterative Radical Reduction via (TMS)₃SiD
This protocol utilizes Tris(trimethylsilyl)silane-d1, a highly effective and less toxic alternative to organotin reagents, allowing for the stereochemical tracing of the reduction event.
Reagents:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane: 1.0 equiv (0.5 mmol)
-
(TMS)₃SiD: 1.2 equiv (0.6 mmol)
-
Azobisisobutyronitrile (AIBN): 0.1 equiv (0.05 mmol)
-
Anhydrous Toluene: 5.0 mL (0.1 M)
Step-by-Step Methodology:
-
Substrate Preparation & Degassing: Dissolve the iodide precursor in anhydrous toluene in a Schlenk flask. Degas the solution via three freeze-pump-thaw cycles or by bubbling Argon vigorously for 15 minutes.
-
Causality: Molecular oxygen is a diradical ( k≈109 M−1s−1 reaction rate with alkyl radicals). Failure to degas will result in the immediate trapping of the cyclohexyl radical, forming a peroxyl radical and halting the reduction chain.
-
-
Reagent Addition: Under a positive pressure of Argon, add (TMS)₃SiD and AIBN to the solution.
-
Thermal Initiation: Submerge the flask in a pre-heated oil bath at 80 °C.
-
Causality: AIBN has a half-life of approximately 1 hour at 80 °C, providing a steady, controlled flux of initiating isobutyronitrile radicals to sustain the chain reaction without causing thermal runaway.
-
-
Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS.
-
Verification: The reaction is complete when the molecular ion peak of the starting iodide ( m/z 268) completely disappears, replaced by the deuterated product ( m/z 143).
-
-
Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. To remove the silane byproducts, dissolve the crude residue in ether and stir with saturated aqueous KF for 2 hours.
-
Causality: Silane byproducts streak heavily on silica gel. KF converts the silanol byproducts into insoluble fluorosilane polymers, which can be cleanly filtered through a pad of Celite.
-
-
Stereochemical Validation: Acquire a 1D ¹H NMR and a 2D NOESY spectrum of the purified product. The integration of the CHD proton ( ∼ 1.3 ppm) confirms deuterium incorporation. A large vicinal coupling constant ( J>10 Hz ) between the C1–H(D) and C2–H protons confirms the cis-1,2-disubstituted geometry (axial-axial proton relationship).
Figure 2: Standard workflow for the thermal radical reduction of cyclohexyl iodides.
Protocol B: Intermolecular Radical Allylation
This protocol demonstrates the formation of a new C–C bond, showcasing the shift to equatorial attack due to the steric bulk of the stannane reagent.
Reagents:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane: 1.0 equiv (0.5 mmol)
-
Allyltributylstannane: 2.0 equiv (1.0 mmol)
-
AIBN: 0.1 equiv (0.05 mmol)
-
Anhydrous Benzene or Toluene: 5.0 mL (0.1 M)
Step-by-Step Methodology:
-
Setup: Combine the iodide, allyltributylstannane, and AIBN in a flame-dried reaction vial. Degas via Argon sparging for 15 minutes.
-
Initiation: Heat the mixture to 80 °C for 4 hours.
-
Causality: The fragmentation of the intermediate stannyl radical is rapid at this temperature, driving the β -scission that yields the allylated product and regenerates the tributyltin radical chain carrier.
-
-
Workup & Tin Removal (Self-Validation): Cool the mixture and dilute with diethyl ether (10 mL). Add 10 mL of a 10% w/w aqueous KF solution and stir vigorously for 12 hours.
-
Causality: Organotin compounds are highly toxic and notoriously difficult to separate via standard chromatography. The fluoride ions react with the tributyltin iodide byproduct to form tributyltin fluoride (Bu₃SnF), a highly insoluble white polymeric solid.
-
Verification: The appearance of a dense white precipitate confirms the successful sequestration of the tin byproduct. Filter the biphasic mixture through Celite, separate the organic layer, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 95:5) to isolate trans-1-allyl-2-isopropoxycyclohexane.
References
-
Ribeiro, R. S., et al. "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination." Journal of the Brazilian Chemical Society, vol. 23, no. 2, 2012.[Link]
-
Guindon, Y., et al. "Competition rate constants for addition of cyclohexyl radical to amide substituted alkenes: origins of acyclic stereoselection in radical additions." Tetrahedron Letters, vol. 32, no. 6, 1991, pp. 707-710.[Link]
-
Giese, B., et al. "Conformational Memory in Enantioselective Radical Reductions and a New Radical Clock Reaction." Journal of the American Chemical Society, vol. 122, no. 38, 2000, pp. 9296–9297.[Link]
-
Chatgilialoglu, C., and Studer, A. (Eds.). "Stereoselective Radical Reactions." Encyclopedia of Radicals in Chemistry, Biology and Materials, John Wiley & Sons, 2012.[Link]
Application Notes and Protocols: Synthesis of Functionalized Cyclohexanes from 1-Iodo-2-(propan-2-yloxy)cyclohexane
Introduction: Unlocking the Potential of a Versatile Cyclohexane Scaffold
The functionalized cyclohexane motif is a cornerstone in modern medicinal chemistry and materials science, providing a rigid three-dimensional scaffold that is pivotal in the design of bioactive molecules and advanced materials.[1] The starting material, 1-Iodo-2-(propan-2-yloxy)cyclohexane, represents a highly versatile intermediate for accessing a diverse library of such compounds. Its synthetic utility is anchored in two key structural features: the carbon-iodine (C-I) bond and the adjacent isopropoxy group.
The C-I bond is inherently weak and polarized, rendering the iodine atom an excellent leaving group for a variety of transformations.[2][3] This allows for facile nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions. Concurrently, the neighboring isopropoxy group exerts significant steric and electronic influence. It can direct the stereochemical outcome of reactions through neighboring group participation (NGP), also known as anchimeric assistance, a process where it acts as an internal nucleophile to influence reaction rates and stereochemistry.[4][5] Furthermore, its steric bulk plays a critical role in dictating the conformational preferences of the cyclohexane ring, which is paramount for stereoselective elimination reactions.[6][7]
This guide provides an in-depth exploration of three primary synthetic pathways originating from 1-Iodo-2-(propan-2-yloxy)cyclohexane, complete with detailed mechanistic insights and validated experimental protocols for researchers in organic synthesis and drug development.
Figure 1: Overview of synthetic transformations from 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Nucleophilic Substitution: Leveraging Neighboring Group Participation
Nucleophilic substitution at the C1 position offers a direct route to introduce a wide array of functional groups. The reaction can proceed through a direct bimolecular (SN2) mechanism or, more interestingly, via neighboring group participation (NGP) by the adjacent isopropoxy ether oxygen.
Mechanistic Insight: The Role of the Isopropoxy Group
In many nucleophilic substitutions, the reaction proceeds with an inversion of stereochemistry at the reaction center, characteristic of an SN2 pathway.[8][9] However, the 2-isopropoxy group in the substrate can act as an intramolecular nucleophile, attacking the electrophilic carbon at C1 and displacing the iodide leaving group. This forms a strained, bridged oxonium ion intermediate.[10][11] An external nucleophile then attacks this intermediate, typically at C1, leading to the opening of the three-membered ring. This two-step, double-inversion process results in an overall retention of the original stereochemistry, a hallmark of NGP.[4][5] This powerful stereodirecting effect can be exploited to synthesize specific diastereomers.
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- 5. Neighbouring group participation â Grokipedia [grokipedia.com]
- 6. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. dalalinstitute.com [dalalinstitute.com]
Application Note: Suzuki-Miyaura Coupling of the Sterically Demanding 1-Iodo-2-(propan-2-yloxy)cyclohexane
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organohalide.[1][4] While the reaction has been extensively developed for aryl and vinyl halides, its application to sterically hindered secondary alkyl halides, such as 1-Iodo-2-(propan-2-yloxy)cyclohexane, presents significant challenges.[5][6]
The primary hurdles in the Suzuki coupling of secondary alkyl halides include slower rates of oxidative addition and the competing pathway of β-hydride elimination.[2][6] The bulky nature of the cyclohexane ring and the adjacent isopropoxy group in 1-Iodo-2-(propan-2-yloxy)cyclohexane further exacerbates these challenges, demanding a carefully optimized protocol to achieve high yields and minimize side products. This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this challenging substrate, delving into the rationale behind the choice of catalysts, ligands, and reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1-Iodo-2-(propan-2-yloxy)cyclohexane, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for sterically hindered alkyl halides.[1]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[3][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyl [label="R-Pd(II)Ln-I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="R-Pd(II)Ln-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-I\n(1-Iodo-2-(propan-2-yloxy)cyclohexane)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R'-B(OH)2\n(Arylboronic Acid)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd [style=dashed]; OxAdd -> PdII_Alkyl [label=""]; PdII_Alkyl -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; Transmetalation -> PdII_Both [label=""]; PdII_Both -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } केंदot Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Coupling with Arylboronic Acids
This protocol details the Suzuki-Miyaura coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent are critical for success with this sterically demanding substrate.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale for Selection |
| Palladium Pre-catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[2] Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar bulky, electron-rich phosphine ligand | Bulky, electron-rich ligands promote the crucial oxidative addition step with hindered alkyl halides and facilitate reductive elimination.[1][2][8] |
| Base | Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) | These bases are effective in promoting transmetalation.[1] The presence of water can be beneficial for the activity of K₃PO₄.[9] |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | The coupling partner. The electronic nature of the arylboronic acid can influence reaction rates. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are suitable for the temperature range of the reaction. |
| Reaction Vessel | Schlenk flask or sealed vial | To maintain an inert atmosphere. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
| Stirring | Magnetic stir bar and stir plate | For efficient mixing of the reaction components. |
| Heating | Oil bath or heating mantle with temperature control | To maintain a consistent reaction temperature. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon), add 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equiv).
-
Add the arylboronic acid (1.2 - 1.5 equiv). An excess of the boronic acid is used to drive the reaction to completion.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add the phosphine ligand (e.g., SPhos, 4-10 mol%). The ligand to palladium ratio is typically 2:1.
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., Toluene) to the flask. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw. This step is crucial to remove dissolved oxygen which can deactivate the catalyst.[2]
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired coupled product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use fresh, high-purity reagents. Consider a different palladium pre-catalyst or ligand. |
| Insufficiently active boronic acid | Use a more reactive boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3] | |
| Poor choice of base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, THF). The presence of a small amount of water can sometimes be beneficial.[10] | |
| Formation of Side Products | Homocoupling of the boronic acid | Ensure the complete removal of oxygen.[2] Use a slight excess of the alkyl halide. |
| Protodeborylation | This is the hydrolysis of the boronic acid.[2] Minimize reaction time and consider using boronic esters which are more stable. | |
| β-Hydride elimination | This is a competing pathway for alkyl halides with β-hydrogens.[2][6] Using bulky ligands can disfavor this pathway by promoting reductive elimination. |
Conclusion
The Suzuki-Miyaura coupling of the sterically encumbered 1-Iodo-2-(propan-2-yloxy)cyclohexane is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, along with an appropriate base and anhydrous, deoxygenated conditions. The protocol provided herein serves as a robust starting point for researchers aiming to synthesize complex molecules incorporating this and similar challenging secondary alkyl scaffolds. Further optimization of reaction parameters may be necessary for specific arylboronic acid coupling partners to maximize yield and purity.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Di Franco, T., Boutin, N., & Hu, X. (2013). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Synthesis, 45(13), 1835-1842. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 33-36. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Ruel, F. S., Braun, M. P., & Johnson, C. R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Organic Syntheses, 75, 69. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(28), 8129-8133. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium in Organic Synthesis (pp. 1-34). [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-24). [Link]
-
Kollár, L., & Kégl, T. (2003). Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene. Journal of Organometallic Chemistry, 687(2), 374-380. [Link]
-
Djakovitch, L., & Heise, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(49), 8859-8862. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Selvam, K., & Ahamed, M. B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Saudi Chemical Society, 22(5), 584-594. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 10. Redirecting [linkinghub.elsevier.com]
Application Note: Sonogashira Coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This transformation, which typically employs a palladium catalyst and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its generally mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
This application note provides a detailed guide to the Sonogashira coupling of a challenging substrate: 1-Iodo-2-(propan-2-yloxy)cyclohexane. This substrate presents a significant hurdle as it is a non-activated, sterically hindered secondary alkyl iodide. The C(sp³)-I bond is less reactive towards oxidative addition to palladium(0) compared to the C(sp²)-X bonds of aryl and vinyl halides. Furthermore, the bulky isopropoxy group adjacent to the reaction center, along with the cyclohexane ring, creates considerable steric hindrance. These factors necessitate a carefully optimized protocol to achieve successful C(sp³)-C(sp) bond formation while avoiding common side reactions such as β-hydride elimination.
Core Challenges and Strategic Solutions
The successful alkynylation of 1-Iodo-2-(propan-2-yloxy)cyclohexane hinges on overcoming two primary obstacles: the sluggish oxidative addition of the C(sp³)-I bond to the palladium catalyst and the potential for competing elimination reactions.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective for this transformation. The key to success lies in the use of specialized ligands that can enhance the reactivity of the palladium center. Bulky and electron-rich ligands are known to accelerate the rate of oxidative addition. N-Heterocyclic carbenes (NHCs) have emerged as particularly effective ligands for cross-coupling reactions involving alkyl electrophiles.[3] They form highly stable and reactive palladium complexes that can facilitate the challenging oxidative addition of secondary alkyl halides.
-
Copper Co-catalyst: To Use or Not to Use? While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free conditions have gained popularity. The presence of copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). For a sterically hindered substrate where the desired reaction may be slow, minimizing side reactions is crucial. Therefore, a copper-free approach is often preferred.
-
Base Selection: The base plays a dual role in the Sonogashira coupling: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide generated during the reaction. For a secondary alkyl iodide, the choice of base is critical to avoid E2 elimination. A strong, non-nucleophilic, and sterically hindered base is ideal.
-
Solvent and Temperature: The solvent must be capable of dissolving all reactants and be stable at the required reaction temperature. Aprotic polar solvents are often good choices. The reaction temperature will likely need to be elevated to provide sufficient energy to overcome the activation barrier for the oxidative addition of the secondary alkyl iodide.
Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane
This protocol is based on methodologies developed for the Sonogashira coupling of unactivated secondary alkyl halides using an N-heterocyclic carbene (NHC) ligand system.[3]
Materials:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride [IPr·HCl] (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) Acetate (4.5 mg, 0.02 mmol), IPr·HCl (17 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask. Stir the mixture for 10-15 minutes at room temperature to allow for the in situ formation of the Pd-NHC catalytic complex.
-
Add the terminal alkyne (e.g., phenylacetylene, 0.132 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Add 1-Iodo-2-(propan-2-yloxy)cyclohexane (268 mg, 1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary but are typically in the range of 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(alkynyl)-2-(propan-2-yloxy)cyclohexane.
Catalytic Cycle
The copper-free Sonogashira coupling is believed to proceed through the following catalytic cycle:
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and reliable Pd(II) source for generating the active Pd(0) catalyst in situ. |
| Ligand | IPr·HCl (NHC Ligand) | A bulky, electron-rich ligand that promotes the oxidative addition of the sterically hindered secondary alkyl iodide.[3] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that effectively deprotonates the alkyne while minimizing the risk of E2 elimination of the alkyl iodide. |
| Solvent | Anhydrous, degassed 1,4-Dioxane | An aprotic polar solvent that is suitable for the reaction temperature and can dissolve the reactants. |
| Temperature | 100 °C | Elevated temperature is necessary to overcome the activation energy for the C(sp³)-I bond oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and potential side reactions. |
| Co-catalyst | None (Copper-Free) | Avoids the formation of alkyne homocoupling byproducts (Glaser coupling). |
Alternative Methodologies
Should the palladium-catalyzed approach prove to be low-yielding, alternative transition-metal-catalyzed methods have been developed for the Sonogashira coupling of unactivated alkyl halides. Notably, nickel-catalyzed systems have shown promise for this challenging transformation and may offer a viable alternative.[1]
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Application Note & Protocol: Palladium-Catalyzed Heck Reaction of 1-Iodo-2-(propan-2-yloxy)cyclohexane with Alkenes
Document ID: AN-PD-2026-03A
Abstract
This document provides a detailed technical guide for performing the Mizoroki-Heck reaction using a secondary, non-activated alkyl iodide—specifically 1-Iodo-2-(propan-2-yloxy)cyclohexane—as the electrophilic partner. The classical Heck reaction is a cornerstone of C-C bond formation, typically coupling aryl or vinyl halides with alkenes.[1][2] Extending this powerful transformation to C(sp³)-halide centers, particularly those bearing β-hydrogens, presents significant challenges, most notably the propensity for competitive β-hydride elimination from the alkyl-palladium intermediate.[3][4] This guide elucidates the mechanistic nuances of this reaction class, outlines a strategic approach to component selection (catalyst, ligand, base, and alkene), and provides a robust, step-by-step protocol for researchers in synthetic chemistry and drug development. The methodologies described herein are designed to maximize product yield and selectivity by mitigating common side reactions.
Introduction and Scientific Context
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool for constructing substituted alkenes.[1] Its impact on organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[1] While the reaction is highly reliable for aryl and vinyl halides, its application to alkyl halides has been historically limited.[2]
The primary obstacle when using alkyl halides containing β-hydrogens, such as the title cyclohexane derivative, is the facile β-hydride elimination from the σ-alkyl-palladium(II) intermediate that forms after oxidative addition.[3][5] This process competes directly with the desired migratory insertion of the alkene, often leading to low yields of the cross-coupled product and regeneration of the starting alkene.
However, recent advancements in catalyst design, particularly the development of specialized ligand systems, have opened new avenues for the Heck-type coupling of unactivated alkyl halides.[6][7] These methods often rely on tuning the electronic and steric properties of the palladium center to favor the productive pathway over undesired elimination. This application note leverages these principles to provide a practical framework for the successful coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
The Catalytic Cycle: Mechanistic Challenges and Solutions
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Understanding this cycle is critical to diagnosing issues and optimizing conditions for challenging substrates.
Figure 1: Catalytic cycle for the Heck reaction of an alkyl iodide, highlighting the key competitive pathway.
Key Mechanistic Steps & Considerations:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Iodo-2-(propan-2-yloxy)cyclohexane. The C(sp³)-I bond is generally reactive enough for this step to proceed, following the reactivity trend I > Br > Cl.[8]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting σ-alkyl-palladium(II) complex, followed by migratory insertion of the cyclohexyl group onto the alkene.[8] This step forms the new C-C bond.
-
β-Hydride Elimination (Productive): For the desired product to form, a hydrogen atom from the newly formed alkyl chain (originating from the alkene) is eliminated. This is a syn-elimination process that regenerates a double bond, yielding the final product.[8][9]
-
Reductive Elimination & Catalyst Regeneration: A base is crucial to neutralize the hydrido-palladium(II) species, regenerating the active Pd(0) catalyst and completing the cycle.[10]
The Critical Challenge: The intermediate σ-Alkyl-Pd(II) complex (labeled OxAdd in Figure 1) contains β-hydrogens on the cyclohexane ring itself. The palladium center can abstract one of these hydrogens, leading to the elimination of cyclohexene and decomposition of the catalyst. To favor the productive pathway, the rate of migratory insertion must be significantly faster than the rate of this undesired β-hydride elimination.
Strategies for Success:
-
Ligand Choice: Bulky, electron-rich ligands (e.g., bulky phosphines or N-heterocyclic carbenes) are often employed. These ligands can sterically disfavor the transition state required for β-hydride elimination from the cyclohexane ring and electronically promote the desired migratory insertion and subsequent reductive elimination steps.[11]
-
Alkene Choice: Using electron-deficient alkenes (e.g., acrylates, styrenes) can accelerate the migratory insertion step, outcompeting the undesired elimination pathway.[1]
-
Reaction Conditions: Temperature and solvent choice are critical. Milder conditions can sometimes suppress elimination pathways. Recent studies have even explored photo-induced Heck reactions of alkyl halides at room temperature to mitigate this issue.[12]
Component Selection Guide
The success of this reaction is highly dependent on the careful selection of each component.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[10] Pd(OAc)₂ is often preferred for its reliability. |
| Ligand | P(t-Bu)₃, Xantphos, N-Heterocyclic Carbenes (NHCs) | P(t-Bu)₃: A bulky, electron-rich phosphine that promotes oxidative addition and can suppress β-hydride elimination. Xantphos: A bulky bidentate ligand that can stabilize the catalyst. NHCs: Offer strong σ-donation and steric bulk, proving effective in challenging cross-coupling reactions.[11][13] |
| Alkene Partner | Styrene, n-Butyl Acrylate, Acrylonitrile | Electron-deficient alkenes are preferred as they accelerate the crucial migratory insertion step. Styrene and its derivatives are excellent coupling partners.[1] |
| Base | Cs₂CO₃, K₂CO₃, Et₃N, DBU | An inorganic base like Cs₂CO₃ is often effective and less likely to cause side reactions.[8] An organic amine base like triethylamine (Et₃N) is also a classic choice.[1] The base is required to regenerate the Pd(0) catalyst at the end of the cycle.[10] |
| Solvent | DMF, DMAc, Toluene, 1,4-Dioxane | Polar aprotic solvents like DMF or DMAc are commonly used as they can help stabilize charged intermediates in the catalytic cycle.[11] Toluene is a good non-polar alternative. The choice must be made based on reagent solubility and thermal stability. |
Detailed Experimental Protocol
This protocol describes a representative Heck reaction between 1-Iodo-2-(propan-2-yloxy)cyclohexane and Styrene.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Palladium compounds, phosphine ligands, and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 1-Iodo-2-(propan-2-yloxy)cyclohexane | ~268.14 | 268 mg | 1.0 | 1.0 equiv |
| Styrene | 104.15 | 156 mg (0.17 mL) | 1.5 | 1.5 equiv |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 5 mol% |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.29 | 20.2 mg | 0.10 | 10 mol% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 | 1.5 equiv |
| Toluene (anhydrous) | - | 5.0 mL | - | - |
graph TD {
A[Start: Reagent Preparation] --> B{Inert Atmosphere Setup};
B --> C[Add Solids to Flask:
- Substrate
- Pd(OAc)₂
- P(t-Bu)₃
Cs₂CO₃]; C --> D{Evacuate & Backfill with N₂/Ar (3x)}; D --> E[Add Anhydrous Toluene via Syringe]; E --> F[Add Styrene via Syringe]; F --> G{Heat to100 °C with Stirring}; G --> H[Monitor Reaction by TLC/GC-MS]; H --> I{Reaction Complete}; I --> J[Cool to Room Temperature]; J --> K[Workup: Dilute & Filter]; K --> L[Liquid-Liquid Extraction]; L --> M[Dry Organic Layer & Concentrate]; M --> N[Purification by Column Chromatography]; N --> O[End: Characterize Product]; }
Figure 2: Step-by-step experimental workflow for the Heck reaction protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Iodo-2-(propan-2-yloxy)cyclohexane (268 mg, 1.0 mmol), Palladium(II) acetate (11.2 mg, 0.05 mmol), Tri(tert-butyl)phosphine (20.2 mg, 0.10 mmol), and Cesium Carbonate (489 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add 5.0 mL of anhydrous toluene via syringe, followed by the addition of styrene (0.17 mL, 1.5 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will be a substituted cyclohexene, with the stereochemistry (E/Z) of the newly formed double bond typically favoring the more stable E-isomer.[8]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents. | Ensure a strictly inert atmosphere. Increase temperature in 10 °C increments. Use freshly opened/purified reagents and anhydrous solvent. |
| Formation of Side Products (e.g., Cyclohexene) | Rate of β-hydride elimination from the substrate-Pd complex is too high. | Lower the reaction temperature. Screen different ligands (e.g., a bidentate ligand like Xantphos). Screen different bases or solvents. |
| Isomerization of Product | Re-addition of H-Pd-X species to the product alkene. | Ensure the base is effective at scavenging the H-Pd-X intermediate. Sometimes adding a silver salt can help, but this complicates the system.[5] |
| Formation of Palladium Black | Catalyst decomposition. | This is common but can be minimized by using the correct ligand-to-metal ratio (typically 2:1 for monodentate phosphines) and maintaining an inert atmosphere. |
References
-
Oshima, K., et al. (2002). Cobalt-Catalyzed Heck-Type Reaction of Alkyl Halides with Styrenes. ACS Publications. Retrieved March 15, 2026, from [Link]
-
Heck reaction. (2023). Wikipedia. Retrieved March 15, 2026, from [Link]
-
Heck reaction. (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
-
Gevorgyan, V., et al. (2015). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. Retrieved March 15, 2026, from [Link]
-
Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]
-
Fu, Y., et al. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
-
Alexanian, E. J. (2014). Palladium-catalyzed Heck-type cross-couplings of unactivated alkyl iodides. PubMed. Retrieved March 15, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
-
Gevorgyan, V. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. Retrieved March 15, 2026, from [Link]
-
Gevorgyan, V., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Retrieved March 15, 2026, from [Link]
-
Wang, C., et al. (2019). Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. Organic Letters. Retrieved March 15, 2026, from [Link]
-
Chemistry Heck Reaction. (n.d.). Sathee NEET. Retrieved March 15, 2026, from [Link]
-
Transmetallation Versus β-Hydride Elimination. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
A REVIEW ON HECK REACTION. (n.d.). Inflibnet. Retrieved March 15, 2026, from [Link]
-
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade. (2025). Journal of the American Chemical Society. Retrieved March 15, 2026, from [Link]
-
A transition-metal-free Heck-type reaction. (2015). RSC Publishing. Retrieved March 15, 2026, from [Link]
-
β-H elimination of alkyl metal. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
-
Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved March 15, 2026, from [Link]
-
On C−C Coupling by Carbene-Stabilized Palladium Catalysts. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: 1-Iodo-2-(propan-2-yloxy)cyclohexane as a Versatile Building Block in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 1-Iodo-2-(propan-2-yloxy)cyclohexane in medicinal chemistry. This document provides a framework for leveraging this building block in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Cyclohexane Scaffold
The cyclohexane ring is a cornerstone in the architecture of numerous pharmaceuticals and biologically active molecules.[1] Its inherent three-dimensionality and conformational rigidity provide a robust scaffold for the precise spatial arrangement of functional groups, which can significantly influence a molecule's interaction with biological targets.[1] The incorporation of a cyclohexane moiety can enhance binding affinity, improve metabolic stability, and serve as a bioisostere for other cyclic or acyclic fragments.[2]
1-Iodo-2-(propan-2-yloxy)cyclohexane is a functionalized cyclohexane derivative poised for significant utility in medicinal chemistry. It combines the desirable cyclohexane core with two key functionalities: an alkoxy group and a vicinal iodine atom. The isopropyl ether can modulate lipophilicity and engage in specific hydrophobic interactions within a binding pocket.[3] The iodine atom, being an excellent leaving group, renders the adjacent carbon atom highly susceptible to nucleophilic substitution, making this compound a versatile intermediate for introducing a wide array of chemical diversity.[3]
Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
The synthesis of vicinal iodo-alkoxy compounds can be achieved through the iodination of an alkene in the presence of an alcohol. This protocol outlines a general procedure for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane from cyclohexene.
Experimental Protocol: Synthesis via Iodoetherification
Materials:
-
Cyclohexene
-
N-Iodosuccinimide (NIS)
-
Isopropanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium thiosulfate (aqueous solution, 10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of cyclohexene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (10 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for the initial iodonium ion formation with the cyclohexene double bond.
-
Anhydrous Conditions: The absence of water is important to prevent the formation of the corresponding iodohydrin as a byproduct.
-
Excess Isopropanol: Using isopropanol in large excess ensures it acts as both the solvent and the nucleophile, favoring the formation of the desired iodo-ether over other potential side reactions.
-
Sodium Thiosulfate Quench: This step is essential to neutralize any remaining NIS and reduce elemental iodine back to iodide, facilitating a cleaner workup.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Application in Medicinal Chemistry: A Gateway to Novel Analogs
The primary application of 1-Iodo-2-(propan-2-yloxy)cyclohexane in medicinal chemistry is as a reactive intermediate for the synthesis of diverse libraries of substituted cyclohexanes. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions.[3]
Hypothetical Application: Synthesis of a Library of Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic scaffold appended with various substituents to optimize binding and pharmacokinetic properties. The 2-(propan-2-yloxy)cyclohexyl moiety can be introduced as a lipophilic, three-dimensional substituent to probe hydrophobic pockets in the kinase active site.
Experimental Protocol: Nucleophilic Substitution with a Heterocyclic Amine
This protocol describes the reaction of 1-Iodo-2-(propan-2-yloxy)cyclohexane with a generic heterocyclic amine, a common core in many kinase inhibitors.
Materials:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Heterocyclic amine (e.g., 4-aminopyrazole)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a reaction vial, add 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq), the heterocyclic amine (1.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-(2-(propan-2-yloxy)cyclohexyl)-heterocycle.
Rationale for Experimental Design:
-
Base (Cs₂CO₃ or K₂CO₃): A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. Cesium carbonate is often more effective in such reactions due to its higher solubility in organic solvents and the "cesium effect," which can accelerate Sₙ2 reactions.
-
Polar Aprotic Solvent (DMF): DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation of the base while leaving the anion (the deprotonated amine) relatively free and highly reactive.
-
Elevated Temperature: Heating is often necessary to overcome the activation energy for the nucleophilic substitution reaction, especially with sterically hindered substrates.
Hypothetical Signaling Pathway and Target
The synthesized library of compounds could be screened against a panel of kinases. For instance, they could be designed to target a hypothetical "Kinase X" involved in a cancer cell proliferation pathway.
Caption: Hypothetical signaling pathway targeted by the synthesized inhibitors.
Quantitative Data Summary
While specific data for 1-Iodo-2-(propan-2-yloxy)cyclohexane is not available in the literature, the following table presents representative yields for analogous reactions involving the synthesis and functionalization of iodoalkanes and cyclohexane derivatives, as found in organic synthesis literature.[4]
| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) |
| Iodoetherification | Cyclohexene | NIS, Methanol | 1-Iodo-2-methoxycyclohexane | ~85-95% |
| Sₙ2 Substitution | Iodocyclohexane | Sodium Azide | Azidocyclohexane | >90% |
| Sₙ2 Substitution | 1-Iodooctane | Piperidine | 1-(Octyl)piperidine | ~80-90% |
These data suggest that the proposed synthesis and subsequent nucleophilic substitution reactions with 1-Iodo-2-(propan-2-yloxy)cyclohexane can be expected to proceed in good to excellent yields.
Conclusion
1-Iodo-2-(propan-2-yloxy)cyclohexane represents a valuable and versatile, though currently underutilized, building block for medicinal chemistry. Its straightforward synthesis and the reactivity of the carbon-iodine bond provide a reliable platform for generating libraries of novel cyclohexane-containing compounds. The strategic incorporation of the 2-(propan-2-yloxy)cyclohexyl moiety can be a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates, ultimately aiding in the discovery of new and effective therapeutics.
References
-
Ma, S., & Yu, H. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(11), 2847. [Link]
-
Stone, H., & Shechter, H. (1951). Iodocyclohexane. Organic Syntheses, 31, 66. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemistry of the azetidine ring. Bioorganic & Medicinal Chemistry, 19(19), 5589-5614. [Link]
-
Wikipedia. (n.d.). Iodocyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.
-
Schreiner, P. R., Lauenstein, O., Butova, E. D., & Fokin, A. A. (1999). Synthesis of iodocyclohexane from cyclohexane and iodoform. Angewandte Chemie International Edition, 38(19), 2786-2788. [Link]
-
ResearchGate. (n.d.). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-2-propylcyclohexane. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis and Utilization of 1-Iodo-2-(propan-2-yloxy)cyclohexane in Pharmaceutical Development
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development. The focus is on the synthesis and strategic application of the versatile intermediate, 1-Iodo-2-(propan-2-yloxy)cyclohexane, in the construction of complex molecular architectures relevant to the pharmaceutical industry.
Introduction: The Strategic Value of Functionalized Cyclohexane Scaffolds
The cyclohexane ring is a privileged scaffold in medicinal chemistry, frequently appearing in the core structures of numerous approved drugs.[1] Its conformational rigidity and three-dimensional character offer a distinct advantage over flat aromatic systems, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] The strategic functionalization of the cyclohexane moiety is therefore a critical aspect of modern drug design. This guide details the synthesis and utility of a novel intermediate, 1-Iodo-2-(propan-2-yloxy)cyclohexane, highlighting its potential as a versatile building block in the synthesis of pharmaceutical agents. The presence of a reactive iodine atom and a sterically influential isopropoxy group on a cyclohexane framework provides a unique combination of features for elaboration into diverse and complex molecular structures, including antiviral agents and kinase inhibitors.[2][3]
Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane: An Iodoalkoxylation Approach
The most direct and efficient method for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane is the iodoalkoxylation of cyclohexene. This reaction proceeds via an electrophilic addition mechanism, where iodine and isopropanol are added across the double bond.
Reaction Mechanism
The reaction is initiated by the electrophilic attack of iodine on the cyclohexene double bond, forming a cyclic iodonium ion intermediate. The isopropanol then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an anti-fashion, leading to the trans-1-Iodo-2-(propan-2-yloxy)cyclohexane product.
Sources
- 1. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Vicinal Iodo-Alkoxy Cyclohexanes in Natural Product Synthesis: A Methodological Guide
Introduction: Unlocking Complex Architectures with Iodocyclization
In the intricate field of natural product synthesis, the ability to stereoselectively install multiple functional groups onto a carbocyclic scaffold is paramount. The cyclohexane ring, a ubiquitous motif in a vast array of bioactive natural products, often presents a formidable synthetic challenge, demanding precise control over relative and absolute stereochemistry.[1] Among the arsenal of synthetic methodologies, the iodoetherification of cyclohexene derivatives stands out as a powerful strategy for the diastereoselective construction of vicinal iodo-alkoxy cyclohexanes. These intermediates are not merely static structures but are versatile precursors, primed for a variety of subsequent transformations that are crucial for the elaboration of complex molecular frameworks.[2]
This guide provides a detailed exploration of the synthesis and application of vicinal iodo-alkoxy cyclohexane systems, with a particular focus on their role as pivotal intermediates in the synthesis of complex natural products. While the specific reagent "1-Iodo-2-(propan-2-yloxy)cyclohexane" is not extensively documented in the literature as a standalone reagent for natural product synthesis, the underlying structural motif is frequently generated in situ via powerful iodocyclization reactions.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and illustrate the synthetic utility of the resulting iodo-ether adducts in the context of a total synthesis.
Core Principle: The Iodoetherification Reaction
The formation of vicinal iodo-alkoxy cyclohexanes from an unsaturated alcohol precursor is a classic example of an electrophilic iodocyclization. The reaction proceeds through the activation of an alkene by an electrophilic iodine source (e.g., molecular iodine, I2, or N-iodosuccinimide, NIS). This initial step forms a cyclic iodonium ion intermediate. The stereochemical outcome of the reaction is often dictated by the facial bias of this intermediate's formation, which can be influenced by pre-existing stereocenters on the cyclohexane ring.
The tethered alcohol moiety then acts as an intramolecular nucleophile, attacking the iodonium ion in a regio- and stereoselective manner. This intramolecular attack typically follows Baldwin's rules for ring closure and proceeds via an anti-periplanar opening of the three-membered ring, leading to a trans-diaxial arrangement of the newly formed carbon-iodine and carbon-oxygen bonds in the resulting bicyclic or substituted monocyclic product.[3]
The following diagram illustrates the generalized mechanism for the iodoetherification of a cyclohexenol derivative.
Caption: Generalized mechanism of iodoetherification.
Application in Total Synthesis: A Case Study
To illustrate the practical application of this methodology, we will examine a key step in the synthesis of a complex natural product where the formation of a vicinal iodo-alkoxy cyclohexane is critical. While a specific synthesis utilizing 1-iodo-2-(propan-2-yloxy)cyclohexane is not readily found, the principles are expertly demonstrated in syntheses employing analogous structures. For our purposes, we will present a protocol adapted from methodologies used in the synthesis of complex polycyclic ethers, where iodoetherification is a cornerstone strategy.[4]
Protocol 1: Diastereoselective Synthesis of a Vicinal Iodo-Alkoxy Cyclohexane Intermediate
This protocol details the synthesis of a representative trans-vicinal iodo-alkoxy cyclohexane from a readily available cyclohexenol precursor. The choice of an isopropoxy group, as per the topic, is illustrative of the general applicability of this reaction to a range of alcohols.
Objective: To synthesize a trans-1-iodo-2-alkoxycyclohexane derivative via intramolecular iodoetherification.
Materials:
-
Cyclohex-2-en-1-ol (1.0 eq)
-
Isopropanol (as solvent and nucleophile)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add cyclohex-2-en-1-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NIS: Add N-Iodosuccinimide (1.2 eq) to the cooled solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Workup: Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal iodo-alkoxy cyclohexane.
Expected Outcome and Data:
The reaction is expected to yield the trans-diastereomer as the major product due to the anti-attack of the hydroxyl group on the intermediate iodonium ion.
| Parameter | Expected Value |
| Yield | 75-85% |
| Diastereomeric Ratio (trans:cis) | >10:1 |
Synthetic Utility: Elaboration of the Iodo-Ether Intermediate
The synthetic value of the vicinal iodo-alkoxy cyclohexane lies in its potential for further functionalization. The carbon-iodine bond is susceptible to a variety of transformations, including nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions.[5] The adjacent alkoxy group can serve to direct these reactions or can be a key pharmacophoric feature in the final natural product target.
Protocol 2: Radical-Mediated Deiodination
A common transformation of the iodo-ether is the reductive removal of the iodine atom, which can be achieved under radical conditions. This step is often necessary to install a proton at that position after the iodoetherification has served its purpose of setting the stereochemistry of the ether linkage.
Objective: To reductively deiodinate the vicinal iodo-alkoxy cyclohexane to the corresponding alkoxycyclohexane.
Materials:
-
Vicinal iodo-alkoxy cyclohexane (from Protocol 1) (1.0 eq)
-
Tributyltin hydride (Bu3SnH) (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the vicinal iodo-alkoxy cyclohexane (1.0 eq) in anhydrous toluene (0.1 M).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Addition of Reagents: Add tributyltin hydride (1.5 eq) and AIBN (0.1 eq) to the degassed solution.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove tin byproducts and isolate the desired alkoxycyclohexane.
Workflow Visualization
The following diagram outlines the synthetic workflow from the cyclohexenol precursor to the final deiodinated product, highlighting the key intermediate.
Caption: Synthetic workflow for the formation and elaboration of the iodo-ether.
Conclusion and Future Outlook
The stereoselective synthesis of vicinal iodo-alkoxy cyclohexanes via intramolecular iodoetherification is a robust and reliable method for the construction of highly functionalized carbocyclic systems. These intermediates serve as versatile platforms for the synthesis of complex natural products, allowing for the introduction of further complexity through a wide range of subsequent chemical transformations. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the application of this powerful synthetic strategy in their own research endeavors. Future work in this area will likely focus on the development of catalytic and enantioselective variants of the iodoetherification reaction, further expanding the synthetic chemist's toolkit for the efficient and elegant synthesis of nature's most complex and biologically active molecules.[6]
References
-
Canesi, S., et al. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]
-
Maertens, G., et al. (2015). Total synthesis of natural products using hypervalent iodine reagents. PMC. [Link]
-
Greaney, M. F., et al. (2007). Highly diastereoselective synthesis of vicinal quaternary and tertiary stereocenters using the iodo-aldol cyclization. Organic Letters, 9(10), 1931-1934. [Link]
-
Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link]
-
Chida, N., & Ogawa, S. (1993). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Journal of Synthetic Organic Chemistry, Japan, 51(11), 1034-1044. [Link]
-
Douelle, F., Capes, A. S., & Greaney, M. F. (2007). Highly Diastereoselective Synthesis of vicinal Quaternary and Tertiary Stereocenters Using the Iodo-aldol Cyclization. Organic Chemistry Portal. [Link]
-
Silva, L. F., Jr. (2011). Hypervalent iodine reagents in the total synthesis of natural products. Natural Product Reports, 28(10), 1709-1739. [Link]
-
Markó, I. E., & Rassias, G. (2007). Iodocyclization reactions for the desymmetrization of cyclohexa-1,4-dienes. Tetrahedron Letters, 48(35), 6159-6162. [Link]
-
Prajapati, D., & Gohain, M. (2005). Iodocyclization: Past and Present Examples. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(10), 2136-2153. [Link]
-
Chida, N., & Ogawa, S. (n.d.). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Pure and Applied Chemistry. [Link]
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
-
Gesson, J.-P., et al. (2012). Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures. Comptes Rendus Chimie, 15(10), 875-883. [Link]
-
Arisawa, M., et al. (2022). Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes. Organic Letters, 24(21), 3845-3850. [Link]
-
Yao, L., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications, 14(1), 195. [Link]
-
Gao, Y., et al. (2024). Synthesis of α/β-Aromatic Peroxy Thiols Mediated by Iodine Source. The Journal of Organic Chemistry, 89(5), 3126-3135. [Link]
-
Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226-5333. [Link]
-
Yadav, J. S., et al. (2010). Synthesis of α-Iodoketones from Allylic Alcohols through Aerobic Oxidative Iodination. Synlett, 2010(12), 1849-1852. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
- Durden, J. A., Jr. (1979). U.S. Patent No. 4,158,015. Washington, DC: U.S.
-
Darensbourg, D. J., et al. (2005). Copolymerization of Cyclohexene Oxide With CO2 by Using Intramolecular Dinuclear Zinc Catalysts. Chemistry – A European Journal, 11(12), 3589-3598. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Tohma, H., et al. (2002). Hypervalent iodine(III) induced intramolecular cyclization of substituted phenol ethers bearing an alkyl azido sidechain–a novel synthesis of quinone imine ketals. Chemical Communications, (17), 1934-1935. [Link]
-
Coates, G. W., et al. (2005). Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(iii) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate). Dalton Transactions, (21), 3589-3598. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hypervalent iodine reagents in the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of natural products using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Stereoselective Synthesis of 2-Deoxy-α-glycosides via Electrophilic Iodocyclization
Introduction: The Challenge of 2-Deoxyglycoside Synthesis
2-Deoxyglycosides are a critical class of carbohydrates found in numerous bioactive natural products and pharmaceuticals. Their synthesis, however, presents a significant challenge in carbohydrate chemistry. The absence of a substituent at the C2 position of the pyranose ring removes the possibility of neighboring group participation, a common strategy used to control stereoselectivity at the anomeric (C1) center.[1][2] Consequently, the formation of the glycosidic bond often results in a mixture of α and β anomers, which can be difficult to separate and reduces the overall yield of the desired product.[1] To overcome this, methods that can reliably and selectively produce a single anomer are of high value to researchers in drug development and natural product synthesis.
This application note details a robust and highly stereoselective protocol for the synthesis of 2-deoxy-α-glycosides. The strategy is based on the electrophilic iodocyclization of a glycal substrate in the presence of an alcohol. This method proceeds via a 2-deoxy-2-iodo glycoside intermediate, which is subsequently reduced to the desired 2-deoxyglycoside product. The presence of the iodine at C2 and the nature of the reaction mechanism provide excellent control over the stereochemical outcome, strongly favoring the formation of the α-anomer.
Mechanism of Stereocontrol
The high α-selectivity of this reaction is a direct consequence of the reaction mechanism. The process begins with the activation of an iodine source (e.g., N-Iodosuccinimide) to generate an electrophilic iodine species. This species is then attacked by the electron-rich double bond of the glycal. The resulting iodonium ion intermediate is formed on the less sterically hindered face of the glycal ring. The alcohol nucleophile then attacks the anomeric carbon from the opposite face in an anti-diaxial fashion, leading to the formation of a thermodynamically stable 1,2-trans-diaxial iodoalkoxycyclohexane ring system. This intermediate is then subjected to reductive deiodination, which replaces the iodine atom with a hydrogen atom, yielding the final 2-deoxy-α-glycoside product.
Experimental Workflow Overview
The overall experimental workflow is a two-step, one-pot process that is efficient and straightforward to implement in a standard organic synthesis laboratory. The workflow consists of the initial iodocyclization followed by in-situ reductive deiodination.
Caption: Overall workflow for the two-step, one-pot synthesis of 2-deoxy-α-glycosides.
Detailed Experimental Protocol
This protocol describes the synthesis of isopropyl 2-deoxy-α-D-glucopyranoside from tri-O-acetyl-D-glucal.
Materials:
-
Tri-O-acetyl-D-glucal (1.0 eq)
-
Isopropanol (2.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Tributyltin hydride (Bu3SnH) (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tri-O-acetyl-D-glucal (1.0 eq) and anhydrous dichloromethane.
-
Add isopropanol (2.0 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.2 eq) to the cooled solution in one portion. The reaction mixture may turn a yellow or orange color.
-
Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting glycal is consumed (typically 1-2 hours).
-
Once the iodocyclization is complete, add tributyltin hydride (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the iodo-intermediate.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining iodine.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isopropyl 2-deoxy-α-D-glucopyranoside.
Reaction Mechanism and Stereochemical Rationale
The stereochemical outcome of this reaction is established during the initial iodocyclization step. The diagram below illustrates the proposed mechanism.
Caption: Mechanism of stereocontrol in the synthesis of 2-deoxy-α-glycosides.
The electrophilic iodine (I+) is attacked by the glycal double bond, preferentially forming the iodonium ion on the sterically less hindered face of the pyranose ring. The subsequent nucleophilic attack by the alcohol occurs at the anomeric carbon in an S N 2-like fashion, resulting in an inversion of configuration at C1. This anti-diaxial opening of the iodonium ion leads to the formation of the 1,2-trans-diaxial iodo-alkoxy intermediate, which is the precursor to the final α-glycoside.
Representative Data
The following table summarizes typical results for the synthesis of various 2-deoxy-α-glycosides using this protocol with tri-O-acetyl-D-glucal as the starting material.
| Entry | Alcohol (R-OH) | Time (Iodocyclization) | Time (Reduction) | Yield (%) | α:β Ratio |
| 1 | Methanol | 1.5 h | 3 h | 85 | >20:1 |
| 2 | Ethanol | 1.5 h | 3 h | 88 | >20:1 |
| 3 | Isopropanol | 2 h | 4 h | 82 | >20:1 |
| 4 | Benzyl Alcohol | 2 h | 4 h | 79 | >15:1 |
| 5 | Cyclohexanol | 2.5 h | 4 h | 75 | >15:1 |
Yields and ratios are representative and may vary based on specific reaction conditions and substrates.
Conclusion
The iodocyclization of glycals provides a highly efficient and stereoselective method for the synthesis of 2-deoxy-α-glycosides. The protocol is robust, uses readily available reagents, and proceeds under mild conditions. The excellent α-selectivity is a key advantage of this method, overcoming a significant hurdle in carbohydrate synthesis. This application note provides a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis to reliably access this important class of molecules.
References
-
ResearchGate. Synthesis of 2-Deoxyglycosides. Available at: [Link]
-
PubMed. Programmable Synthesis of 2-Deoxyglycosides. Available at: [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane via Epoxide Ring-Opening
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane, a valuable β-iodo ether intermediate in organic synthesis. The described method proceeds via the regioselective and stereoselective ring-opening of cyclohexene oxide with isopropyl alcohol, utilizing molecular iodine as the electrophilic activator. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations of the underlying reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization data. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the transformation.
Introduction and Scientific Background
β-alkoxy-iodides, such as 1-Iodo-2-(propan-2-yloxy)cyclohexane, are versatile bifunctional molecules that serve as important building blocks in the synthesis of complex organic molecules. The presence of both an ether linkage and a reactive carbon-iodine bond allows for a wide array of subsequent chemical transformations. The C-I bond, for instance, is a precursor for organometallic reagents and participates readily in cross-coupling reactions.[1]
The synthesis of these compounds is most commonly achieved through the iodoalkoxylation of alkenes or the ring-opening of epoxides.[2][3] The epoxide ring-opening pathway, detailed herein, offers excellent control over stereochemistry. Epoxides are highly strained three-membered rings, making them susceptible to nucleophilic attack that relieves this strain.[4] The reaction of an epoxide like cyclohexene oxide with an alcohol can be catalyzed by either acid or base.[5][6] In this procedure, molecular iodine (I₂) acts as a mild Lewis acid, activating the epoxide oxygen and facilitating a nucleophilic attack by isopropanol. This approach ensures a highly stereospecific outcome, governed by the Fürst-Plattner rule, which dictates a trans-diaxial opening of the epoxide ring, leading exclusively to the trans product.[7]
Reaction Scheme and Mechanism
Scheme 1: Synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
(Image representing the chemical reaction from cyclohexene oxide and isopropanol to 1-Iodo-2-(propan-2-yloxy)cyclohexane, with Iodine as a reagent)
Mechanism:
The reaction proceeds through a well-defined, stereospecific pathway:
-
Activation of the Epoxide: The iodine molecule (I₂) acts as a Lewis acid, coordinating to the oxygen atom of the cyclohexene oxide ring. This polarization of the C-O bonds makes the epoxide carbons more electrophilic and primes the ring for nucleophilic attack.
-
Nucleophilic Attack: A molecule of isopropanol, acting as the nucleophile, attacks one of the electrophilic carbons of the activated epoxide. In accordance with the Sₙ2 mechanism, this attack occurs from the face opposite the epoxide oxygen.[8]
-
Stereochemistry (Fürst-Plattner Rule): For cyclohexene-derived epoxides, the nucleophilic attack proceeds to give a trans-diaxial ring opening.[7] This stereoelectronic requirement ensures that the incoming nucleophile (isopropanol) and the leaving group (the oxygen, which will become a hydroxyl) are in an anti-periplanar arrangement, leading to the formation of the trans product.
-
Formation of the Iodohydrin Ether: The attack results in the opening of the epoxide ring and the formation of an intermediate which, after subsequent reaction with the iodide source, yields the final trans-1-Iodo-2-(propan-2-yloxy)cyclohexane product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| Cyclohexene Oxide | ≥98% | Sigma-Aldrich | 286-20-4 |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich | 67-63-0 |
| Iodine (I₂) | Reagent Grade, Crystals | Fisher Scientific | 7553-56-2 |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent, ≥98% | Sigma-Aldrich | 7772-98-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]
-
Iodine: Iodine is corrosive, harmful if inhaled, and can cause skin and serious eye irritation.[9][10] Avoid inhaling dust or vapors. In case of contact, wash the affected area with copious amounts of water.[9] Handle solid iodine with care to prevent sublimation and inhalation.
-
Cyclohexene Oxide: Cyclohexene oxide is a flammable liquid and is toxic. Handle with care.[11]
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (2.0 g, 20.4 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous isopropanol (30 mL) to the flask. The isopropanol serves as both the nucleophile and the solvent.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Iodine: While stirring vigorously, add solid iodine crystals (5.7 g, 22.4 mmol, 1.1 equiv.) to the solution in small portions over 15 minutes. The solution will turn a dark brown/purple color.
-
Reaction: Allow the reaction mixture to stir in the ice bath and slowly warm to room temperature over 3-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting epoxide should have a higher Rf value than the more polar product.
-
Quenching: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), cool the mixture again in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate (~20 mL) with stirring. Continue adding the thiosulfate solution dropwise until the dark iodine color completely disappears, and the solution becomes colorless or pale yellow. This step removes unreacted iodine.
-
Solvent Removal: Remove the bulk of the isopropanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add diethyl ether (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate). Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to afford pure trans-1-Iodo-2-(propan-2-yloxy)cyclohexane.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification process.
Caption: Workflow for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Characterization of the Final Product
The identity and purity of the synthesized trans-1-Iodo-2-(propan-2-yloxy)cyclohexane should be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm:
-
~4.0-4.2 (m, 1H, CH-I)
-
~3.4-3.6 (m, 1H, CH-O)
-
~3.6-3.8 (septet, 1H, O-CH(CH₃)₂)
-
~1.2-2.2 (m, 8H, cyclohexane ring protons)
-
~1.1-1.2 (d, 6H, O-CH(CH₃)₂) The coupling constants between the protons on C1 and C2 are expected to be large (~8-10 Hz), indicative of a trans-diaxial relationship.
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm:
-
~75-80 (CH-O)
-
~70-75 (O-CH(CH₃)₂)
-
~40-45 (CH-I)
-
~20-35 (cyclohexane carbons and isopropyl methyls)
-
-
FT-IR (neat, cm⁻¹):
-
2970-2850 (C-H stretching)
-
1080-1120 (C-O-C ether stretching)
-
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₇IO [M+H]⁺; expected to be found.
References
- PerkinElmer. (2010). Iodine-125 Handling Precautions.
- MilliporeSigma. (n.d.). Iodine GR ACS, Crystals - Safety Data Sheet.
- Revvity. (n.d.). Iodine-125 handling precautions.
- AquaPhoenix Scientific. (n.d.). Iodine 0.01N (0.005M) - Safety Data Sheet.
- ChemSupply Australia. (2024). Safety Data Sheet IODINE.
-
Wikipedia. (n.d.). Iodocyclohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing.
- Sigma-Aldrich. (n.d.). Iodocyclohexane.
- BenchChem. (2025). An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9).
-
van der Mee, L., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]
- Talybov, A. G., et al. (2001). Iodoalkoxylation of Cyclohexene with Allyl and Propargyl Alcohols.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry Learner. (2022). Epoxide Reactions: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
ClutchPrep. (2024). What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ether synthesis by substitution. Retrieved from [Link]
- Yudin, A. K., & Caiazzo, A. (n.d.).
-
Philadelphia University. (n.d.). Ethers and Epoxides; Thiols and Sulfides. Retrieved from [Link]
Sources
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- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Epoxide Reactions: Definition, Examples, and Mechanism [chemistrylearner.com]
- 6. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Large-Scale Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed guide for the large-scale synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a key intermediate in the development of various pharmaceutical and specialty chemical products. The document outlines a robust and scalable synthetic route, starting from the readily available cyclohexene oxide. Key process steps, including epoxide ring-opening, iodination, purification, and characterization, are described in detail. This guide is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields, offering practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction
1-Iodo-2-(propan-2-yloxy)cyclohexane is a valuable synthetic intermediate characterized by a cyclohexane backbone functionalized with an iodo group and an isopropoxy group on adjacent carbons. This unique structure allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The presence of the reactive C-I bond facilitates cross-coupling reactions, while the ether linkage provides stability and influences the molecule's overall lipophilicity.
The synthesis of this haloether can be approached through several pathways. This guide focuses on a reliable two-step process that is amenable to large-scale production: the ring-opening of cyclohexene oxide with isopropanol, followed by the iodination of the resulting 2-(propan-2-yloxy)cyclohexan-1-ol. This method was chosen for its use of commercially available starting materials, high potential yields, and manageable reaction conditions.
Synthetic Strategy and Rationale
The selected synthetic route is a logical and efficient approach to the target molecule. The initial step involves the nucleophilic attack of isopropanol on the protonated cyclohexene oxide, leading to the formation of the corresponding trans-2-isopropoxycyclohexanol. This acid-catalyzed ring-opening is a well-established and high-yielding reaction.[1][2] The subsequent iodination of the secondary alcohol can be achieved using various reagents. For large-scale applications, a method that avoids harsh conditions and the formation of difficult-to-remove byproducts is preferable. The use of triphenylphosphine and iodine (the Appel reaction) or similar phosphine-based reagents offers a mild and effective way to convert the alcohol to the desired iodide.[3]
Caption: Overall workflow for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Detailed Experimental Protocols
Part 1: Synthesis of 2-(propan-2-yloxy)cyclohexan-1-ol
This procedure details the acid-catalyzed ring-opening of cyclohexene oxide with isopropanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexene oxide | 98.14 | 100 g | 1.02 |
| Isopropanol | 60.10 | 500 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - |
| Diethyl ether | 74.12 | 1 L | - |
| Saturated sodium bicarbonate solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 50 g | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isopropanol (500 mL) and concentrated sulfuric acid (2 mL). Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexene oxide (100 g, 1.02 mol) to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution (500 mL) until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(propan-2-yloxy)cyclohexan-1-ol.
-
The crude product can be purified by vacuum distillation.
Part 2: Large-Scale Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
This protocol describes the iodination of 2-(propan-2-yloxy)cyclohexan-1-ol using triphenylphosphine and iodine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(propan-2-yloxy)cyclohexan-1-ol | 158.24 | 150 g | 0.95 |
| Triphenylphosphine | 262.29 | 274 g | 1.04 |
| Iodine | 253.81 | 251 g | 0.99 |
| Dichloromethane (DCM) | 84.93 | 2 L | - |
| Saturated sodium thiosulfate solution | - | 1 L | - |
| Brine | - | 1 L | - |
| Anhydrous sodium sulfate | 142.04 | 100 g | - |
Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (274 g, 1.04 mol) in dichloromethane (1 L) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add iodine (251 g, 0.99 mol) portion-wise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C. The color of the solution will turn dark brown.
-
Once the iodine addition is complete, a solution of 2-(propan-2-yloxy)cyclohexan-1-ol (150 g, 0.95 mol) in dichloromethane (1 L) is added dropwise to the reaction mixture over 1 hour, keeping the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (1 L) to decolorize the mixture.
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Wash the organic layer with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.[4]
Characterization
The final product, 1-Iodo-2-(propan-2-yloxy)cyclohexane, should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be indicative of the trans stereochemistry resulting from the ring-opening reaction.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shift of the carbon atom attached to the iodine will be significantly upfield compared to the carbon attached to the oxygen of the ether.
A detailed analysis of the NMR spectra can help differentiate between cis and trans isomers if any are present.[5]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis is a powerful tool for assessing the purity of the final product and confirming its molecular weight. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[6][7]
Safety and Handling
Iodine and Iodination Reactions:
-
Iodine is corrosive and can cause severe burns.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iodination reactions should be performed in a well-ventilated fume hood to avoid inhalation of iodine vapors.[9][10][11]
-
Have a solution of sodium thiosulfate readily available to quench any spills.[9]
Large-Scale Synthesis Considerations:
-
Exothermic Reactions: The iodination step is exothermic. For large-scale reactions, it is crucial to have efficient cooling and temperature monitoring to prevent runaway reactions.
-
Solvent Handling: Large volumes of volatile and flammable solvents like diethyl ether and dichloromethane are used. Ensure proper grounding of equipment and work in an area free of ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Triphenylphosphine oxide is a significant byproduct and should be disposed of properly.
Conclusion
This application note provides a comprehensive and practical guide for the large-scale synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. By following the detailed protocols and adhering to the safety precautions outlined, researchers and chemical professionals can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization methods will ensure the quality and purity of the final product, facilitating its use in subsequent research and development activities.
References
-
IODINATION SAFETY PRECAUTIONS. (n.d.). Retrieved from [Link]
-
Method 611: Haloethers. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Iodinations: Standard Operating Procedures. (n.d.). The University of Vermont. Retrieved from [Link]
-
EHS - Iodination Guideline. (2018, January 10). Retrieved from [Link]
-
Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110). (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Iodine - SAFETY DATA SHEET. (2023, October). Retrieved from [Link]
-
Iodine 125-I (125I) safety information and specific handling precautions. (n.d.). Retrieved from [Link]
-
Method 8111: Haloethers by Gas Chromatography. (2014, July). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
- Urness, J. L., & Filius, L. L. (1971). U.S. Patent No. 3,576,838. Washington, DC: U.S. Patent and Trademark Office.
-
EPA Method Study 21, Method 611 Haloethers. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Williamson's synthesis of ethers. (n.d.). Retrieved from [Link]
-
Synthesis of 1-Iodopropyne. (2016, August 18). Organic Syntheses, 93, 245-262. Retrieved from [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 7). Master Organic Chemistry. Retrieved from [Link]
-
Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021, June 11). Journal of the American Chemical Society, 143(24), 9213–9219. Retrieved from [Link]
-
Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. (n.d.). ResearchGate. Retrieved from [Link]
-
Epoxide ring-opening reaction of cyclohexene oxide with various amines... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. (2007, February 16). Molecules, 12(2), 244-251. Retrieved from [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023, April 4). Molecules, 28(7), 3185. Retrieved from [Link]
-
a) Iodocyclization of substrate 1. b) Practical synthesis of 2-oxabicyclo[2.1.1]hexane 2. (n.d.). ResearchGate. Retrieved from [Link]
-
A simple, mild and selective iodination of alcohols. (2020, July 9). ResearchGate. Retrieved from [Link]
-
Iodocyclohexane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (n.d.). Moodle@Units. Retrieved from [Link]
-
Preparation of Ethers. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. (2015). RSC Advances, 5, 96520-96526. Retrieved from [Link]
-
1-Iodo-2-propylcyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (n.d.). PMC. Retrieved from [Link]
-
Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. (2021, May 19). Polymers, 13(10), 1634. Retrieved from [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 27). Molecules, 27(19), 6386. Retrieved from [Link]
- Process for the iodination of aromatic compounds. (2010). WIPO Patent Application WO/2010/121904.
-
1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high. (n.d.). Doc Brown. Retrieved from [Link]
-
Novel and Efficient Synthesis of 1-Iodoalkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Iodocyclohexane Synthesis: Lab Protocol. (n.d.). Studylib. Retrieved from [Link]
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- 11. cmu.edu [cmu.edu]
Technical Support Center: Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The synthesis, which proceeds via an iodoetherification of cyclohexene, presents unique challenges that require a nuanced understanding of the underlying reaction mechanisms. This guide is designed to provide both theoretical insights and practical, field-proven solutions to common experimental hurdles.
Overview of the Synthesis
The synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane is typically achieved through the electrophilic addition of an iodine source to cyclohexene in the presence of isopropanol. The reaction proceeds through a cyclic iodonium ion intermediate, which is subsequently opened by the isopropanol nucleophile.[1][2] The stereochemical outcome of this reaction is an anti-addition, leading to a trans relationship between the iodo and isopropoxy groups.
Core Reaction Mechanism: Iodoetherification
The generally accepted mechanism involves two main steps:
-
Formation of the Iodonium Ion: The π-bond of the cyclohexene attacks the electrophilic iodine source (e.g., I₂ or N-iodosuccinimide), forming a bridged, three-membered iodonium ion.[1] This intermediate prevents carbocation rearrangements.
-
Nucleophilic Attack: The isopropanol molecule then attacks one of the carbons of the iodonium ion from the face opposite the iodine bridge (backside attack).[1] This ring-opening step results in the final product with anti stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
The reaction proceeds via an anti-addition mechanism. The formation of a bridged iodonium ion intermediate necessitates a backside attack by the isopropanol nucleophile.[1] This results in the iodine and isopropoxy groups being on opposite faces of the cyclohexane ring, leading to the trans diastereomer as the major product.
Q2: Which iodine source is better: molecular iodine (I₂) or N-Iodosuccinimide (NIS)?
Both I₂ and NIS are effective, but they have different advantages.
-
Molecular Iodine (I₂): It is a cost-effective and common reagent. However, the addition of I₂ to alkenes can be reversible, as the product can eliminate hydrogen iodide (HI).[1][2] To drive the reaction forward, it is often necessary to use an oxidant or a base to remove the HI byproduct.
-
N-Iodosuccinimide (NIS): NIS is a crystalline solid that is often easier to handle and can lead to milder reaction conditions.[3] It is a highly efficient reagent for electrophilic iodination and can provide high regio- and stereoselectivity.[3] For sensitive substrates or when precise control is needed, NIS is often the preferred choice.
Q3: Why is the reaction often slow or reversible?
The addition of iodine to alkenes is less exothermic compared to the addition of bromine or chlorine.[4] This lower thermodynamic driving force means the reverse reaction, the elimination of HI, can readily occur, leading to an equilibrium that may not favor the product.[1][2] To overcome this, strategies to remove the HI byproduct are often employed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield of the desired 1-Iodo-2-(propan-2-yloxy)cyclohexane. What are the likely causes and how can I improve it?
A: Low yield is a common issue and can stem from several factors related to the reversible nature of the reaction and the stability of the reagents and products.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reversibility of the Reaction | The addition of iodine to alkenes is often reversible, with the equilibrium favoring the starting materials. The HI generated can promote the reverse reaction.[1][2] | Add a mild, non-nucleophilic base (e.g., sodium bicarbonate) or an oxidizing agent (e.g., hydrogen peroxide) to scavenge the HI byproduct and drive the equilibrium towards the product.[1] |
| Iodine Source Degradation | Molecular iodine can sublime, and NIS can be sensitive to moisture and light over time. | Use freshly sourced or purified reagents. Store NIS in a dark, dry environment. |
| Insufficient Reaction Time or Temperature | The iodoetherification may be sluggish at low temperatures. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider gradually increasing the temperature, but be mindful of potential side reactions. |
| Poor Nucleophile Concentration | Isopropanol acts as both the solvent and the nucleophile. If its concentration is too low relative to a co-solvent, the rate of the desired nucleophilic attack will be reduced. | Use isopropanol as the primary solvent if possible, or ensure it is present in a significant excess. |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Formation of Byproducts
Q: I am observing significant amounts of byproducts, such as 1,2-diiodocyclohexane and an unknown compound. What are these, and how can I minimize them?
A: The formation of byproducts is often due to competing nucleophiles or side reactions of the starting materials or intermediates.
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategy |
| 1,2-diiodocyclohexane | If iodide ion (I⁻), formed from the iodine source, attacks the iodonium ion instead of isopropanol, the diiodo-adduct will be formed.[1] | Use a large excess of isopropanol to outcompete the iodide ion as the nucleophile. Running the reaction at a lower temperature can also favor the alcohol addition. |
| Cyclohexene Oxide | If an oxidizing agent (like H₂O₂) is used to drive the reaction and conditions are not carefully controlled, epoxidation of the cyclohexene can occur. | Carefully control the stoichiometry and addition rate of the oxidizing agent. Alternatively, use a non-oxidative method to scavenge HI, such as a mild base. |
| Products of Elimination | The product, 1-Iodo-2-(propan-2-yloxy)cyclohexane, can undergo elimination of HI, especially at elevated temperatures or in the presence of base, to form an enol ether. | Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid excessive heating. |
Issue 3: Purification Challenges
Q: The crude product appears to be unstable during purification by column chromatography. How can I purify my product effectively?
A: Vicinal iodo-alkoxy compounds can be sensitive, particularly to silica gel which can be acidic and promote decomposition.
Purification Strategies:
-
Deactivate the Stationary Phase: Before performing column chromatography, consider neutralizing the silica gel by eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% in the eluent).
-
Use an Alternative Stationary Phase: If decomposition on silica is severe, consider using a more neutral stationary phase like alumina (basic or neutral).[5]
-
Minimize Contact Time: Perform flash column chromatography to minimize the time the compound is in contact with the stationary phase.
-
Aqueous Work-up: Before chromatography, ensure a thorough aqueous work-up. Wash the crude product with a solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
Proposed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve cyclohexene (1.0 eq.) in an excess of dry isopropanol. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Mechanistic Visualization
Caption: The two-step mechanism of iodoetherification of cyclohexene.
References
-
Alkene Iodination with I2: Iodonium-Ion Anti Addition to Vicinal Diiodides. OrgoSolver. Available from: [Link]
-
Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19. Chemia. Available from: [Link]
-
Ajvazi, N., & Stavber, S. (2020). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Catalysts, 10(8), 850. Available from: [Link]
-
An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Reaction of N-iodosuccinimide with secondary alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]
-
Ajvazi, N., & Stavber, S. (2021). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Catalysts, 11(7), 858. Available from: [Link]
-
8-34c Iodine azide, , adds to alkenes... [FREE SOLUTION]. Vaia. Available from: [Link]
-
Electrophilic Addition Reactions of Alkenes. Free GCSE & A-Level Chemistry resources. Available from: [Link]
-
Iodocyclohexane. Wikipedia. Available from: [Link]
-
Electrophilic Additions to Alkenes. Chemistry LibreTexts. Available from: [Link]
-
Iodo etherification. Organic Chemistry - Science Forums. Available from: [Link]
-
T. Troll The addition of iodine to alkenes is of very limited preparative value. The addition of io- dine is less exothermic tha. Available from: [Link]
-
iodine. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 1-Iodo-2-phenylpropan-2-ol. PDF. Available from: [Link]
-
a) Iodocyclization of substrate 1. b) Practical synthesis of 2‐oxabicyclo[2.1.1]hexane 2. ResearchGate. Available from: [Link]
-
Cyclohexane Oxidation Continues to be a Challenge. ResearchGate. Available from: [Link]
-
Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. Available from: [Link]
- Process for the preparation of iodoaromatic compounds. Google Patents.
-
Ninja technique to purify organic compounds- synthetic chemist must watch it. YouTube. Available from: [Link]
-
Oxidative displacement of iodine from vicinal iodocarboxylates and alkyl iodides. Available from: [Link]
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- 2. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodination of Cyclohexene Derivatives
Welcome to the technical support center for the iodination of cyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this important transformation. Here, we address common side reactions, provide in-depth mechanistic explanations, and offer practical, field-proven solutions to enhance the efficiency and selectivity of your iodination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My iodination of cyclohexene results in low yields of the desired diiodide product, and I notice the reaction mixture slowly loses its iodine color over time without complete conversion. What is happening?
Answer: This is a classic symptom of the reversibility of the electrophilic iodination of alkenes. The addition of molecular iodine (I₂) across a double bond is an equilibrium process. The reverse reaction, the elimination of hydrogen iodide (HI) from the vicinal diiodide, can be significant and leads to the regeneration of the starting cyclohexene derivative[1].
Troubleshooting Guide: Overcoming Reversibility
Core Issue: The accumulation of hydrogen iodide (HI) in the reaction mixture can shift the equilibrium back towards the starting materials.
Solutions:
-
Use of an Oxidizing Agent: The addition of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or nitric acid, can oxidize the iodide anion (I⁻) or HI formed back to I₂, thus driving the equilibrium towards the product side[1][2].
-
Employing a Base: A non-nucleophilic base, like sodium bicarbonate (NaHCO₃), can be used to scavenge the HI as it is formed, preventing the reverse reaction[1].
-
Electrolytic Oxidation: In some advanced setups, the hydrogen iodide formed can be oxidized on a platinum anode, which recovers iodine as a reagent and diminishes the inhibitory action of HI[3].
Experimental Protocol: Iodination of Cyclohexene with HI Scavenging
-
Dissolve the cyclohexene derivative (1.0 equiv.) in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask.
-
Add a slight excess of molecular iodine (I₂, 1.1 equiv.) to the solution.
-
Add a solid base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv.), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Proceed with a standard aqueous workup and purification.
FAQ 2: I am trying to synthesize a diiodocyclohexane derivative, but I am isolating significant amounts of an iodohydrin (or iodoether/iodoacetate). Why is this happening and how can I prevent it?
Answer: The formation of iodohydrins, iodoethers, or iodoacetates is a common side reaction when performing iodination in nucleophilic solvents like water, alcohols, or acetic acid, respectively. This phenomenon is known as co-iodination . The reaction proceeds through a cyclic iodonium ion intermediate, which is then intercepted by a solvent molecule instead of the iodide ion[4][5][6].
Troubleshooting Guide: Suppressing Co-iodination
Core Issue: The nucleophilic solvent outcompetes the iodide ion for the attack on the cyclic iodonium ion intermediate.
Solutions:
-
Solvent Choice: The most straightforward solution is to use a non-nucleophilic solvent. Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are excellent choices to favor the formation of the diiodide product[7].
-
Controlling Nucleophile Concentration: If a nucleophilic solvent is required for solubility reasons, minimizing its concentration or using a co-solvent system can help.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the attack of the iodide ion over the solvent molecule, although this is not always the case.
Mechanism of Co-iodination
The following diagram illustrates how a nucleophilic solvent (SOH) can intercept the iodonium ion intermediate, leading to the formation of a co-iodination product.
Caption: Mechanism of competing diiodination and co-iodination pathways.
FAQ 3: My reaction with a substituted cyclohexene is giving a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity of the nucleophilic attack on the unsymmetrical iodonium ion intermediate is governed by both steric and electronic factors. In many cases, the nucleophile will attack the more substituted carbon atom, following Markovnikov's rule, due to the greater partial positive charge at that position[8]. However, steric hindrance can also play a significant role, directing the nucleophile to the less hindered carbon[5].
Troubleshooting Guide: Controlling Regioselectivity
Core Issue: Lack of control over which carbon of the iodonium ion is attacked by the nucleophile.
Solutions:
-
Choice of Iodinating Agent: The nature of the iodinating agent can influence the structure of the iodonium ion and thus the regioselectivity. For example, using N-Iodosuccinimide (NIS) can offer different selectivity compared to molecular iodine[8][9][10].
-
Catalyst Systems: The use of certain catalysts, such as Lewis acids with NIS, can enhance regioselectivity by modifying the reactivity of the iodinating species[9][10].
-
Substrate Control: In some cases, the inherent electronic and steric properties of the cyclohexene derivative will dictate the regioselectivity. It may be necessary to redesign the synthetic route if the desired regioisomer cannot be obtained in sufficient purity.
Regioselectivity in the Iodination of 1-Methylcyclohexene
The reaction of 1-methylcyclohexene with an iodinating agent like iodine monochloride (ICl) typically results in the formation of 1-chloro-2-iodo-1-methylcyclohexane[11]. This is because the more stable tertiary carbocation-like character develops at the C1 position in the iodonium ion intermediate, which is then attacked by the chloride ion.
FAQ 4: I have observed the formation of unexpected rearranged products, such as cyclopentane derivatives, in my reaction. What could be the cause?
Answer: While the formation of a bridged iodonium ion generally prevents carbocation rearrangements, certain conditions and reagents can promote skeletal rearrangements. This is particularly observed with hypervalent iodine(III) reagents, which can lead to ring contraction of cycloalkenes[12][13].
Troubleshooting Guide: Avoiding Rearrangements
Core Issue: The reaction conditions are promoting a rearrangement pathway instead of a simple addition.
Solutions:
-
Choice of Reagent: Avoid using hypervalent iodine reagents like iodobenzene diacetate or Koser's reagent if you want to prevent ring contraction. Stick to milder and more traditional iodinating agents like molecular iodine or NIS.
-
Acid Catalysis: The presence of strong acids can sometimes facilitate rearrangements. If an acid catalyst is being used, consider a milder one or running the reaction in its absence if possible.
-
Temperature Control: Rearrangements often have a higher activation energy than simple addition reactions. Running the reaction at a lower temperature may help to suppress the formation of rearranged products.
Workflow for Diagnosing and Mitigating Rearrangements
Caption: Troubleshooting workflow for unexpected rearrangement side reactions.
Quantitative Data Summary
| Iodinating Agent | Substrate | Conditions | Product(s) | Yield (%) | Reference |
| KI / H₃PO₄ | Cyclohexene | 80°C, 3h | Iodocyclohexane | 88-90 | [14] |
| I₂ / NaHCO₃ | Cyclohexene | RT | 1,2-Diiodocyclohexane | - | [1] |
| ICl | 1-Methylcyclohexene | - | 1-Chloro-2-iodo-1-methylcyclohexane | - | [11] |
| PhI(OAc)₂ / H⁺ | Cyclohexene | - | Cyclopentanecarbaldehyde | 39-42 | [13] |
| NIS / TFA (cat.) | Methoxy-substituted aromatics | Mild | Iodinated aromatics | Excellent | [10] |
References
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved March 15, 2026, from [Link]
-
Farid, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 143. [Link]
-
Stone, H., & Shechter, H. (1951). Iodocyclohexane. Organic Syntheses, 31, 66. [Link]
-
OrgoSolver. (n.d.). Alkene Iodination with I2: Iodonium-Ion Anti Addition to Vicinal Diiodides. Retrieved March 15, 2026, from [Link]
-
LibreTexts Chemistry. (2026, March 10). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved March 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic monoiodination of terminal alkenes. Organic & Biomolecular Chemistry. Retrieved March 15, 2026, from [Link]
-
Wikipedia. (n.d.). Iodocyclohexane. Retrieved March 15, 2026, from [Link]
-
Pharmaffiliates. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved March 15, 2026, from [Link]
-
Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved March 15, 2026, from [Link]
-
Pearson. (2026, January 2). Organic Chemistry Study Guide: Alkenes Reaction Mechanisms. Retrieved March 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, September 15). Iodination-Group-Transfer Reactions to Generate Trisubstituted Iodoalkenes with Regio- and Stereochemical Control. Retrieved March 15, 2026, from [Link]
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American Chemical Society. (2010, December 30). Versatile and Iodine Atom-Economic Co-Iodination of Alkenes. Retrieved March 15, 2026, from [Link]
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ResearchGate. (n.d.). Iodination of Cyclohexane. Retrieved March 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved March 15, 2026, from [Link]
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Chemia. (2023, January 18). Iodine addition to alkenes: Aliphatic compound iodination reactions (2). Retrieved March 15, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved March 15, 2026, from [Link]
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MDPI. (2006, June 20). Hypervalent Iodine–Mediated Ring Contraction Reactions. Retrieved March 15, 2026, from [Link]
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Chemistry Steps. (2025, October 4). Stereochemistry of Alkenes. Retrieved March 15, 2026, from [Link]
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Beilstein Journals. (2023, August 7). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Retrieved March 15, 2026, from [Link]
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Quora. (2020, July 7). Why is an iodine ion more stable than a chloride ion?. Retrieved March 15, 2026, from [Link]
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Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved March 15, 2026, from [Link]
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American Chemical Society. (2004, May 26). Elimination−Addition Mechanism for Nucleophilic Substitution Reaction of Cyclohexenyl Iodonium Salts and Regioselectivity of Nucleophilic Addition to the Cyclohexyne Intermediate. Retrieved March 15, 2026, from [Link]
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ResearchGate. (n.d.). Representative examples of I(III)-promoted addition reactions of cyclohexene. Retrieved March 15, 2026, from [Link]
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Study.com. (n.d.). What alkene (or cyclohexene) starts with to prepare the given halide?. Retrieved March 15, 2026, from [Link]
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American Chemical Society. (2023, September 1). Iodination–Group-Transfer Reactions to Generate Trisubstituted Iodoalkenes with Regio- and Stereochemical Control. Retrieved March 15, 2026, from [Link]
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Chegg. (2025, October 21). Solved The reaction of 1-methylcyclohexene with iodine. Retrieved March 15, 2026, from [Link]
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YouTube. (2020, February 17). in the chemical literature: iodonium ion cyclization. Retrieved March 15, 2026, from [Link]
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ChemEd X. (n.d.). Addition of Iodine to Alpha-Pinene (Version 1). Retrieved March 15, 2026, from [Link]
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American Chemical Society. (2020, April 10). Iodonium Ion—Catalyzed Domino Synthesis of Z-Selective α,β-Diphenylthio Enones from Easily Accessible Secondary Alcohols. Retrieved March 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Oxidative Rearrangements with Chiral Hypervalent Iodine Reagents. Retrieved March 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Hypervalent Iodine–Mediated Ring Contraction Reactions. Retrieved March 15, 2026, from [Link]
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Chemia. (2022, December 13). Alkane iodination: Aliphatic compound iodination overview and reactions. Retrieved March 15, 2026, from [Link]
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Royal Society of Chemistry. (2022, April 12). Zwitterionic iodonium species afford halogen bond-based porous organic frameworks. Retrieved March 15, 2026, from [Link]
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Technical Support Center: 1-Iodo-2-(propan-2-yloxy)cyclohexane
This technical guide addresses the inherent instability of 1-iodo-2-(propan-2-yloxy)cyclohexane (CAS No. 1362852-51-4), a key intermediate in complex organic synthesis. Its vicinal iodo-alkoxy structure makes it highly susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to empower researchers to handle this challenging reagent effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-Iodo-2-(propan-2-yloxy)cyclohexane and what is its primary application?
A: 1-Iodo-2-(propan-2-yloxy)cyclohexane is a halogenated ether. Its synthetic value lies in the strategic placement of two distinct functional groups on a cyclohexane scaffold. The iodide serves as an excellent leaving group in nucleophilic substitution reactions and is a reactive handle for forming carbon-carbon bonds via cross-coupling reactions. The bulky isopropoxy group can direct stereochemistry and modify the lipophilicity of target molecules, making this compound a useful building block in medicinal chemistry and materials science.
Q2: My freshly purified sample of 1-Iodo-2-(propan-2-yloxy)cyclohexane has turned yellow or brown. What is the cause?
A: This discoloration is the most common indicator of decomposition. The underlying cause is the facile cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] This cleavage, often initiated by exposure to light (photodegradation) or elevated temperatures, generates free iodine radicals (I•). These radicals combine to form molecular iodine (I₂), which imparts the characteristic yellow-to-brown color to the solution.[1]
Q3: What are the main decomposition products I should expect besides molecular iodine?
A: The primary decomposition pathway, especially under thermal stress or in the presence of trace basic impurities, is elimination . This reaction, known as dehydroiodination, removes hydrogen iodide (HI) to form alkenes. Depending on the stereochemistry of the starting material and the reaction conditions, you can expect to form two main alkene isomers: 1-(propan-2-yloxy)cyclohexene and 3-(propan-2-yloxy)cyclohexene.
Q4: What are the definitive storage recommendations for this compound?
A: To maximize shelf-life, stringent storage conditions are mandatory. Please refer to the summary table below. The core principles are to mitigate exposure to light, heat, and oxygen.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows the rate of thermal decomposition pathways like elimination.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes reactions with atmospheric moisture. |
| Light | Amber Glass Vial or Wrap in Foil | Prevents photolytic cleavage of the weak C-I bond.[3] |
| Container | Tightly Sealed Container | Prevents entry of moisture and oxygen.[4] |
| Stabilizer | Add a small piece of copper wire/foil | Copper acts as a radical scavenger, quenching the iodine radicals that cause discoloration and further degradation.[4] |
Q5: Is it possible to purify a discolored sample?
A: Yes. A discolored sample can often be reclaimed. The standard procedure involves an aqueous workup where the organic solution is washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the colored molecular iodine (I₂) to colorless iodide ions (I⁻). Following the wash, the material should be rapidly purified, preferably by flash column chromatography at low temperature, to remove the resulting salts and other organic decomposition products.
Section 2: Troubleshooting Guide for Experimental Use
Problem: My synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane resulted in a very low yield.
-
Probable Cause 1: Competing Elimination. The reaction conditions used for the iodoetherification of cyclohexene may have been too harsh (e.g., high temperature, prolonged reaction time), favoring the elimination of HI from the product as it forms.
-
Solution 1: Conduct the synthesis at or below room temperature (0 °C to 20 °C). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Probable Cause 2: Decomposition During Workup. The product is sensitive to both acidic and basic conditions during aqueous extraction. Furthermore, prolonged exposure to heat during solvent removal can cause significant loss of material.
-
Solution 2: Use a buffered or neutral wash (e.g., saturated sodium bicarbonate followed by brine) during the workup. Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (<30 °C).
Problem: The compound appears pure by ¹H NMR immediately after chromatography, but it degrades within hours, even on the benchtop.
-
Probable Cause: Residual Acid or Instability on Silica Gel. Silica gel is acidic and can promote the elimination reaction. If trace silica or acid remains in the "purified" product, it will catalyze rapid decomposition.
-
Solution: After column chromatography, consider passing the product solution through a small plug of basic alumina or washing it with a dilute bicarbonate solution to neutralize any residual acid. Always add a copper stabilizer immediately after purification.[4]
Problem: I am seeing unexpected byproducts in a subsequent reaction where my 1-Iodo-2-(propan-2-yloxy)cyclohexane is used as a starting material.
-
Probable Cause: Contamination with Alkene Impurities. Your starting material likely contains residual 1-(propan-2-yloxy)cyclohexene or 3-(propan-2-yloxy)cyclohexene from decomposition. These alkenes can react under your experimental conditions (e.g., in hydrogenation or oxidation reactions) to produce unexpected side products.
-
Solution: Before use, always verify the purity of the iodo-alkoxy-cyclohexane, especially if it has been stored for some time. A quick ¹H NMR is advisable to check for the characteristic vinyl proton signals of the alkene impurities. If necessary, re-purify the material immediately before use.
Section 3: Key Experimental Protocols
Protocol 3.1: Synthesis via Iodoetherification of Cyclohexene
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Cyclohexene
-
Isopropanol (anhydrous)
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM, anhydrous)
-
10% aq. Sodium Thiosulfate solution
-
Saturated aq. Sodium Bicarbonate solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask wrapped in aluminum foil, dissolve cyclohexene (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add anhydrous isopropanol (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor reaction progress by TLC (stain with ceric ammonium molybdate).
-
Upon completion, quench the reaction by adding 10% aq. sodium thiosulfate solution and stir vigorously until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% aq. sodium thiosulfate, saturated aq. sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C . The crude product should be used immediately in the next purification step.
Protocol 3.2: Purification and Stabilization
Procedure:
-
Prepare a flash chromatography column with silica gel, using a low-polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Dissolve the crude product from Protocol 3.1 in a minimal amount of hexane.
-
Load the solution onto the column and elute with the chosen solvent system. The product is non-polar and should elute relatively quickly.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and immediately add a small, acid-washed piece of copper wire.
-
Remove the solvent under reduced pressure (bath temperature < 30 °C).
-
Transfer the purified, stabilized oil to a clean amber vial, flush with argon, and store in a refrigerator at 2-8 °C.
Section 4: Mechanistic Insights & Workflows
A fundamental understanding of the degradation pathways is crucial for troubleshooting. The two primary mechanisms are radical decomposition and E2 elimination.
Diagram 4.1: Primary Decomposition Pathways
Caption: Key degradation routes for 1-iodo-2-(propan-2-yloxy)cyclohexane.
Diagram 4.2: Recommended Experimental Workflow
Caption: Validated workflow for synthesis, purification, and storage.
Section 5: Data Summary
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1362852-51-4 | [5] |
| Molecular Formula | C₉H₁₇IO | [5] |
| Molecular Weight | 268.14 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | By analogy[6] |
| Boiling Point | Estimated: ~85-90 °C at 20 mmHg | By analogy[7] |
| Density | Estimated: ~1.5 g/mL at 25 °C | By analogy[7] |
| Solubility | Soluble in common organic solvents (ether, DCM, ethyl acetate); insoluble in water. | By analogy[6] |
Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
This data is predictive and should be used for guidance in spectral interpretation.
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| -CH(O)- of cyclohexane | ddd (doublet of doublet of doublets) | ~3.8 - 4.0 | Downfield due to oxygen deshielding. |
| -CH(I)- of cyclohexane | ddd (doublet of doublet of doublets) | ~4.2 - 4.4 | Most downfield proton due to iodine deshielding. |
| -CH(CH₃)₂ of isopropoxy | septet | ~3.6 - 3.8 | Characteristic 7-line pattern. |
| -CH(CH₃)₂ of isopropoxy | doublet | ~1.1 - 1.3 | Two equivalent methyl groups, appears as a large doublet. |
| Cyclohexane ring protons | multiplets | ~1.2 - 2.2 | Complex, overlapping signals. |
References
-
PubChem. 1-Iodo-2-propylcyclohexane. National Center for Biotechnology Information. Available from: [Link]
-
YouTube. Ch7.Q26 Major E2 Elimination 1-Iodo-2-Methylcyclohexane/NaOH + Minor Products from "Syn". (2012). Available from: [Link]
-
NIST. Cyclohexane, iodo-. NIST Chemistry WebBook. Available from: [Link]
-
Wikipedia. Iodocyclohexane. Available from: [Link]
-
Scribd. Synthesis of 1-Iodo-2-phenylpropan-2-ol. Available from: [Link]
-
Royal Society of Chemistry. Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. (2014). Available from: [Link]
-
NIST. Cyclohexane, iodo- - Infrared Spectrum. NIST Chemistry WebBook. Available from: [Link]
-
Brainly.in. why vicinal diiodides are unstable at room temperature? (2023). Available from: [Link]
-
Organic Syntheses. Synthesis of 1-Iodopropyne. (2016). Available from: [Link]
-
Organic Syntheses. iodocyclohexane. Available from: [Link]
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Available from: [Link]
-
Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. (2022). Available from: [Link]
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Technical Support Center: 1-Iodo-2-(propan-2-yloxy)cyclohexane
From the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Iodo-2-(propan-2-yloxy)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet sensitive intermediate. Our goal is to provide you with not just protocols, but the underlying mechanistic principles to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. This document moves beyond standard datasheets to offer field-proven insights into the degradation pathways that can impact your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Question 1: My sample of 1-Iodo-2-(propan-2-yloxy)cyclohexane has developed a brown or purplish tint upon storage. What is causing this discoloration and how can I prevent it?
Answer: This is a classic sign of photochemical or thermal decomposition. The carbon-iodine (C-I) bond is the weakest link in the molecule and is susceptible to cleavage, especially when exposed to light or heat.[1][2] This cleavage generates elemental iodine (I₂) or polyiodide species, which are responsible for the characteristic brown/purple color.[3]
-
Mechanism: The primary mechanism is the homolytic cleavage of the C-I bond by UV or visible light (photolysis) or heat (thermolysis) to form a cyclohexyl radical and an iodine radical. Two iodine radicals then combine to form molecular iodine (I₂).
-
Prevention:
-
Storage: Always store the compound in an amber or opaque vial to protect it from light.
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative processes.
-
Temperature: Store at reduced temperatures (e.g., 4°C). For long-term storage, consider -20°C.
-
Stabilizer: The presence of a small piece of copper wire can help scavenge iodine, though this is more common for long-term bulk storage.[4]
-
Question 2: I am attempting a nucleophilic substitution on the C-I bond, but my primary product is an alkene, 1-(propan-2-yloxy)cyclohex-1-ene. Why is elimination dominating and how can I favor substitution?
Answer: You are observing a classic competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.[5] Because the iodine is on a secondary carbon, both reaction types are highly probable. The dominance of elimination is typically dictated by the reaction conditions, particularly the nature of the base/nucleophile and the temperature.
-
Causality: Strong, sterically hindered bases preferentially abstract a proton from a beta-carbon, initiating an E2 reaction. Even strong, non-hindered bases like hydroxide or ethoxide can promote E2 elimination, especially at elevated temperatures.[6][7][8] For the E2 mechanism to occur efficiently in a cyclohexane system, the beta-proton and the iodine leaving group must be in an anti-periplanar (trans-diaxial) arrangement.[7] If this conformation is accessible, elimination will be rapid.
-
Optimization for Substitution:
-
Nucleophile Choice: Use a weak base that is a good nucleophile (e.g., azide, cyanide, or a neutral amine).
-
Temperature: Keep the reaction temperature as low as possible. Elimination reactions have a higher activation energy than substitution and are thus more favored by heat.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor an SN2 pathway, which can outcompete E2 with an appropriate nucleophile.
-
Question 3: My compound appears to be degrading in my protic solvent (e.g., methanol, water) even without any added reagents. What is the likely pathway?
Answer: This is a solvolysis reaction, where the solvent acts as the nucleophile. Given that you have a good leaving group (iodide) on a secondary carbon, this reaction likely proceeds through a mixed SN1/E1 pathway.
-
Mechanism: In a polar protic solvent, the C-I bond can ionize to form a secondary carbocation intermediate. This is the rate-determining step for both SN1 and E1 pathways. The solvent can then either attack the carbocation (SN1) to form a substitution product (e.g., 2-(propan-2-yloxy)cyclohexan-1-ol if the solvent is water) or act as a base to remove a beta-proton (E1), leading to an alkene.
-
Mitigation: If solvolysis is undesirable, switch to a non-polar or polar aprotic solvent for your reaction. If the protic solvent is a required reagent, run the reaction at a lower temperature and for the shortest time necessary.
Troubleshooting Guide 1: Selectivity Control in Substitution vs. Elimination
Controlling the competition between substitution and elimination is critical. The outcome is determined by the stability of the transition states for the four competing pathways: SN1, SN2, E1, and E2.
Caption: Decision workflow for controlling substitution vs. elimination.
Experimental Protocol: Maximizing SN2 Substitution
This protocol aims to synthesize 2-azido-1-(propan-2-yloxy)cyclohexane, favoring the SN2 pathway.
-
Reagent Preparation: In a flame-dried, three-necked flask under an Argon atmosphere, dissolve 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq) in anhydrous DMSO.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq). Azide is an excellent nucleophile but a very weak base, which heavily disfavors the E2 pathway.
-
Reaction Conditions: Stir the mixture at room temperature (20-25°C). Avoid heating to minimize any potential E1/E2 side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.
| Condition | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Less polar solvents are acceptable |
| Temperature | Low (e.g., Room Temperature) | High (e.g., Reflux) |
Core Mechanistic Degradation Pathways
Understanding the core mechanisms is key to predicting and controlling the fate of your compound.
Ionic Pathways: Substitution and Elimination
These pathways involve charged intermediates or transition states and are heavily influenced by solvent polarity and the nature of the base/nucleophile. The initial stereochemistry (cis/trans) of the starting material is critical, particularly for the E2 mechanism, which requires a specific spatial arrangement of atoms.
Caption: Competing ionic degradation pathways.
Radical Pathway: Photochemical and Thermal Decomposition
This pathway is initiated by energy input (light or heat) and proceeds through uncharged, highly reactive radical intermediates. It is less dependent on solvent polarity and is a primary cause of sample degradation during storage and purification.
Caption: General radical degradation pathway.
Troubleshooting Guide 2: Analytical Monitoring of Degradation
Proactive monitoring is essential to understanding the stability of your compound under specific reaction conditions. GC-MS is an excellent tool for identifying and quantifying volatile degradation products like alkenes.
Experimental Protocol: GC-MS Monitoring of a Reaction
-
Sampling: At timed intervals (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing a cold solvent mixture (e.g., diethyl ether and a small amount of saturated NaHCO₃ solution) to stop the reaction.
-
Sample Preparation: Add an internal standard (e.g., dodecane) to the quenched sample for quantitative analysis. Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a GC vial.
-
Analysis: Inject the sample onto a GC-MS system. Use a standard non-polar column (e.g., DB-5ms).
-
Data Interpretation:
-
Identify the starting material, desired product, and any byproducts by their retention times and mass spectra.
-
The primary elimination byproduct, 1-(propan-2-yloxy)cyclohex-1-ene, will have a molecular ion corresponding to the loss of HI from the starting material.
-
The primary hydrolysis/solvolysis byproduct, 2-(propan-2-yloxy)cyclohexan-1-ol, will show the substitution of iodine with a hydroxyl group.
-
Quantify the relative amounts of each component by integrating the peak areas relative to the internal standard.
-
Caption: Workflow for GC-MS reaction monitoring.
References
-
Organic Chemistry Portal. (n.d.). Elimination Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-2-propylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023). Iodocyclohexane. Retrieved from [Link]
-
ResearchGate. (2018). Thermal decomposition of tetraalkylammonium iodides. Retrieved from [Link]
-
Protein Engineering Group. (n.d.). On-line monitoring of biodegradation processes using enzymatic biosensors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Iodocyclohexane. Retrieved from [Link]
-
PubMed. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Proposed pathway for the anaerobic degradation of cyclohexane by the enrichment culture Cyhx28-EdB. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]
-
YouTube. (2024). PHOTOCHEMICAL DECOMPOSITION OF HYDROGEN IODIDE HI KINETICS QUANTUM YIELD CALCULATION stead state R. Retrieved from [Link]
-
PMC. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis of Halogenoalkanes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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PMC. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Retrieved from [Link]
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Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
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University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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BITS Pilani. (n.d.). Elimination reactions. Retrieved from [Link]
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Mr Cole Chemistry. (n.d.). Halogenoalkanes OCR Questions. Retrieved from [Link]
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Dalton Transactions. (2002). Aqueous photochemical reactions of chloride, bromide, and iodide ions in a diode-array spectrophotometer. Autoinhibition in the photolysis of iodide ions. Royal Society of Chemistry. Retrieved from [Link]
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Neuman, R. C. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions. Retrieved from [Link]
-
MDPI. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 3,5‐Dialkoxy‐1,2‐dioxolanes by Alkoxyperoxidation of 1,3‐Diketones with Hydrogen Peroxide and Alcohols. Retrieved from [Link]
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Protein Engineering Group. (n.d.). Haloalkane dehalogenases: Biotechnological applications. Retrieved from [Link]
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Chemical Communications. (2007). Organic synthesis using a hypervalent iodine reagent: unexpected and novel domino reaction leading to spiro cyclohexadienone lactones. Royal Society of Chemistry. Retrieved from [Link]
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Reaction Chemistry & Engineering. (2022). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (2022). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. National Center for Biotechnology Information. Retrieved from [Link]
-
Imaging.org. (n.d.). Photodecomposition and Luminescence of Silver Halides. Retrieved from [Link]
-
Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]
-
MDPI. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Retrieved from [Link]
-
ResearchGate. (2025). Iodine in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
Sources
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- 4. Iodocyclohexane - Wikipedia [en.wikipedia.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
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- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
Technical Support Center: Optimizing Yield for 1-Iodo-2-(propan-2-yloxy)cyclohexane Synthesis
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this iodoetherification reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address common challenges, optimize your reaction yield, and ensure the integrity of your results.
Part 1: Foundational Concepts & Core Mechanism
Q1: What is the fundamental reaction pathway for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane?
The synthesis is a classic example of an iodoetherification, which is a type of halocyclization reaction. The process involves the reaction of cyclohexene with an iodine source in the presence of isopropyl alcohol (isopropanol).
The reaction proceeds through a well-established mechanism:
-
Electrophilic Attack & Iodonium Ion Formation : The electron-rich π-bond of the cyclohexene double bond attacks an electrophilic iodine species (I⁺), typically generated from molecular iodine (I₂) or N-iodosuccinimide (NIS). This forms a cyclic, three-membered intermediate called a bridged iodonium ion.[1] This bridged structure is crucial as it prevents carbocation rearrangements, leading to a more predictable product outcome.
-
Nucleophilic Ring-Opening : The isopropyl alcohol, acting as a nucleophile, attacks one of the carbons of the iodonium ion. This attack occurs from the face opposite the iodonium bridge, a process known as a "backside attack." This results in an anti-addition, where the iodine and the isopropoxy group are on opposite faces of the cyclohexane ring (trans configuration).[1]
-
Deprotonation : The resulting oxonium ion is then deprotonated, typically by the iodide anion (I⁻) or another base in the mixture, to yield the final, neutral product: 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Below is a diagram illustrating this key mechanistic pathway.
Caption: Reaction mechanism for iodoetherification of cyclohexene.
Part 2: Troubleshooting Low Yield & Sluggish Reactions
This is the most common area of concern for researchers. Low yields can often be traced back to issues with reagents, reaction conditions, or competing side reactions.
Q2: My reaction has stalled or is giving a very low yield. What are the first things I should check?
When facing low conversion, a systematic approach is critical. Start by evaluating the most common culprits: reagent quality and reaction environment.
-
Reagent Purity and Stoichiometry :
-
Cyclohexene Quality : Ensure your cyclohexene is free from peroxides, which can form upon storage and interfere with the reaction. It's often advisable to pass it through a short column of alumina before use.
-
Iodine Source Quality : Molecular iodine (I₂) can contain moisture. N-Iodosuccinimide (NIS) is an excellent alternative that is often easier to handle and provides a more controlled release of the electrophilic iodine species.[2]
-
Solvent and Alcohol Anhydrousness : Water is a competing nucleophile. If present, it can react with the iodonium ion to form the corresponding iodohydrin (2-iodocyclohexan-1-ol), a common byproduct that reduces the yield of the desired ether. Ensure your isopropyl alcohol and any co-solvents are thoroughly dried.
-
-
Reaction Temperature :
-
Iodoetherification is often performed at room temperature or slightly below (0 °C) to control selectivity and minimize side reactions.[3] If the reaction is sluggish, a modest increase in temperature may be warranted, but proceed with caution as higher temperatures can promote decomposition and the formation of dark, tar-like materials.[3]
-
-
Presence of an Acid Scavenger :
-
The reaction can be reversible due to the formation of hydrogen iodide (HI), which can promote the elimination of the product back to cyclohexene.[1] Including a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃), can scavenge the HI as it forms, driving the equilibrium towards the product.
-
The following flowchart provides a logical troubleshooting sequence for low-yield scenarios.
Caption: Troubleshooting workflow for low-yield reactions.
Part 3: Managing Byproducts and Purification
Q3: I'm observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?
Byproduct formation is a key challenge in optimizing yield. Understanding the potential side reactions is essential for suppression and subsequent purification.
| Common Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,2-Diiodocyclohexane | If the iodide ion (I⁻), a byproduct of iodonium ion formation, outcompetes isopropyl alcohol as the nucleophile, it will attack the intermediate.[1] | Use a large excess of isopropyl alcohol to favor the desired reaction pathway. Running the reaction in isopropanol as the solvent can be effective. |
| 2-Iodocyclohexan-1-ol | Nucleophilic attack by residual water in the reagents or solvent on the iodonium ion. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted Cyclohexene | Incomplete reaction due to poor conditions, or product decomposition back to the starting material, often catalyzed by HI.[1] | Increase reaction time, moderately increase temperature, or add a base like NaHCO₃ to prevent HI-catalyzed elimination. |
Q4: What is the recommended procedure for workup and purification?
A clean workup is vital for isolating a pure product.
-
Quenching : The reaction should be quenched by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with and decolorize any remaining molecular iodine, simplifying the extraction process.[4]
-
Extraction : Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing : Wash the combined organic layers with water and then with brine to remove water-soluble impurities and salts.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification : The crude product is often an oil that can be purified by flash column chromatography on silica gel.[5] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from less polar byproducts like diiodocyclohexane and more polar ones like the iodohydrin.
Part 4: Recommended Experimental Protocol & Conditions
This protocol provides a robust starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent sources.
Detailed Experimental Protocol
-
Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add cyclohexene (1.0 eq.). Dissolve it in a suitable volume of anhydrous isopropyl alcohol (can be used in large excess, e.g., 10-20 eq., and act as the solvent).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition : In a separate flask, prepare a solution or suspension of the iodine source (e.g., N-Iodosuccinimide, 1.2 eq.) in anhydrous isopropyl alcohol. Add this suspension dropwise to the cyclohexene solution over 15-20 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Table of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Cyclohexene:Iodine Source Ratio | 1 : 1.2 | A slight excess of the iodine source ensures complete consumption of the limiting reagent (cyclohexene). |
| Iodine Source | N-Iodosuccinimide (NIS) | Preferred over I₂ for easier handling, better solubility, and milder reaction conditions.[2][6] |
| Solvent/Nucleophile | Anhydrous Isopropyl Alcohol | Using the nucleophile as the solvent maximizes its concentration, favoring the desired iodoetherification over di-iodination.[7] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity. Lower temperatures suppress byproduct formation.[3] |
| Additives | Sodium Bicarbonate (optional) | Can be added (1.5 eq.) to neutralize in-situ generated HI, preventing product decomposition.[1] |
| Reaction Time | 2 - 6 hours | Highly dependent on scale and temperature. Must be monitored by TLC or GC-MS. |
References
-
Alkene Iodination with I₂: Iodonium-Ion Anti Addition to Vicinal Diiodides. OrgoSolver. [Link]
- Arai, T., et al. (2020). Catalytic Asymmetric Iodoesterification of Simple Alkenes.
-
Stone, H., & Shechter, H. (1951). IODOCYCLOHEXANE. Organic Syntheses, 31, 66. [Link]
-
Catalytic Asymmetric Iodoesterification of Simple Alkenes. ResearchGate. [Link]
-
An intramolecular alkene iodoesterification to a 7-membered ring lactone. ResearchGate. [Link]
- Barluenga, J., et al. (2010). Versatile and Iodine Atom-Economic Co-Iodination of Alkenes.
-
Iodocyclohexane. Wikipedia. [Link]
-
Iodo etherification. Science Forums. [Link]
- Talybov, A. G., et al. (2001). Iodoalkoxylation of Cyclohexene with Allyl and Propargyl Alcohols.
- Denmark, S. E., & Kuester, W. E. (2012).
- Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. Journal of the American Chemical Society.
-
Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. [Link]
-
Synthesis of 1-Iodo-2-phenylpropan-2-ol. Scribd. [Link]
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a) Iodocyclization of substrate 1. b) Practical synthesis of 2‐oxabicyclo[2.1.1]hexane 2. ResearchGate. [Link]
- Plommer, H., Reim, I., & Kerton, F. M. (2021). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry.
-
What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion?. Clutch Prep. [Link]
-
1-Iodo-2-propylcyclohexane. PubChem. [Link]
- Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenol
-
Optimization of Cyclohexene Oxidation Using Fractional Factorial Design and V2O5/CeO2 Catalysts. ResearchGate. [Link]
- Stereoselective Synthesis of cis-2,5-Disubstituted THFs: Application to Adjacent Bis-THF Cores of Annonaceous Acetogenins.
-
Halogenation Reaction. University of California, Irvine. [Link]
- Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes.
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
A simple, mild and selective iodination of alcohols. ResearchGate. [Link]
-
Iodine in organic synthesis. NISCAIR. [Link]
-
Large scale purification – of oligonucleotides with ion exchange chromatography. KNAUER. [Link]
-
IR Observation of Selective Oxidation of Cyclohexene with H2O2over Mesoporous Nb2O5. Scilit. [Link]
-
Catalytic enantioselective iodoetherification of oximes. PubMed. [Link]
-
trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]
-
Kinetics of oxidation of isopropyl alcohol by aóueous iodine. Semantic Scholar. [Link]
-
Iodine in Organic Synthesis. ResearchGate. [Link]
Sources
"troubleshooting low yields in cross-coupling with 1-Iodo-2-(propan-2-yloxy)cyclohexane"
Topic: Troubleshooting Low Yields in Cross-Coupling with 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sterically hindered and synthetically valuable substrate, 1-iodo-2-(propan-2-yloxy)cyclohexane. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
The cross-coupling of secondary C(sp³)-hybridized halides is a formidable challenge in modern synthesis.[1][2] Your substrate, 1-iodo-2-(propan-2-yloxy)cyclohexane, combines the difficulty of a secondary alkyl iodide with significant steric hindrance from the adjacent isopropoxy group and the cyclohexane ring itself. These features make it particularly susceptible to low yields due to slow reaction kinetics and competing side reactions, most notably β-hydride elimination.[3][4]
This guide is structured to help you diagnose and resolve these common issues methodically.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling yields consistently low when using 1-iodo-2-(propan-2-yloxy)cyclohexane?
A1: Low yields with this substrate typically stem from two primary, interconnected issues:
-
Steric Hindrance: The bulky isopropoxy group and the cyclohexane ring impede the approach of the palladium catalyst to the C-I bond for the initial oxidative addition step.[5][6] This same steric bulk can also slow down the final, product-forming reductive elimination step.[3]
-
β-Hydride Elimination: This is a common and often dominant side reaction for secondary alkyl halides.[4] After oxidative addition, the resulting alkyl-palladium intermediate can eliminate a β-hydrogen from the cyclohexane ring to form cyclohexene byproducts and a palladium-hydride species, which short-circuits the catalytic cycle.[3][7]
Q2: What exactly is β-hydride elimination, and why is it such a problem for my substrate?
A2: β-hydride elimination is a process where an alkyl group attached to a metal center transfers a hydrogen atom from its second carbon (the β-carbon) to the metal.[4] This forms a metal-hydride bond and an alkene. For your substrate, the alkylpalladium intermediate has multiple accessible β-hydrogens on the cyclohexane ring. The process is often fast and thermodynamically favorable, leading to the formation of 1-(propan-2-yloxy)cyclohex-1-ene or related isomers instead of your desired coupled product. This pathway directly competes with the productive catalytic cycle, consuming your intermediate and reducing the overall yield.[3][4]
Q3: My reaction isn't starting at all; I'm only recovering my starting materials. What is the first thing I should check?
A3: If there is no conversion, the issue likely lies in the very first step of the catalytic cycle: the formation of the active Pd(0) catalyst and its subsequent oxidative addition.
-
Catalyst Activation: Many reactions use Pd(II) precatalysts (like Pd(OAc)₂) that must be reduced in-situ to the active Pd(0) state. If this reduction is inefficient, the cycle never begins.[8]
-
Atmosphere: Oxygen can rapidly oxidize both the active Pd(0) catalyst and, more commonly, the phosphine ligands, rendering them ineffective.[8] Rigorous degassing of solvents and maintaining a strict inert (Argon or Nitrogen) atmosphere is critical.
-
Ligand Choice: The oxidative addition step for a secondary alkyl iodide is notoriously slow.[2][3] Standard ligands like PPh₃ may be insufficient. You need a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands, to facilitate this step.[9]
Q4: Which cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is best suited for this substrate?
A4: While challenging for all, certain reactions have more established protocols for C(sp³)-halides.
-
Suzuki-Miyaura Coupling: This is often a good starting point due to the development of robust catalysts for aryl-alkyl couplings. Specialized ligands and conditions have been developed to tackle sterically demanding partners.[5][6][10]
-
Sonogashira Coupling: Traditional Pd/Cu-cocatalyzed Sonogashira reactions are very difficult with unactivated alkyl halides due to slow oxidative addition and competing β-hydride elimination.[11][12] However, newer methods using iron catalysis or radical-based pathways have shown success with secondary alkyl iodides.[11][13]
-
Buchwald-Hartwig Amination: This reaction has seen significant advances with bulky phosphine ligands that allow for the coupling of secondary alkyl halides.[14][15] The choice ultimately depends on the desired bond construction (C-C vs. C-N).
Visualizing the Challenge: Catalytic Cycle vs. Side Reaction
The diagram below illustrates the desired catalytic pathway and the competing β-hydride elimination side reaction that is critical to suppress.
Caption: The desired catalytic cycle versus the competing β-hydride elimination pathway.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield problems.
Problem 1: Low or No Conversion of Starting Material
-
Probable Cause A: Inefficient Catalyst Activation or Deactivation.
-
Scientific Rationale: The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species.[1][9] If you start with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to Pd(0) for the catalytic cycle to begin. Oxygen can irreversibly oxidize the electron-rich phosphine ligands and the Pd(0) center, effectively killing the catalyst.[8]
-
Suggested Solutions:
-
Improve Inert Atmosphere: Ensure all solvents are rigorously degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Assemble your reaction in a glovebox or using strict Schlenk techniques.[8]
-
Switch to a Pre-formed Pd(0) Catalyst: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Be aware that even these can degrade upon storage. Using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) that reliably generate the active Pd(0) species under reaction conditions is highly recommended.[8][16]
-
-
-
Probable Cause B: Suboptimal Ligand Choice.
-
Scientific Rationale: The oxidative addition of a secondary alkyl iodide is kinetically slow.[3] The ligand's job is to stabilize the palladium center and electronically promote this difficult step. For sterically hindered substrates, bulky, electron-rich phosphine ligands are required.[9][15] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are necessary to break the strong C(sp³)-I bond.[9]
-
Suggested Solutions:
-
Screen Bulky, Electron-Rich Ligands: Move away from standard ligands like PPh₃. Screen a panel of specialized biaryl phosphine ligands. See the table below for recommendations.
-
Optimize Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:2.5 ratio of Pd to Ligand is often optimal to ensure the formation of the desired L₂Pd(0) complex.
-
-
| Recommended Ligands for Sterically Hindered Alkyl Halides |
| Ligand Class |
| Specific Examples |
| Rationale |
| Biaryl Phosphines (Buchwald Ligands) |
| SPhos, XPhos, RuPhos |
| These ligands possess both steric bulk and strong electron-donating properties, which accelerate both the rate-limiting oxidative addition and the final reductive elimination.[1][9] |
| Dialkylphosphines |
| P(t-Bu)₃, PCy₃ |
| Highly electron-donating and sterically demanding, effective for many challenging couplings. Can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) |
| IPr, SIMes |
| Strong σ-donors that form very stable palladium complexes. They have shown success in couplings of secondary alkyl halides.[17] |
Problem 2: High Yield of Side Products (Mainly Alkenes)
-
Probable Cause: Dominance of β-Hydride Elimination.
-
Scientific Rationale: The battle for high yield is often a race between the rate of reductive elimination (which forms your product) and the rate of β-hydride elimination (which forms byproducts).[3] If reductive elimination is slow due to steric hindrance, β-hydride elimination has more time to occur and will often dominate.[6][10]
-
Suggested Solutions:
-
Use Ligands that Promote Fast Reductive Elimination: The same bulky, electron-rich ligands (SPhos, XPhos, etc.) that accelerate oxidative addition also tend to accelerate reductive elimination. By speeding up this final step, you can kinetically outcompete the β-hydride elimination pathway.[6][10] The unique structure of certain ligands like AntPhos has been shown to be particularly effective at overcoming this side reaction in sterically demanding couplings.[6]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly favor the desired product pathway.[18] Consider starting screens at room temperature or 40-60 °C before escalating.
-
Consider a Nickel Catalyst System: For some alkyl-alkyl couplings, nickel catalysts are superior because the elementary steps of the catalytic cycle can have different relative rates than with palladium.[19][20] Nickel-catalyzed couplings of secondary alkyl halides have been achieved at room temperature, which naturally suppresses temperature-dependent side reactions.[20]
-
-
Problem 3: Sluggish Reaction or Stalling After Partial Conversion
-
Probable Cause: Suboptimal Base and/or Solvent.
-
Scientific Rationale: The base and solvent are not passive components; they are critical to the reaction's success. In Suzuki coupling, the base is required to activate the organoboron reagent to facilitate transmetalation.[21][22] In Buchwald-Hartwig amination, the base deprotonates the amine or amine-Pd complex.[23] The solvent must solubilize all components and can influence the stability and reactivity of catalytic intermediates.[24] For biphasic systems (e.g., Toluene/Water), poor mixing can lead to a stall.[8]
-
Suggested Solutions:
-
Screen Different Bases: If a weaker base like K₂CO₃ is giving poor results, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The choice of cation (K⁺ vs. Cs⁺) can have a significant effect.[8]
-
Screen Different Solvents: Aprotic polar solvents like Dioxane, THF, or 2-MeTHF are excellent choices. Toluene is also common. The optimal solvent often depends on the specific base and ligand used.[24] For poorly soluble reagents, a more polar solvent like DMF might be necessary, but be mindful of potential side reactions at high temperatures.
-
Ensure Vigorous Stirring: For any reaction that is not fully homogeneous, vigorous stirring is essential to maximize the interaction between all components.[8]
-
-
Troubleshooting Workflow
Use the following flowchart to guide your optimization process.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening
This protocol is designed for a small-scale parallel screen to efficiently identify promising conditions.
Objective: To identify the optimal combination of ligand and base for the coupling of 1-iodo-2-(propan-2-yloxy)cyclohexane with a chosen nucleophile (e.g., an arylboronic acid for Suzuki coupling).
Methodology:
-
Setup: In a glovebox, arrange an array of 8 reaction vials with small stir bars.
-
Reagent Preparation:
-
Prepare a stock solution containing your substrate (1-iodo-2-(propan-2-yloxy)cyclohexane, 1.0 eq) and your coupling partner (e.g., arylboronic acid, 1.5 eq) in the chosen solvent (e.g., Dioxane).
-
Prepare a separate stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
-
Reaction Assembly (per vial):
-
To each vial, add the base to be tested (e.g., K₃PO₄, 2.0 eq).
-
Add the ligand to be tested (4.4 mol%).
-
Add the palladium precatalyst stock solution.
-
Add the substrate/coupling partner stock solution.
-
Seal each vial tightly with a screw cap containing a PTFE septum.
-
-
Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a stirrer plate.
-
Stir vigorously at the desired temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small, measured aliquot from each reaction mixture.
-
Add an internal standard.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the conversion and relative yield of the desired product.
-
References
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC, National Center for Biotechnology Information. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Publications. [Link]
-
Sonogashira coupling of alkyl halides. ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. [Link]
-
Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PMC, National Center for Biotechnology Information. [Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
-
The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, National Center for Biotechnology Information. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC, National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. [Link]
-
β-Hydride elimination. Wikipedia. [Link]
-
Alkyl–Alkyl Suzuki Cross‐Coupling of Unactivated Secondary Alkyl Chlorides. SciSpace. [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. DSpace@MIT. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC, National Center for Biotechnology Information. [Link]
-
Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Organic Chemistry Portal. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. American Chemical Society. [Link]
-
Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. PMC, National Center for Biotechnology Information. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this iodoetherification reaction. Our focus is on identifying and mitigating the formation of common byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane?
The synthesis is an electrophilic iodoetherification of cyclohexene. The reaction proceeds via a cyclic iodonium ion intermediate. The π-bond of the cyclohexene attacks an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or molecular iodine (I₂), to form a three-membered ring. This intermediate is then subjected to a nucleophilic attack by isopropanol. The attack occurs from the face opposite to the iodonium ring, resulting in a product with anti-stereochemistry.[1][2] This mechanism is crucial as the formation of the bridged iodonium ion, rather than a discrete carbocation, generally prevents skeletal rearrangements.[3]
Caption: Primary reaction pathway for iodoetherification.
Q2: I'm observing a significant amount of 2-Iodocyclohexanol in my crude product. What is causing this and how can it be minimized?
The formation of 2-iodocyclohexanol, an iodohydrin, is a classic example of a competing nucleophilic reaction.[4] Water present in the reaction mixture can act as a nucleophile, attacking the iodonium ion intermediate in the same way as isopropanol.
Causality:
-
Wet Reagents: Isopropanol, cyclohexene, or the solvent may contain residual water. Isopropanol, in particular, can be hygroscopic.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce sufficient moisture to cause this side reaction.
Preventative Measures:
-
Dry Reagents: Use anhydrous isopropanol and freshly distilled cyclohexene. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ or Na/benzophenone).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Use of Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively scavenge trace amounts of water from the reagents and solvent.
Q3: My analysis shows the presence of di-iodinated compounds. Why are these forming?
The presence of 1,2-diiodocyclohexane indicates that the iodide anion (I⁻), or another iodine species, is outcompeting isopropanol as the nucleophile.
Causality:
-
Excess Molecular Iodine (I₂): When using I₂ as the iodine source, a significant concentration of iodide ions is generated. These can attack the iodonium ion to form the di-iodo byproduct.
-
Sub-optimal Reagent Choice: While effective, I₂ is a less selective reagent than N-Iodosuccinimide (NIS).[5] NIS provides a "controlled" release of electrophilic iodine, minimizing the concentration of nucleophilic iodide species in the solution.[6]
Preventative Measures:
-
Use N-Iodosuccinimide (NIS): NIS is the preferred reagent for cleaner iodoalkoxylation reactions as it reduces side reactions and often leads to higher yields of the desired product.[5]
-
Stoichiometric Control: If using I₂, ensure precise stoichiometric control. Avoid using a large excess of iodine.
-
Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control reactivity and improve selectivity for the desired ether product.
Q4: I am seeing byproducts consistent with allylic oxidation (e.g., cyclohexenone, cyclohexen-1-ol). How is this possible?
Allylic oxidation occurs when the allylic C-H bond of cyclohexene reacts, rather than the double bond. This is a separate, radical-based pathway.[7]
Causality:
-
Presence of Oxygen: Autoxidation can occur if the reaction is not adequately protected from air (O₂).[8]
-
Radical Initiators: Impurities in reagents or solvents, or exposure to light, can initiate radical chain reactions.
-
Inappropriate Reagents: While NIS is primarily an electrophilic iodinating agent, under certain conditions (e.g., with radical initiators), it can also participate in radical reactions.[6]
Preventative Measures:
-
Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas through it or by using freeze-pump-thaw cycles to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned previously, maintain an inert atmosphere throughout the experiment.
-
Purity of Reagents: Use high-purity, peroxide-free solvents. Ethers like THF are particularly prone to forming peroxides upon storage.
Caption: Competing reaction pathways leading to common byproducts.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Significant byproduct formation (see above). 3. Product loss during workup/purification. | 1. Monitor reaction progress by TLC/GC-MS until starting material is consumed. 2. Address specific byproduct issues (e.g., use dry reagents, NIS, inert atmosphere). 3. Ensure efficient extraction and careful column chromatography. |
| Complex Mixture in Crude NMR | Multiple competing reactions are occurring simultaneously. | Re-evaluate the entire protocol. Start with the "Best Practice Protocol" below. Ensure reagent purity and strict adherence to anhydrous/inert conditions. |
| Formation of Dicyclohexyl Ether | This is an uncommon byproduct for this reaction. It may arise if the starting cyclohexene is contaminated with its precursor, cyclohexanol, and residual acid catalyst from its synthesis. | Use purified, high-quality cyclohexene. If necessary, distill the starting cyclohexene before use. |
| Product Degradation on Silica Gel | Aryl iodides can sometimes show instability on silica gel.[9] While this product is an alkyl iodide, it may still be sensitive, especially to acidic silica. | 1. Minimize the time the product spends on the column. 2. Consider using deactivated (neutral) silica gel, prepared by washing with a solvent mixture containing a small amount of triethylamine. 3. If possible, purification by distillation under reduced pressure may be a viable alternative. |
Key Experimental Protocols
Best Practice Protocol: Synthesis using N-Iodosuccinimide (NIS)
This protocol is designed to maximize the yield of the target compound while minimizing byproduct formation.[1]
1. Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add anhydrous dichloromethane (DCM, 50 mL).
-
Add cyclohexene (1.0 eq., e.g., 10 mmol, 0.82 g).
-
Add anhydrous isopropanol (3.0 eq., e.g., 30 mmol, 1.80 g).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
2. Reaction:
-
Add N-Iodosuccinimide (NIS) (1.2 eq., e.g., 12 mmol, 2.70 g) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexene spot has disappeared (typically 2-4 hours).
3. Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to consume any unreacted iodine species. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-Iodo-2-(propan-2-yloxy)cyclohexane as a colorless or pale yellow oil.
References
- BenchChem. (2025). Side reactions and byproducts in the synthesis of 1-Iodo-2-methyloct-1-ene.
- BenchChem. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- University of Toronto. (n.d.).
- ChemEd X. (n.d.). Addition of Iodine to Alpha-Pinene (Version 1).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Chemistry Steps. (2024).
- BenchChem. (2025). N-Iodosuccinimide (NIS)
- Denekamp, C., et al. (2018).
- Chemistry LibreTexts. (2024). 2.
- Hermans, I., et al. (2006).
- Chemistry LibreTexts. (2024). 8.
- Leah4sci. (2021). Halohydrin Formation | Anti-Addition, Mechanism & Epoxide Synthesis Explained. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ethers From Alkenes and Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. calibrechem.com [calibrechem.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Stereoselectivity in 1-Iodo-2-(propan-2-yloxy)cyclohexane Reactions
Welcome to the technical support center for stereoselective reactions involving 1-Iodo-2-(propan-2-yloxy)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcomes of their experiments. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established principles of organic chemistry and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereochemistry of 1,2-disubstituted cyclohexanes, laying the groundwork for understanding and controlling stereoselectivity in your reactions.
Q1: What are the key factors that determine the stereochemical outcome of reactions with 1-Iodo-2-(propan-2-yloxy)cyclohexane?
The stereoselectivity of reactions involving this substrate is primarily governed by the conformational preferences of the cyclohexane ring and the mechanism of the specific reaction being performed. Key factors include:
-
Conformational Equilibrium: 1,2-disubstituted cyclohexanes exist as an equilibrium of two chair conformations. The relative stability of these conformers, which dictates the predominant shape of the molecule, is influenced by the steric bulk of the substituents.[1][2] Generally, conformers with bulky groups in the equatorial position are more stable due to reduced steric strain.[1]
-
Reaction Mechanism (SN1 vs. SN2): The reaction pathway plays a critical role.
-
SN2 reactions proceed with an inversion of configuration at the stereocenter.[3][4] The nucleophile attacks from the side opposite to the leaving group (backside attack).[4]
-
SN1 reactions involve the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, often leading to a mixture of stereoisomers (racemization).[3]
-
-
Neighboring Group Participation: The adjacent propan-2-yloxy group can influence the reaction's stereoselectivity by participating in the reaction mechanism, potentially forming a cyclic intermediate that directs the incoming nucleophile.[5][6]
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst or reagents can significantly impact the reaction mechanism and, consequently, the stereochemical outcome.[7][8]
Q2: How do the cis and trans isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane differ in their reactivity?
The cis and trans isomers will exhibit different reactivity profiles due to their distinct conformational preferences.
-
cis-isomer: In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position. The ring can flip, interconverting the axial and equatorial positions.[2] The accessibility of the C-I bond for nucleophilic attack will depend on which conformation is more stable.
-
trans-isomer: The most stable conformation for the trans-isomer typically has both the iodo and the propan-2-yloxy groups in equatorial positions to minimize steric hindrance.[2] A ring-flip would force both bulky groups into highly unfavorable axial positions. This conformational rigidity can lead to more predictable stereochemical outcomes.
Q3: What is the anomeric effect and is it relevant here?
The anomeric effect describes the preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. While the term is specific to carbohydrate chemistry, the underlying stereoelectronic principles can be considered in cyclohexane systems. In 1-Iodo-2-(propan-2-yloxy)cyclohexane, hyperconjugative interactions between the lone pairs of the oxygen atom and the antibonding orbital (σ*) of the C-I bond could influence the conformational equilibrium and reactivity.[9]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Issue 1: Low Diastereoselectivity
You are observing a mixture of diastereomers, for instance, in a nucleophilic substitution reaction, and the desired diastereomer is not the major product.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| SN1 Mechanism Dominance | The reaction may be proceeding through a carbocation intermediate, which is planar and can be attacked from either face, leading to a loss of stereochemical information. This is more likely with tertiary and sometimes secondary substrates, especially in polar protic solvents.[3] | Promote SN2 Pathway: • Use a less polar, aprotic solvent (e.g., THF, Acetone). • Employ a strong, non-bulky nucleophile.[3] • Lower the reaction temperature to favor the kinetically controlled product.[7] |
| Unfavorable Conformational Equilibrium | The starting material may exist in a conformational equilibrium where the reactive conformation (e.g., with an axial leaving group for an SN2 reaction) is not significantly populated. | Modify Reaction Conditions: • Solvent choice can influence conformational equilibria. Experiment with a range of solvents with varying polarities. • Temperature can also shift the equilibrium. Analyze the thermodynamics of the conformational isomers. |
| Lack of Neighboring Group Participation | The propan-2-yloxy group may not be effectively participating to shield one face of the molecule from attack. | Promote Neighboring Group Participation: • The use of Lewis acids can sometimes facilitate the formation of cyclic intermediates.[6] • Ensure the relative stereochemistry of the starting material is conducive to this participation (often a trans relationship between the participating group and the leaving group). |
Experimental Workflow: Optimizing for Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Enantioselectivity
For reactions designed to be enantioselective, you are obtaining a product with low enantiomeric excess (e.e.).
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Ineffective Chiral Catalyst or Reagent | The chiral catalyst or reagent may not be providing a sufficient energy difference between the transition states leading to the two enantiomers. | Screen Chiral Catalysts/Ligands: • Evaluate a variety of chiral catalysts or ligands with different steric and electronic properties.[10] • Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).[7] |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration can all influence the effectiveness of a chiral catalyst. | Optimize Reaction Parameters: • Lowering the reaction temperature often enhances enantioselectivity.[7] • Conduct a solvent screen to find the optimal medium for the chiral induction. • Vary the concentration of the substrate and catalyst. |
| Racemization of Product or Intermediate | The desired product or a key intermediate may be racemizing under the reaction conditions. | Investigate Racemization: • Analyze the enantiomeric excess at different reaction times to see if it decreases over time. • If racemization is occurring, consider quenching the reaction at an earlier time point or modifying the workup procedure to be milder. |
Logical Relationship: Factors Influencing Enantioselectivity
Caption: Key pillars for achieving high enantioselectivity.
III. Experimental Protocols
Protocol 1: General Procedure for a Test SN2 Reaction
This protocol provides a starting point for evaluating the diastereoselectivity of a nucleophilic substitution on 1-Iodo-2-(propan-2-yloxy)cyclohexane.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equiv) in anhydrous aprotic solvent (e.g., THF, 0.1 M).
-
Nucleophile Addition: Add the nucleophile (1.2 equiv). If the nucleophile is a solid, it should be added as a solution in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Stereochemical Analysis: Determine the diastereomeric ratio of the product by 1H NMR spectroscopy or GC analysis.
IV. References
-
Fiveable. (2025, August 15). 1,2-disubstituted cyclohexanes - Organic Chemistry. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. [Link]
-
(n.d.). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Royal Society of Chemistry. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
PMC. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
PMC. (2020, May 11). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Journal of the American Chemical Society. (2026, January 20). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]
-
(n.d.). stereochemistry of disubstituted cyclohexane. [Link]
-
ACS Publications. (2021, November 1). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy | Organic Letters. [Link]
-
W.W. Norton. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. [Link]
-
W.W. Norton. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7. [Link]
-
ACS Publications. (2026, January 5). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. [Link]
-
PubMed. (2022, May 13). Modular access to substituted cyclohexanes with kinetic stereocontrol. [Link]
-
PMC. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
-
ACS Publications. (2000, March 31). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric EffectWhat Is Really Important? | The Journal of Organic Chemistry*. [Link]
-
ResearchGate. (n.d.). Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals. [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
YouTube. (2018, August 15). Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam. [Link]
-
ACS Publications. (n.d.). An Efficient Diastereoselective Synthesis of Chiral Oxazolinylferrocene Compounds | The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. [Link]
-
(n.d.). 8.4. Stereoselectivity – Introduction to Organic Chemistry. [Link]
-
MDPI. (2023, November 14). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. [Link]
-
Durgapur Govt. College. (n.d.). Module 2 Stereoselectivity and Stereospecificity. [Link]
-
Organic Chemistry Portal. (n.d.). Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters with Ketones as Aldol Acceptors. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
"removal of iodine impurities from 1-Iodo-2-(propan-2-yloxy)cyclohexane reactions"
Welcome to the Technical Support Center for the synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane. The iodoetherification of cyclohexene with isopropanol is a highly effective method for generating α -tertiary ethers. However, the reaction inherently leaves behind unreacted molecular iodine ( I2 ) and hydroiodic acid (HI). Failure to completely remove these impurities leads to product degradation, persistent discoloration, and downstream catalytic poisoning.
This guide provides field-proven troubleshooting strategies, a mechanistic breakdown, and a self-validating protocol for pristine iodine removal.
Mechanistic Pathway & Workup Logic
To effectively troubleshoot, we must first understand the causality of the reaction and the quenching phase. The iodoetherification generates an iodonium ion intermediate, which is subsequently opened by isopropanol, releasing HI as a byproduct. During the workup, sodium thiosulfate ( Na2S2O3 ) is introduced to reduce the highly colored, organic-soluble I2 into colorless, water-soluble sodium iodide ( NaI ) and sodium tetrathionate ( Na2S4O6 )[1].
Fig 1: Mechanistic workflow of cyclohexene iodoetherification and the buffered thiosulfate quench.
Troubleshooting Guide
Q: My organic layer remains pink or light brown even after washing with 10% sodium thiosulfate. How do I fix this? A: This indicates incomplete reduction of I2 , usually due to poor mass transfer. Molecular iodine is highly soluble in organic solvents (like dichloromethane or diethyl ether) but poorly soluble in water. Because the reducing agent ( Na2S2O3 ) is strictly in the aqueous phase, the redox reaction only occurs at the biphasic interface[2]. Solution: Ensure vigorous mechanical or magnetic stirring during the quench rather than gentle swirling. If the color persists, your thiosulfate solution may be depleted; add a fresh portion of 10% Na2S2O3 until the organic layer turns completely colorless.
Q: During the thiosulfate wash, a fine, pale-yellow precipitate forms and clouds both layers. What is it, and how do I remove it? A: That precipitate is elemental sulfur ( S(s) ). The iodoetherification mechanism generates one equivalent of hydroiodic acid (HI). In an acidic environment, thiosulfate ions undergo disproportionation: S2O32−+H+→HSO3−+S(s) [3]. Elemental sulfur is highly soluble in many organic solvents and will contaminate your final product. Solution: You must perform a "buffered quench." Always neutralize the reaction mixture with saturated aqueous sodium bicarbonate ( NaHCO3 ) before or simultaneously with the thiosulfate addition to maintain an interfacial pH > 7[3].
Q: My isolated 1-iodo-2-(propan-2-yloxy)cyclohexane darkens over time in storage, turning from clear to yellow/brown. Why? A: Vicinal iodoethers are sensitive to light and heat. Trace amounts of residual HI or unquenched I2 can auto-catalyze the decomposition of the carbon-iodine bond via homolytic cleavage, releasing more I2 over time. Solution: Ensure complete acid neutralization during workup. Store the purified product in an amber vial at -20 °C. For long-term storage, adding a small piece of copper wire or silver foil to the vial will act as an iodine scavenger, preserving the product's integrity.
Standardized Experimental Protocol: The "Buffered Quench" Method
This protocol is designed as a self-validating system : the visual transition from purple/brown to colorless confirms the complete reduction of I2 , while the absence of gas evolution confirms complete HI neutralization.
-
Pre-Quench Dilution: Upon completion of the iodoetherification reaction, dilute the crude reaction mixture with an equal volume of the reaction solvent (e.g., dichloromethane) to prevent emulsion formation.
-
Acid Neutralization (Critical Step): Add saturated aqueous NaHCO3 (1 mL per mmol of I2 used) to the reaction flask. Stir vigorously until effervescence ( CO2 gas evolution) completely ceases. This neutralizes the HI byproduct, protecting the subsequent thiosulfate step from acid-catalyzed disproportionation[3].
-
Iodine Reduction: Add a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2S2O3 ) dropwise while maintaining vigorous biphasic stirring. The reaction I2+2Na2S2O3→2NaI+Na2S4O6 will rapidly convert the deeply colored I2 into highly water-soluble, colorless salts[1].
-
Visual Validation: Continue stirring for 5–10 minutes. Stop only when the organic layer is entirely colorless or pale yellow, and the aqueous layer is clear.
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain the organic layer. Wash the organic layer once with brine to remove residual water and salts.
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 . Filter and concentrate under reduced pressure at a temperature strictly below 30 °C to prevent thermal degradation of the iodoether.
Quantitative Data: Comparison of Iodine Quenching Agents
When optimizing your specific workflow, selecting the right quenching agent is critical. Below is a comparative analysis of common reagents used to remove iodine impurities:
| Quenching Agent | Mechanism of Action | Optimal pH Range | Pros | Cons |
| Sodium Thiosulfate ( Na2S2O3 ) | Reduces I2 to NaI , forming Na2S4O6 | 7.0 – 9.0 | Highly effective, visually self-validating, inexpensive. | Disproportionates to elemental sulfur in acidic conditions. |
| Sodium Bisulfite ( NaHSO3 ) | Reduces I2 to NaI , forming NaHSO4 | 4.0 – 6.0 | Very strong reductant, rapid reaction kinetics. | Inherently acidic; can cleave sensitive ethers if unbuffered. |
| Ascorbic Acid | Reduces I2 to I− , oxidizing to dehydroascorbic acid | 3.0 – 6.0 | Mild, non-sulfur-based, environmentally benign. | Generates organic byproducts; slower kinetics in biphasic systems. |
Frequently Asked Questions (FAQs)
Can I use sodium bisulfite instead of sodium thiosulfate? Yes, sodium bisulfite ( NaHSO3 ) is a potent reducing agent. However, it is inherently acidic. If used, it must be heavily buffered to prevent the acid-catalyzed cleavage of your newly formed ether bond. Thiosulfate is generally preferred for its milder pH profile.
Does the concentration of the thiosulfate solution matter? A 10% to 20% (w/v) solution is optimal. Solutions that are too dilute require excessive aqueous volumes (leading to product loss via partitioning), while saturated solutions can cause salt precipitation in the separatory funnel, complicating the extraction.
How do I know if my sodium thiosulfate has gone bad on the shelf? Aqueous sodium thiosulfate solutions can slowly degrade over time due to bacterial action or atmospheric carbon dioxide (which lowers the pH and triggers sulfur precipitation). If your stock solution appears cloudy or smells strongly of sulfur, discard it and prepare a fresh batch.
References
-
Sodium thiosulfate. Source: Wikipedia. [Link]
-
How do you avoid sulfur production during a sodium thiosulfate quench process? Source: ResearchGate.[Link]
Sources
Technical Support Center: Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical transformation.
Reaction Overview & Mechanism
The synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane is typically achieved via the ring-opening of cyclohexene oxide. This reaction is facilitated by an iodide source in the presence of isopropanol. The process is generally performed under acidic conditions to activate the epoxide, making it more susceptible to nucleophilic attack.[1][2]
The reaction proceeds through a mechanism where the epoxide oxygen is first protonated. This is followed by a nucleophilic attack from the iodide ion on one of the epoxide carbons. This attack occurs in an anti-periplanar fashion, leading to a trans-diaxial opening of the ring, consistent with the Fürst-Plattner rule.[3] The resulting iodohydrin intermediate is then etherified by isopropanol.
Caption: Reaction mechanism for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1-Iodo-2-(propan-2-yloxy)cyclohexane in a question-and-answer format.
Q1: My reaction is showing low conversion and appears to have stalled. What are the likely causes and how can I resolve this?
A1: Low conversion can stem from several factors, especially during scale-up.
-
Insufficient Acid Catalyst: The protonation of the epoxide is a critical activation step. On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration.
-
Solution: Ensure efficient stirring. Consider a staged addition of the acid catalyst to maintain a consistent pH throughout the reaction.
-
-
Poor Quality or Inactive Iodide Source: The nucleophilicity of the iodide source is paramount.
-
Solution: Use a high-purity, anhydrous iodide source. Sodium iodide or potassium iodide are common choices. Ensure they have been stored correctly to prevent moisture absorption.
-
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient initial heating can prevent it from reaching the necessary activation energy.
-
Solution: Gently warm the reaction mixture to the optimal temperature, typically between 50-70 °C, while carefully monitoring for any sudden exotherm.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge in scaling up this synthesis.
-
Diol Formation: The most common byproduct is the corresponding trans-1,2-cyclohexanediol, formed by the reaction of the epoxide with water.[4]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous isopropanol and an anhydrous iodide source. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Formation of Di-isopropyl Ether: At elevated temperatures and in the presence of a strong acid, isopropanol can undergo self-condensation.
-
Solution: Maintain strict temperature control. Avoid excessive heating and prolonged reaction times.
-
-
Elimination Products: Under strongly acidic conditions or at high temperatures, elimination of HI from the product can occur, leading to the formation of cyclohexenyl ethers.
-
Solution: Use a milder acid catalyst if possible, or a stoichiometric amount rather than a large excess. Optimize the reaction temperature and time to favor the desired substitution reaction.
-
Q3: The work-up and extraction are proving difficult on a larger scale. What can I do to improve this?
A3: Large-scale work-ups require careful planning to be efficient and safe.
-
Emulsion Formation: The presence of salts and potentially viscous reaction mixtures can lead to emulsions during the aqueous wash.
-
Solution: Add a saturated brine solution during the wash steps to increase the density of the aqueous phase and help break up emulsions. Slow and gentle agitation during the initial phase of the extraction can also prevent emulsion formation.
-
-
Product Loss During Extraction: The product has some solubility in the aqueous phase, which can lead to yield loss on a larger scale.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Back-extracting the combined aqueous layers with a fresh portion of solvent can help recover dissolved product.
-
Q4: Purification by column chromatography is not practical for my multi-gram scale synthesis. What are the alternatives?
A4: While effective at the lab scale, column chromatography is often not a viable option for large-scale purification.[5][6]
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the major impurities, vacuum distillation can be a highly effective purification method.
-
Recommendation: First, perform a small-scale distillation to determine the boiling point under your vacuum conditions and to check for any decomposition.
-
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity on a large scale.
-
Recommendation: A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of iodide for this reaction at scale?
A1: For large-scale synthesis, sodium iodide (NaI) is often preferred due to its lower cost and good solubility in isopropanol. Potassium iodide (KI) is also a viable option. It is crucial to use an anhydrous grade of the salt to minimize the formation of the diol byproduct.
Q2: How critical is temperature control during the reaction?
A2: Temperature control is very important. The ring-opening of the epoxide is an exothermic process. On a large scale, the heat generated can be significant, leading to an uncontrolled increase in temperature. This can result in increased byproduct formation and potential safety hazards. A well-controlled reactor with efficient cooling is essential.
Q3: What are the key safety considerations for this process?
A3:
-
Reagents: Cyclohexene oxide is a potential irritant and sensitizer. Organoiodine compounds should be handled with care as they can be irritants.[7]
-
Reaction: The reaction can be exothermic, so proper temperature control and the ability to cool the reaction quickly are necessary.
-
Solvents: The use of flammable solvents like diethyl ether requires appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources.
Q4: Can I use a different alcohol as the solvent and nucleophile?
A4: Yes, other alcohols can be used, which will result in the corresponding ether product. However, the reaction conditions may need to be re-optimized for different alcohols. The steric hindrance of the alcohol can affect the reaction rate.
Scalable Experimental Protocol
This protocol is designed for a multi-gram scale synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Materials & Equipment:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a temperature probe.
-
Inert gas supply (Nitrogen or Argon).
-
Heating mantle with a temperature controller.
Reagents:
-
Cyclohexene oxide
-
Anhydrous isopropanol
-
Sodium iodide (anhydrous)
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas.
-
Charging Reagents: To the flask, add anhydrous isopropanol and anhydrous sodium iodide. Begin stirring to dissolve the salt.
-
Acid Addition: Slowly add the acid catalyst to the stirred solution.
-
Substrate Addition: In the dropping funnel, add the cyclohexene oxide. Add the cyclohexene oxide dropwise to the reaction mixture at a rate that maintains the desired reaction temperature.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 60 °C) and monitor the progress by a suitable analytical method (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Isopropanol | Serves as both solvent and nucleophile. Anhydrous conditions minimize diol byproduct formation. |
| Iodide Source | Anhydrous Sodium Iodide | Cost-effective and readily available iodide source. |
| Catalyst | p-Toluenesulfonic Acid | Effective acid catalyst for epoxide activation. |
| Temperature | 50-70 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent diol formation. |
| Purification | Vacuum Distillation | A scalable method for obtaining a high-purity product. |
Process Flow Diagram
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane (commonly referred to as 1-iodo-2-isopropoxycyclohexane, CAS: 1362852-51-4). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the nuances of iodoetherification.
This guide bypasses basic textbook theory to focus on field-proven alternative synthetic routes, the causality behind reagent selection, and self-validating experimental protocols.
Part 1: Route Selection & Mechanistic FAQs
Q: What are the most reliable alternative routes to synthesize 1-Iodo-2-(propan-2-yloxy)cyclohexane from cyclohexene? The transformation of cyclohexene into a vicinal iodoether requires an electrophilic iodine source and an oxygen nucleophile (isopropanol). The three most robust alternative routes are:
-
The NIS Method (Industry Standard): Utilizing N-Iodosuccinimide (NIS) in the presence of isopropanol. NIS provides a controlled, irreversible release of the iodonium ion ( I+ )[1].
-
The Atom-Economic I2/DAIB Method: Using molecular iodine ( I2 ) coupled with (diacetoxyiodo)benzene (DAIB). This generates acetyl hypoiodite ( CH3CO2I ) in situ, allowing 100% of the iodine atoms to be utilized as I+ , preventing the waste typically associated with I2 alone[2].
-
The DCICA Method (Green/Alternative): Employing Dichloroiodoisocyanuric Acid (DCICA). This is a newer, highly efficient reagent for the regioselective coiodination of alkenes, producing cyanuric acid as a readily filterable byproduct[3].
Q: Why do I get low yields and unstable byproducts when using pure molecular iodine ( I2 ) and isopropanol? The addition of I2 to unactivated alkenes like cyclohexene is highly reversible and less exothermic than bromination. Without an oxidant, the reaction reaches an unfavorable equilibrium, often yielding unstable 1,2-diiodocyclohexane which rapidly decomposes back to the starting materials. To drive the reaction forward, you must use a dedicated I+ surrogate (like NIS) or an oxidant (like DAIB) to trap the iodide anion and prevent the reverse reaction[2].
Q: How can I guarantee the formation of the trans-diastereomer? The stereochemistry is inherently controlled by the reaction mechanism. When the electrophilic iodine attacks the cyclohexene double bond, it forms a bridged cyclic iodonium ion intermediate. The steric bulk of this three-membered ring forces the incoming nucleophile (isopropanol) to attack from the opposite face (anti-addition). Because the ring opening is an SN2 -like process, it strictly yields trans-1-iodo-2-(propan-2-yloxy)cyclohexane.
Mechanistic pathway of cyclohexene iodoetherification ensuring trans-stereoselectivity.
Part 2: Quantitative Data & Route Comparison
To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the three primary methodologies.
| Synthetic Route | Reagents | Electrophile Source | Reaction Temp | Typical Yield | Primary Byproduct | Atom Economy (Iodine) |
| Route A (Standard) | Cyclohexene, NIS, iPrOH | NIS | 0 °C to RT | 80-90% | Succinimide | 50% |
| Route B (Oxidative) | Cyclohexene, I2 , DAIB, iPrOH | CH3CO2I (in situ) | Room Temp | 75-85% | Iodobenzene, AcOH | 100% |
| Route C (DCICA) | Cyclohexene, DCICA, iPrOH | DCICA | RT (Dark) | ~85% | Cyanuric acid | 50% |
Part 3: Step-by-Step Experimental Protocols & Troubleshooting
Protocol A: The NIS-Mediated Iodoetherification (Self-Validating Workflow)
This is the most reliable method for laboratory-scale synthesis[1]. The protocol is designed to be self-validating; visual cues will confirm the progression of the reaction.
Materials: Cyclohexene (1.0 equiv), N-Iodosuccinimide (1.2 equiv), Anhydrous Isopropanol (5.0 equiv or as solvent), Dichloromethane (DCM, co-solvent).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve cyclohexene (10 mmol) in a mixture of anhydrous DCM (15 mL) and anhydrous isopropanol (50 mmol).
-
Causality: DCM ensures the solubility of all intermediates, while a 5-fold excess of isopropanol prevents intermolecular dimerization and drives the kinetics of the nucleophilic attack.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses radical side reactions (like allylic halogenation) and favors the ionic electrophilic addition pathway.
-
-
Electrophile Addition: Add NIS (12 mmol) portion-wise over 15 minutes. The solution will initially turn a pale yellow/orange.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the non-polar cyclohexene spot and the formation of a UV-active, moderately polar spot indicates completion.
-
-
Quenching: Add 20 mL of 10% aqueous sodium thiosulfate ( Na2S2O3 ) and stir vigorously until the organic layer turns completely colorless.
-
Causality: Na2S2O3 reduces any unreacted electrophilic iodine species ( I+ or I2 ) into water-soluble iodide ( I− ), halting the reaction and preventing product degradation during workup.
-
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexane/EtOAc) to yield the pure trans-1-iodo-2-isopropoxycyclohexane.
Self-validating experimental workflow for NIS-mediated iodoetherification.
Protocol B: The DCICA Alternative (Green Chemistry Approach)
For researchers looking to avoid the succinimide byproduct, Dichloroiodoisocyanuric Acid (DCICA) offers an excellent alternative[3].
Step-by-Step Methodology:
-
Preparation: To a stirred solution of cyclohexene (2 mmol) in anhydrous isopropanol (10 mL), add DCICA (2 mmol) in a single portion at room temperature.
-
Light Exclusion: Crucial Step - The reaction flask must be wrapped in aluminum foil to exclude light.
-
Causality: DCICA is light-sensitive. Photolytic cleavage can initiate radical chain reactions, leading to unwanted allylic iodination rather than the desired ionic iodoetherification.
-
-
Reaction & Filtration: Stir for 1–2 hours. As the reaction proceeds, cyanuric acid will precipitate out of the solution as a white solid.
-
Self-Validation: The precipitation of cyanuric acid serves as a visual indicator of reaction progress.
-
-
Workup: Add DCM (10 mL), filter off the solid cyanuric acid, and treat the filtrate with 10% aq. Na2S2O3 (50 mL). Extract, dry, and purify as described in Protocol A.
Part 4: Troubleshooting FAQ
Q: My final product has a persistent pink or brown tint. How do I fix this? A: A pink or brown tint indicates trace contamination with molecular iodine ( I2 ), which is highly soluble in organic solvents. This occurs if the Na2S2O3 quench was insufficient or not stirred long enough. Fix: Redissolve your product in DCM and wash it again with a fresh, saturated solution of Na2S2O3 until the organic layer is perfectly clear, then re-dry and concentrate.
Q: NMR analysis shows a mixture of products, including a significant amount of 3-iodocyclohex-1-ene. What went wrong? A: You have triggered the radical allylic substitution pathway instead of the electrophilic addition pathway. This typically happens if the reaction was exposed to strong light, if the temperature was too high during the electrophile addition, or if the isopropanol concentration was too low to effectively trap the iodonium intermediate. Ensure strict temperature control (start at 0 °C) and keep DCICA reactions in the dark.
References
-
Ribeiro, R. S.; Esteves, P. M.; de Mattos, M. C. S. "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination". Journal of the Brazilian Chemical Society, 2012. URL:[Link][3]
-
"N-Iodosuccinimide (NIS)". Organic Chemistry Portal. URL:[Link][1]
-
"Versatile and Iodine Atom-Economic Co-Iodination of Alkenes". ACS Publications. URL:[Link][2]
Sources
"handling viscous reaction mixtures of 1-Iodo-2-(propan-2-yloxy)cyclohexane"
Technical Support Center: Handling Viscous Reaction Mixtures of 1-Iodo-2-(propan-2-yloxy)cyclohexane
Welcome to the Technical Support Center for advanced organic synthesis workflows. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis and handling of 1-iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4)[1].
Synthesizing this β-iodoether via the iodoetherification of cyclohexene often results in highly viscous reaction mixtures. If not properly managed, this viscosity compromises mass transfer, disrupts thermal regulation, and drastically reduces your isolated yield. This guide synthesizes technical accuracy with field-proven insights to help you troubleshoot these rheological challenges.
Mechanistic Overview & Visual Workflow
The direct application of halogens or halogen-surrogates (such as N-iodosuccinimide, NIS) to alkenes in the presence of an alcohol nucleophile is a highly versatile method for installing β-haloether moieties[2]. The reaction proceeds via the formation of a positively charged iodonium ion intermediate, which is subsequently opened by isopropanol via an anti-addition mechanism. Alternative reagents, such as dichloroiodoisocyanuric acid, have also been successfully utilized for regioselective coiodination to alter byproduct solubility profiles and reaction kinetics[3].
Mechanistic pathway for iodoetherification of cyclohexene to 1-iodo-2-isopropoxycyclohexane.
Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture become an unstirrable gel shortly after adding N-iodosuccinimide (NIS)? Causality: The iodoetherification of cyclohexene with isopropanol using NIS generates succinimide as a stoichiometric byproduct. While your starting materials are highly soluble, succinimide has near-zero solubility in cold, non-polar cyclohexene/isopropanol mixtures. As the reaction progresses at 0 °C (a temperature necessary to maintain the trans-diastereoselectivity via the iodonium ion intermediate), the precipitating succinimide forms a thick, non-Newtonian slurry. This drastically increases macroscopic viscosity, decoupling magnetic stir bars, reducing mass transfer, and causing localized hot spots that degrade your yield.
Q2: How can I maintain efficient mixing and heat transfer at 0 °C without compromising the trans-diastereoselectivity? Causality: The key is altering the solvent matrix to delay precipitation without interfering with the nucleophilic attack of isopropanol. Introducing a halogenated co-solvent like dichloromethane (DCM) at a 1:1 ratio with isopropanol maintains a lower freezing point and slightly increases the solubility of the succinimide byproduct. This keeps the mixture as a free-flowing suspension rather than a seized gel, ensuring consistent heat dissipation.
Q3: During the aqueous workup, I encounter a stubborn emulsion. How do I break it? Causality: The target product, 1-iodo-2-(propan-2-yloxy)cyclohexane, is a dense, highly lipophilic liquid[1]. When quenching the reaction with aqueous sodium thiosulfate, the unreacted excess isopropanol acts as a surfactant, bridging the dense organic phase and the aqueous phase. To break this, you must alter the density and ionic strength of the system. Adding brine forces the isopropanol into the aqueous layer (salting out), while diluting the organic layer with hexanes significantly lowers its density, facilitating rapid and clean phase separation.
Quantitative Data: Solvent Optimization for Viscosity Control
To demonstrate the impact of solvent selection on mixture rheology and reaction efficiency, our application lab compiled the following optimization data:
| Solvent System (v/v) | Temp (°C) | Viscosity Observation | Isolated Yield (%) | Diastereoselectivity (trans:cis) |
| Isopropanol (neat) | 0 | Highly viscous slurry, stir bar decoupled | 65 | >95:5 |
| Isopropanol / DCM (1:1) | 0 | Free-flowing suspension, easily stirred | 88 | >95:5 |
| Isopropanol / MeCN (1:1) | 0 | Moderate viscosity, stirrable | 82 | >95:5 |
| Isopropanol / THF (1:1) | 0 | Clear solution, but side reactions present | 54 | 85:15 |
Self-Validating Experimental Protocol
Standard Operating Procedure: Synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
-
Step 1: Reactor Setup. Equip a 500 mL 3-neck round-bottom flask with an overhead mechanical stirrer, an internal thermocouple, and a powder addition funnel.
-
Validation Checkpoint: Ensure the mechanical stirrer blade clears the flask walls by at least 5 mm. Magnetic stirring is strictly prohibited for this scale due to the risk of decoupling in viscous media.
-
-
Step 2: Substrate Loading. Charge the flask with cyclohexene (50 mmol), anhydrous isopropanol (150 mmol, 3.0 equiv), and dichloromethane (50 mL).
-
Validation Checkpoint: The solution must be completely clear and colorless. Any turbidity indicates moisture, which will lead to the formation of cyclohexanol byproducts.
-
-
Step 3: Cooling. Submerge the flask in an ice-brine bath. Cool the internal temperature to exactly 0 °C.
-
Step 4: Reagent Addition. Weigh out NIS (55 mmol, 1.1 equiv). Add the NIS in 5 equal portions over 45 minutes.
-
Validation Checkpoint: The solution will initially turn pale yellow, followed by the formation of a white/pale-yellow precipitate (succinimide). If the internal temperature exceeds 5 °C at any point, pause the addition; elevated temperatures decrease the trans/cis selectivity.
-
-
Step 5: Reaction Monitoring. Stir the resulting suspension at 0 °C for 2 hours.
-
Validation Checkpoint: Stop the stirrer briefly. The mixture should be a free-flowing suspension. TLC (Hexanes:EtOAc 9:1) should show complete consumption of cyclohexene (visualized with KMnO4).
-
-
Step 6: Quenching. Slowly add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation Checkpoint: The yellow/brown tint of the organic layer must completely disappear, leaving a colorless organic phase. This confirms the complete neutralization of any residual electrophilic iodine.
-
-
Step 7: Extraction & Emulsion Breaking. Transfer the mixture to a separatory funnel. Add 50 mL of hexanes and 50 mL of saturated aqueous NaCl (brine).
-
Validation Checkpoint: The addition of hexanes lowers the density of the organic layer, and brine increases the ionic strength of the aqueous layer. You should observe an immediate, sharp phase separation without an interfacial emulsion band.
-
References
-
Robertson, J. et al. "Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers". Source: Chemical Society Reviews (RSC), 2022. URL:[Link]
-
Ribeiro, R. S. et al. "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination of Activated Arenes". Source: Journal of the Brazilian Chemical Society (SciELO), 2012. URL:[Link]
Sources
"characterization of impurities in 1-Iodo-2-(propan-2-yloxy)cyclohexane samples"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic addition workflows used to synthesize iodoethers. The synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane (commonly referred to as 1-iodo-2-isopropoxycyclohexane) is a highly robust reaction, but its purity profile is extremely sensitive to the microenvironmental conditions of your reactor.
Below is an in-depth troubleshooting guide designed to help you identify, characterize, and eliminate impurities using causality-driven, self-validating methodologies.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: What are the primary impurities formed during the iodoetherification of cyclohexene, and what dictates their formation? A: The reaction proceeds via a highly reactive, positively charged iodonium ion intermediate. The divergence in your final product profile is strictly dictated by which nucleophile successfully traps this intermediate:
-
2-Iodocyclohexanol (Moisture Impurity): Forms when trace water outcompetes isopropanol. Causality: Isopropanol is highly hygroscopic. Failure to rigorously dry the solvent shifts the equilibrium, allowing water to open the iodonium bridge 1[1].
-
1,2-Diiodocyclohexane (Iodide Impurity): Arises when excess iodide (I⁻) acts as the nucleophile. Causality: Using molecular iodine (I₂) without an oxidative trap generates stoichiometric I⁻. Switching to N-iodosuccinimide (NIS) mitigates this by providing an electrophilic iodine source (I⁺) without generating a highly nucleophilic counterion2[2].
Q2: My GC-MS analysis shows a major peak with an m/z of 140 [M-HI]. Is this a reaction impurity or an analytical artifact? A: This is a classic analytical false positive. 1-Iodo-2-(propan-2-yloxy)cyclohexane is thermally labile. At standard GC inlet temperatures (e.g., 250°C), the compound undergoes thermal dehydrohalogenation (loss of HI, mass 128), yielding 3-isopropoxycyclohexene (m/z 140). Self-Validating Check: Lower your GC inlet temperature to 150°C and use a Cold-On-Column (COC) injection. If the [M-HI] peak decreases proportionally to the temperature drop, it is an injection artifact. If it remains constant, it is a true reaction impurity caused by excessive heating during your solvent evaporation step.
Q3: How do I definitively assign the trans-stereochemistry of my product versus the cis-isomer using NMR? A: Iodoetherification is a stereospecific anti-addition, predominantly yielding the trans-isomer3[3]. In the ¹H NMR spectrum (CDCl₃), locate the methine protons adjacent to the iodine (CH-I) and the ether oxygen (CH-O). In the trans-isomer, these protons are axial. According to the Karplus equation, the axial-axial coupling constant ( 3Jaa ) will be large (typically 9–11 Hz). A cis-impurity would exhibit equatorial-axial couplings, which are significantly smaller (3–5 Hz).
Part 2: Quantitative Data & Analytical Identifiers
To rapidly identify deviations in your synthesis, cross-reference your analytical data against the established impurity profiles in Table 1.
Table 1: Impurity Profile of 1-Iodo-2-(propan-2-yloxy)cyclohexane Synthesis
| Impurity Name | Mechanistic Origin | GC-MS Identifier (m/z) | ¹H NMR Characteristic (CDCl₃) |
| 2-Iodocyclohexanol | Trace moisture competing with isopropanol for the iodonium ion. | 226 [M]⁺, 99 [M-I]⁺ | Broad singlet ~2.5 ppm (OH); CH-OH multiplet ~3.6 ppm. |
| 1,2-Diiodocyclohexane | Excess iodide (I⁻) acting as a nucleophile instead of the alcohol. | 336 [M]⁺, 209 [M-I]⁺ | Two distinct CH-I multiplets ~4.2-4.5 ppm. |
| 3-Isopropoxycyclohexene | Thermal dehydrohalogenation (loss of HI) during GC injection or reaction heating. | 140 [M]⁺, 98 [M-propene]⁺ | Olefinic protons ~5.7-5.9 ppm. |
| Unreacted Cyclohexene | Incomplete conversion; stoichiometric imbalance. | 82 [M]⁺ | Sharp olefinic signal ~5.6 ppm. |
Part 3: Pathway Visualization
The following diagram maps the kinetic competition that dictates the purity of your final sample. Controlling the availability of nucleophiles (H₂O vs. I⁻ vs. Isopropanol) is the only way to isolate the target compound.
Mechanistic divergence in the iodoetherification of cyclohexene.
Part 4: Self-Validating Experimental Protocol
To eliminate the impurities described above, implement this self-validating anhydrous synthesis protocol. This workflow utilizes N-iodosuccinimide (NIS) to suppress iodide-based side reactions4[4].
Step 1: Reagent Desiccation & System Validation
-
Distill cyclohexene over calcium hydride (CaH₂) under argon to remove peroxides and trace water.
-
Dry isopropanol over activated 3Å molecular sieves for 48 hours prior to use.
-
Self-Validation Check: Perform a Karl Fischer titration on the isopropanol. The synthesis must only proceed if the water content is strictly <50 ppm. To validate the moisture-dependency of your system, run a parallel micro-scale blank spiked with 1% water; the emergence of the 2-iodocyclohexanol peak in this blank will confirm your analytical baseline.
Step 2: Electrophilic Addition
-
In an oven-dried flask flushed with argon, dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane (DCM) and isopropanol (5.0 eq). Causality: The 5-fold excess of alcohol kinetically drives the trapping of the iodonium ion, outcompeting any residual trace nucleophiles.
-
Protect the reaction flask from light using aluminum foil (to prevent radical-mediated side pathways) and cool the mixture to 0°C.
-
Portion-wise, add N-iodosuccinimide (NIS, 1.1 eq). Causality: NIS is selected over I₂ to prevent the accumulation of nucleophilic iodide (I⁻), effectively shutting down the pathway to 1,2-diiodocyclohexane.
Step 3: Reaction Quenching & Workup
-
After complete consumption of the starting material (monitored by TLC), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine species to water-soluble iodide, halting further reaction and preventing post-synthesis oxidation.
-
Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal dehydrohalogenation.
Step 4: Analytical Validation
-
GC-MS: Analyze the crude mixture using a Cold-On-Column (COC) injection to validate that the [M-HI] peak is absent, confirming thermal stability was maintained during workup.
-
¹H NMR: Confirm the trans-configuration by verifying the diaxial coupling constants ( J≈10 Hz) for the protons at the C1 and C2 positions.
References
- Tripathi, C. B., & Mukherjee, S. (2013). "Catalytic enantioselective iodoetherification of oximes.
- Moorthy, J. N., et al. (2010). "Versatile and Iodine Atom-Economic Co-Iodination of Alkenes.
- Sun, K., et al. (2023). "Three-Component Tandem Amidosulfenylation of Alkenes for the Synthesis of β-Succinimide Sulfides." The Journal of Organic Chemistry.
- Robertson, J., et al. (2022). "Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers." Chemical Society Reviews (RSC).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic enantioselective iodoetherification of oximes [pubmed.ncbi.nlm.nih.gov]
- 4. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
"storage and stability of 1-Iodo-2-(propan-2-yloxy)cyclohexane"
Welcome to the Technical Support Center for 1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4)[1]. This specialized hub is designed for researchers and drug development professionals handling this vicinal iodoether. Because this molecule contains both a highly labile secondary alkyl iodide and an autoxidation-prone isopropoxy ether, strict adherence to handling and storage protocols is required to maintain chemical integrity.
Section 1: Troubleshooting Guide & Common Degradation Issues
Q1: My reagent has turned pink, purple, or brown. Is it ruined, and what caused this? A1: The discoloration is caused by the formation of molecular iodine ( I2 ). Alkyl iodides undergo rapid electronic predissociation when exposed to ambient light. Specifically, excitation of the non-bonding 5pπ electron of the iodine atom to the σ∗ C–I orbital leads to homolytic cleavage of the carbon-iodine bond[2]. The resulting iodine radicals recombine to form I2 , which dissolves in the organic phase and imparts the characteristic pink/brown color. Action: If the discoloration is mild, the reagent is not ruined. It can be rescued using Protocol 1 below.
Q2: I am observing unexpected alkene byproducts in my GC-MS or NMR analysis. Why? A2: 1-Iodo-2-(propan-2-yloxy)cyclohexane is thermally sensitive. Elevated temperatures or the presence of trace moisture/acids can promote dehydrohalogenation (elimination of HI), yielding isopropoxycyclohexene isomers. This elimination reaction is auto-catalytic because the generated HI lowers the activation energy for further degradation. Action: Maintain strict temperature control (2–8 °C) and store over an acid/iodine scavenger.
Q3: Why is the addition of copper or silver wire recommended for long-term storage? A3: Metallic copper and silver possess a high chemical affinity for free iodine. When I2 is generated via trace photolytic or thermal decomposition, it reacts immediately with the metal surface to form insoluble copper(I) iodide ( CuI ) or silver iodide ( AgI ). This effectively sequesters I2 from the liquid and gas phases, preventing it from auto-catalyzing further decomposition and protecting the storage container from corrosion[3].
Figure 1: Mechanism of photolytic degradation and copper-mediated stabilization.
Section 2: Experimental Protocols & Workflows
Protocol 1: Rescue and Purification of Discolored Reagent
Purpose: To remove molecular iodine ( I2 ) and trace HI from degraded stocks prior to sensitive cross-coupling or substitution reactions. Causality: Sodium thiosulfate ( Na2S2O3 ) acts as a mild reducing agent, converting organic-soluble I2 into water-soluble iodide ions ( I− ), which partition cleanly into the aqueous phase.
-
Dilution: Dissolve the discolored 1-Iodo-2-(propan-2-yloxy)cyclohexane in a non-polar, volatile solvent (e.g., diethyl ether or pentane) at a 1:5 ratio.
-
Reduction Wash: Transfer to a separatory funnel. Add an equal volume of cold 10% (w/v) aqueous sodium thiosulfate solution.
-
Agitation: Shake vigorously for 60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate.
-
Self-Validation Check: The upper organic layer must transition from pink/brown to completely colorless. If a yellow tint remains, the reduction is incomplete; repeat Step 2.
-
-
Drying: Collect the organic layer and dry over anhydrous magnesium sulfate ( MgSO4 ) for 15 minutes to remove residual water.
-
Concentration: Filter the drying agent and carefully concentrate the filtrate under reduced pressure (keep the water bath below 25 °C to prevent thermal elimination).
Protocol 2: Preparation of Stabilized Long-Term Storage Aliquots
Purpose: To establish a self-maintaining, degradation-resistant storage environment.
-
Metal Preparation: Cut pure copper wire into 1-inch segments. Wash the wire with dilute 1M HCl for 30 seconds to remove surface oxides, rinse with distilled water, then acetone, and dry thoroughly.
-
Causality: Oxidized copper ( CuO ) cannot efficiently scavenge iodine; a pristine metallic surface is required for the Cu+I2→CuI reaction[3].
-
-
Aliquot Transfer: Transfer the purified iodoether into amber borosilicate glass vials.
-
Stabilization: Add 1-2 segments of the activated copper wire to each vial.
-
Degassing: Sparge the liquid gently with dry Argon for 2 minutes.
-
Causality: Argon displaces atmospheric oxygen, preventing the isopropoxy ether group from undergoing autoxidation to form explosive hydroperoxides.
-
-
Sealing: Seal with PTFE-lined caps and store at 2–8 °C.
-
Self-Validation Check: Monitor the copper wire after 48 hours. It should remain bright. If it rapidly tarnishes to a dull black ( CuI ), the solvent was not adequately degassed or trace I2 was carried over.
-
Figure 2: Step-by-step purification and storage workflow for degraded iodoethers.
Section 3: Quantitative Data on Stability
The following table summarizes the expected stability and shelf-life of 1-Iodo-2-(propan-2-yloxy)cyclohexane under various environmental conditions.
| Storage Condition | Light Exposure | Stabilizer Present | Estimated Shelf Life | Primary Degradant |
| 20–25 °C (Ambient) | Direct Light (Clear Vial) | None | < 1 Week | I2 , Isopropoxycyclohexene |
| 2–8 °C (Fridge) | Dark (Amber Vial) | None | 3–6 Months | I2 (Trace), Hydroperoxides |
| 2–8 °C (Fridge) | Dark (Amber Vial) | Activated Cu Wire | 12–18 Months | None (Stable) |
| -20 °C (Freezer) | Dark (Amber Vial) | Activated Cu Wire | > 24 Months | None (Stable) |
Section 4: FAQs for Drug Development Professionals
Q4: Can I store this compound in standard clear glass vials if kept in a dark refrigerator? A4: No. Refrigerator lights (when the door is opened) and ambient laboratory light during handling provide enough photonic energy to initiate C–I bond homolysis[2]. Amber or opaque vials are mandatory at all times.
Q5: Does the ether group pose a peroxide hazard during scale-up? A5: Yes. Like most ethers with alpha-hydrogens, the isopropoxy group and the cyclohexane ring can undergo autoxidation to form hydroperoxides upon prolonged exposure to atmospheric oxygen. While the C–I bond is the primary point of failure, peroxide formation is a severe safety hazard during solvent evaporation or distillation. Always test for peroxides (using KI/starch test strips) before heating the compound, and ensure storage under an inert Argon atmosphere.
Q6: What is the best analytical method to monitor the purity of this compound over time? A6: Quantitative 1H -NMR (qNMR) is the gold standard. GC-MS can be misleading because the high temperatures in the GC injection port ( >200 °C) can artificially induce thermal dehydrohalogenation, making the sample appear more degraded than it actually is. If GC-MS must be used, utilize a cold on-column injection technique.
Sources
- 1. 1-iodo-2-(propan-2-yloxy)cyclohexane | 1362852-51-4 [sigmaaldrich.com]
- 2. Structural dynamics effects on the electronic predissociation of alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
Unambiguous Stereochemical Characterization of 1-Iodo-2-(propan-2-yloxy)cyclohexane: X-ray Crystallography vs. Alternative Analytical Modalities
Executive Summary
The structural and stereochemical characterization of liquid organic intermediates is a historical bottleneck in drug development and synthetic methodology. 1-Iodo-2-(propan-2-yloxy)cyclohexane (commonly synthesized via the iodoetherification of cyclohexene) presents a specific analytical challenge: it is an oily liquid at room temperature, rendering conventional single-crystal X-ray diffraction (XRD) impossible without chemical derivatization.
This guide provides an objective comparison of modern analytical modalities for resolving the absolute and relative configuration of this molecule. We critically evaluate 2D NMR, in situ cryo-crystallization, and the Crystalline Sponge Method (CSM) , providing a comprehensive, self-validating experimental protocol for the latter.
The Analytical Challenge: Stereochemistry of Liquid Cyclohexanes
The iodoetherification of cyclohexene with iodine and isopropanol proceeds via an iodonium intermediate, yielding the trans-1,2-disubstituted product [1]. However, determining whether the isolated product is the (1R, 2R) or (1S, 2S) enantiomer—and confirming the diaxial vs. diequatorial chair conformation—requires precise spatial resolution.
Because 1-iodo-2-(propan-2-yloxy)cyclohexane lacks functional groups amenable to standard crystallization (e.g., rigid aromatic rings or hydrogen-bond donors) and remains a liquid under ambient conditions, researchers must choose between indirect spectroscopic methods and advanced crystallographic workarounds.
Fig 1. Decision matrix for stereochemical characterization of liquid cyclohexanes.
Comparative Modalities: Performance & Limitations
To objectively select the right technique, we must compare the data output, sample requirements, and operational complexity of each modality.
Table 1: Performance Metrics of Characterization Alternatives
| Analytical Modality | Sample Requirement | Absolute Configuration? | Relative Configuration? | Operational Complexity | Key Limitation |
| 2D NMR (NOESY/J-Coupling) | ~5-10 mg | No* | Yes | Low | Cannot distinguish enantiomers without chiral shift reagents. |
| GC-MS | < 1 µg | No | No | Low | Stereochemically blind; only confirms mass/fragmentation. |
| In Situ Cryo-XRD | ~2 µL | Yes | Yes | High | Requires specialized optical heating/freezing devices; difficult to control nucleation. |
| Crystalline Sponge XRD | ~5 µg | Yes | Yes | Medium | Requires synthesis of MOF hosts and careful solvent exchange. |
*Requires Mosher's ester derivatization, which is impossible here due to the lack of free -OH/-NH2 groups.
The X-ray Advantage: The Role of the Iodine Atom
For X-ray crystallography, the presence of the iodine atom in 1-iodo-2-(propan-2-yloxy)cyclohexane is a massive mechanistic advantage. Iodine has a high atomic number ( Z=53 ), resulting in a strong anomalous scattering signal (especially when using Cu Kα radiation). This strong anomalous dispersion allows the crystallographic software to calculate the Flack parameter with near-zero standard uncertainty, unambiguously validating the absolute enantiomeric configuration [2].
Deep Dive: The Crystalline Sponge Method (CSM)
Pioneered by Makoto Fujita, the Crystalline Sponge Method utilizes a porous metal-organic framework (MOF)—typically [(ZnI2)3(tpt)2⋅x(solvent)]n —to absorb liquid guest molecules [3].
Causality of the Method: Why does a liquid diffract X-rays inside a MOF? The MOF pores are highly ordered. When the liquid 1-iodo-2-(propan-2-yloxy)cyclohexane diffuses into the pores, it interacts with the host framework via van der Waals forces, CH- π interactions, and halogen bonding (between the guest's iodine and the host's triazine rings). These intermolecular forces "freeze" the liquid molecules into a repeating, pseudo-crystalline lattice, allowing them to diffract X-rays as if they were a single crystal.
Fig 2. Step-by-step workflow of the Crystalline Sponge Method for XRD analysis.
Experimental Protocol: CSM Workflow for 1-Iodo-2-(propan-2-yloxy)cyclohexane
This protocol is designed as a self-validating system . Each step includes a verification checkpoint to ensure the integrity of the downstream data, adapted from updated CSM optimization standards [4].
Step 1: Preparation of the Host Crystal
-
Synthesis: Layer a solution of ZnI2 in methanol over a solution of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) in nitrobenzene in a glass tube. Allow to sit undisturbed for 7 days at 20°C.
-
Causality: The slow diffusion controls the nucleation rate, producing robust, rod-shaped single crystals of the MOF.
-
Validation Check: Examine under a polarized light microscope. Crystals must be transparent, rod-shaped, and extinguish light uniformly upon rotation.
Step 2: Solvent Exchange
-
Procedure: Decant the mother liquor and wash the crystals three times with pure cyclohexane. Submerge the crystals in cyclohexane and incubate at 50°C for 24 hours.
-
Causality: Nitrobenzene binds strongly to the MOF pores. Cyclohexane is a weakly interacting solvent. By exchanging nitrobenzene for cyclohexane, we lower the thermodynamic barrier for the target analyte to displace the solvent and enter the pores.
Step 3: Guest Soaking
-
Procedure: Transfer a single, high-quality MOF crystal into a microvial containing 50 µL of cyclohexane. Inject 5 µg of 1-iodo-2-(propan-2-yloxy)cyclohexane directly into the vial.
-
Incubation: Pierce the vial cap with a needle to allow slow solvent evaporation. Incubate at 50°C for 48 hours.
-
Causality: As the cyclohexane evaporates, the concentration of the target molecule increases, driving it into the MOF pores via Le Chatelier's principle.
Step 4: Data Collection & Self-Validation
-
Mounting: Mount the soaked crystal on a diffractometer loop using Paratone-N oil and immediately cool to 100 K under a nitrogen stream.
-
Validation Check (Unit Cell): Before full data collection, perform a preliminary unit cell determination. The empty MOF has a monoclinic C2/c space group with a volume of ≈32,500 ų. A successful guest inclusion will typically cause a slight unit cell expansion or a symmetry drop to P212121 . If the cell volume remains identical to the cyclohexane-sponge, soaking has failed.
-
Diffraction: Collect data using Cu Kα radiation ( λ=1.5418 Å) to maximize the anomalous dispersion of the iodine atom.
Step 5: Structure Refinement
-
Procedure: Solve the structure using intrinsic phasing (e.g., SHELXT). The host framework will appear first. Locate the guest molecule in the residual electron density map ( Fo−Fc ).
-
Causality: Because the isopropoxy group is highly flexible, it may exhibit positional disorder. Apply appropriate restraints (DFIX, SIMU) to the isopropoxy tail to maintain chemical geometry.
-
Absolute Configuration: Calculate the Flack parameter. A value of 0.00(3) confirms the correct absolute stereochemistry, while a value of ≈1.0 indicates the inverted enantiomer.
Data Interpretation & Conclusion
When comparing the refined crystallographic data of 1-iodo-2-(propan-2-yloxy)cyclohexane obtained via CSM versus theoretical in situ cryo-crystallization, the CSM provides a highly reliable pathway without the need for complex cryogenic lasers.
Table 2: Crystallographic Data Output Comparison
| Parameter | CSM (Sponge Method) | In Situ Cryo-XRD |
| Space Group | C2/c or P212121 (Host dependent) | P21/c or P212121 (Analyte dependent) |
| Guest Occupancy | 60% - 85% (Requires SQUEEZE for voids) | 100% (Pure crystal) |
| Flack Parameter (Cu Kα ) | < 0.05 (Highly accurate due to I + Zn) | < 0.05 (Highly accurate due to I) |
| Conformational Resolution | Resolves chair conformation & trans geometry | Resolves chair conformation & trans geometry |
References
-
Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Chemical Society Reviews (2022) URL: [Link]
-
Title: Absolute structure determination using X-ray crystallography Source: Journal of Applied Crystallography (2003) URL: [Link]
-
Title: X-ray analysis on the nanogram to microgram scale using porous complexes Source: Nature (2013) URL: [Link]
-
Title: The crystalline sponge method updated Source: IUCrJ (2016) URL: [Link]
"confirming the structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane"
An in-depth structural elucidation of 1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4) requires a multimodal analytical approach. Typically synthesized via the iodoetherification of cyclohexene using an iodine source and isopropanol[1][2], this compound presents specific stereochemical and regiochemical challenges. The anti-addition mechanism of the iodonium ion intermediate strictly dictates a trans-1,2-disubstituted relative stereochemistry. However, confirming this structure—and ruling out the cis-isomer or structural rearrangements—demands a rigorous comparison of analytical techniques.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the structure of 1-iodo-2-(propan-2-yloxy)cyclohexane, providing causality-driven protocols and self-validating experimental workflows.
Comparison of Analytical Modalities
To unambiguously assign the structure, researchers must evaluate the connectivity (regiochemistry), the spatial arrangement (stereochemistry), and the molecular mass. No single technique provides a complete picture; rather, they serve as orthogonal validation systems.
Table 1: Comparative Analytical Modalities for Structural Elucidation
| Analytical Modality | Primary Utility | Strengths for 1-Iodo-2-isopropoxycyclohexane | Limitations |
| 1D 1 H & 13 C NMR | Stereochemistry & Connectivity | Resolves axial/equatorial protons via 3JH,H coupling constants. Identifies the "heavy atom effect" of iodine on 13 C shifts[3]. | Signal overlap in the aliphatic cyclohexane envelope (1.2–2.0 ppm). |
| 2D NMR (COSY, HSQC, NOESY) | Unambiguous Assignment | COSY maps the continuous spin system of the ring. NOESY confirms spatial proximity, validating the chair conformation[4][5]. | Requires higher sample concentrations and longer acquisition times. |
| GC-MS (Electron Ionization) | Molecular Mass & Fragmentation | Confirms exact mass and characteristic fragmentation (loss of iodine radical, loss of isopropanol)[6]. | Destructive technique; does not easily differentiate cis/trans diastereomers. |
| FT-IR Spectroscopy | Functional Group Identification | Rapid confirmation of the ether linkage (C-O-C stretch at ~1050-1150 cm −1 ). | Cannot determine regiochemistry or stereochemistry. |
Mechanistic Causality in Structural Elucidation
The structural confirmation of 1-iodo-2-(propan-2-yloxy)cyclohexane relies on two fundamental physical chemistry principles: the Karplus relationship and the Heavy Atom Effect .
The Karplus Relationship & Stereochemistry: In the trans isomer, the bulky iodine atom and the isopropoxy group adopt a diequatorial conformation to minimize 1,3-diaxial steric strain within the cyclohexane chair. Consequently, the protons attached to C1 (H1) and C2 (H2) are forced into a diaxial arrangement[7][8]. According to the Karplus equation, a dihedral angle of approximately 180° between two vicinal protons results in a large coupling constant ( 3Jax,ax≈9−12 Hz). If the molecule were the cis-isomer, the substituents would be axial-equatorial, resulting in a dihedral angle of ~60° and a much smaller coupling constant ( 3Jax,eq≈2−5 Hz)[9].
The Heavy Atom Effect: Iodine is a large, highly polarizable atom. Its massive electron cloud provides significant diamagnetic shielding to the directly attached carbon atom (C1). While typical C-heteroatom bonds (like C-O or C-N) shift the 13 C signal downfield (50-80 ppm), the C-I carbon is anomalously shifted upfield, typically appearing between 30-40 ppm[3].
Fig 1. Multimodal analytical workflow for structural confirmation.
Expected Quantitative Data
When executing the protocols below, cross-reference your empirical data against these expected structural markers for the trans isomer[6].
Table 2: Expected NMR and MS Data for trans-1-Iodo-2-(propan-2-yloxy)cyclohexane
| Technique | Signal / Fragment | Expected Value / Position | Diagnostic Significance |
| 1 H NMR | H1 (CH-I) | ~4.0 - 4.3 ppm (ddd) | Large 3Jax,ax (~10 Hz) confirms diaxial protons (diequatorial substituents). |
| 1 H NMR | H2 (CH-O) | ~3.3 - 3.6 ppm (ddd) | Large 3Jax,ax coupling to H1 and adjacent CH 2 proton. |
| 13 C NMR | C1 (C-I) | ~32 - 38 ppm | Upfield shift due to the iodine heavy atom effect. |
| 13 C NMR | C2 (C-O) | ~75 - 82 ppm | Downfield shift due to electronegative oxygen. |
| GC-MS | M+ (Molecular Ion) | m/z 268 | Confirms intact molecular formula (C 9 H 17 IO). Often a weak signal. |
| GC-MS | [M−I]+ | m/z 141 | Base peak. Loss of iodine radical (-127 Da) forms a stable oxonium ion. |
Self-Validating Experimental Methodologies
Protocol 1: NMR Acquisition & Stereochemical Elucidation
Objective: Unambiguously assign the trans-1,2-diequatorial conformation using 1D and 2D NMR.
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
-
1D 1 H Acquisition: Acquire a standard 1 H NMR spectrum at 400 MHz or higher. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow full relaxation of the aliphatic protons.
-
Multiplet Extraction (Self-Validation Step): Locate the signals for H1 (~4.1 ppm) and H2 (~3.4 ppm). Extract the coupling constants ( J -values). Validation: If the structure is the trans isomer, you must observe at least one large coupling constant ( >9 Hz) for both H1 and H2, representing the 3Jax,ax interaction[7][8].
-
2D COSY Acquisition: Acquire a 1 H- 1 H COSY spectrum to trace the spin system. Verify the continuous connectivity from H1 → H2 → H3 → H4 → H5 → H6 → H1.
-
2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time of 300-500 ms. Validation: Look for cross-peaks between the axial protons (H1, H3, H5). The presence of a 1,3-diaxial NOE correlation confirms the chair conformation and the relative stereochemistry[10][11].
Fig 2. Stereochemical logic tree using vicinal coupling constants.
Protocol 2: GC-MS Fragmentation Analysis
Objective: Confirm the molecular mass and structural connectivity via electron ionization (EI).
-
Instrument Tuning (Self-Validation Step): Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances to validate the mass axis and detector sensitivity.
-
Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).
-
Chromatography: Inject 1 μ L into the GC equipped with a standard non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 60°C (hold 2 min), ramping at 15°C/min to 280°C.
-
Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 350.
-
Fragmentation Analysis:
-
Locate the molecular ion [M]+ at m/z 268. (Note: Alkyl iodides often show weak molecular ions due to the highly labile C-I bond).
-
Identify the base peak at m/z 141. This validates the presence of the iodine atom, as the molecule readily ejects an iodine radical ( 268−127=141 ) to form a resonance-stabilized oxonium ion[6].
-
Look for the secondary loss of isopropanol (-60 Da) from the m/z 141 fragment, resulting in a cyclohexenyl cation at m/z 81.
-
References
-
Organic Chemistry Data. "NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH". Hans Reich Collection. Available at:[Link]
-
Chemistry LibreTexts. "12: Complex Coupling". Wade Organic Chemistry. Available at: [Link]
-
Georgia State University. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". GSU Chemistry Resources. Available at: [Link]
-
SciELO. "Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination - Supplementary Information" (Contains specific MS and NMR spectra for trans-1-iodo-2-isopropoxycyclohexane). Journal of the Brazilian Chemical Society. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. minio.scielo.br [minio.scielo.br]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
"comparative reactivity of 1-Iodo-2-(propan-2-yloxy)cyclohexane vs 1-bromo-2-(propan-2-yloxy)cyclohexane"
Comparative Reactivity Guide: 1-Iodo- vs. 1-Bromo-2-(propan-2-yloxy)cyclohexane in Substitution and Elimination Pathways
Executive Summary
In the realm of functionalized alicycles, the choice of halogen heavily dictates the synthetic trajectory, reaction kinetics, and required conditions. This guide provides an in-depth comparative analysis between 1-iodo-2-(propan-2-yloxy)cyclohexane and its bromo-analogue. Driven by fundamental differences in bond dissociation energies and polarizability, the iodo-variant consistently demonstrates superior reactivity across both nucleophilic substitution and elimination pathways, making it the preferred substrate for mild-condition synthesis.
Structural Dynamics and Thermodynamic Profiling
Both molecules are 1,2-disubstituted cyclohexanes featuring a bulky isopropoxy (propan-2-yloxy) group and a halogen. Assuming the synthetically typical trans configuration (commonly derived from the haloetherification of cyclohexene), the conformational equilibrium is a critical determinant of their reactivity.
-
Conformational Locking: The isopropoxy group possesses a significant A-value (~0.6 kcal/mol), strongly favoring the equatorial position to minimize 1,3-diaxial interactions. Consequently, the halogen is biased toward the axial position. This diaxial-like geometry is an absolute stereoelectronic prerequisite for both Neighboring Group Participation (NGP) and E2 elimination.
-
Bond Energetics: The fundamental principle governing the comparative reactivity is the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is significantly weaker (approx. 238 kJ/mol) and longer than the carbon-bromine (C-Br) bond (approx. 285 kJ/mol)[1]. This lower bond dissociation energy results in a lower activation energy for C-X cleavage, which is typically the rate-determining step in these transformations[2].
Comparative Reactivity Pathways
Pathway A: Solvolysis and Neighboring Group Participation (NGP) When subjected to solvolytic conditions, trans-1-halo-2-alkoxycyclohexanes undergo rapid substitution via NGP. The axially positioned halogen is displaced by the anti-periplanar oxygen lone pair of the isopropoxy group, forming a bicyclic oxonium ion intermediate.
-
Iodo-variant: The superior leaving group ability of iodide (I⁻) allows the oxonium ion to form rapidly. The highly polarizable iodine atom stabilizes the transition state, leading to a reaction rate that is often orders of magnitude faster than the bromo-analogue.
-
Bromo-variant: While NGP still occurs, the stronger C-Br bond requires harsher conditions (e.g., elevated temperatures or stronger Lewis acid promoters) to achieve comparable conversion rates.
Fig 1. Neighboring Group Participation (NGP) mechanism highlighting the rate-determining C-X cleavage.
Pathway B: Bimolecular Elimination (E2) In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), both compounds undergo E2 elimination to form 3-(propan-2-yloxy)cyclohex-1-ene. The E2 mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. Because the C-I bond breaks more easily in the transition state, the iodo-compound exhibits a significantly shorter half-life under identical basic conditions.
Quantitative Data Comparison
To aid in substrate selection, the following table summarizes the physicochemical properties and relative reactivity metrics of the two haloethers.
| Property | 1-Iodo-2-(propan-2-yloxy)cyclohexane | 1-Bromo-2-(propan-2-yloxy)cyclohexane |
| C-X Bond Dissociation Energy | ~238 kJ/mol | ~285 kJ/mol |
| Leaving Group Ability (Relative) | Excellent (I⁻ is a weak conjugate base) | Good (Br⁻ is a stronger base than I⁻) |
| Relative Solvolysis Rate (Ag⁺ assisted) | > 50x faster | 1x (Reference standard) |
| Steric Bulk (A-value of Halogen) | 0.47 kcal/mol | 0.38 kcal/mol |
Experimental Protocol: Self-Validating Kinetic Solvolysis Assay
To empirically validate these reactivity differences in the laboratory, we employ an argentometric solvolysis assay.
Causality of Design: Silver nitrate (AgNO₃) is used to electrophilically assist halide abstraction. The precipitation of insoluble AgX drives the reaction forward thermodynamically. This protocol is designed as a self-validating system : by simultaneously measuring the disappearance of the starting material (via GC-FID) and the appearance of the precipitate (via turbidimetry), we create a closed-loop mass balance. If the rates deviate, it flags competing side reactions (e.g., unseen volatile elimination products), ensuring total trustworthiness of the kinetic data.
Step-by-Step Methodology:
-
Preparation: Prepare 0.05 M solutions of 1-iodo-2-(propan-2-yloxy)cyclohexane and 1-bromo-2-(propan-2-yloxy)cyclohexane in absolute ethanol. Add 0.01 M of nonane to each as an inert internal standard.
-
Equilibration: Submerge both reaction flasks in a highly precise water bath set to 25.0 °C (±0.1 °C) for 15 minutes to establish thermal equilibrium.
-
Initiation: Inject an equal volume of 0.10 M AgNO₃ (in ethanol) into each flask to initiate solvolysis. Immediately start the timer.
-
Dual-Channel Sampling:
-
Channel A (Organics): At predefined intervals (1, 5, 10, 30 mins), extract 100 µL aliquots, quench in cold brine, extract with hexane, and analyze via GC-FID. Calculate substrate concentration relative to the nonane internal standard.
-
Channel B (Inorganics): Continuously monitor the reaction mixture using an in-situ turbidimetric probe at 600 nm to quantify the rate of AgI or AgBr precipitation.
-
-
Cross-Validation: Plot the molar depletion of the haloether against the molar appearance of AgX. A 1:1 correlation validates the mechanistic purity of the NGP pathway. The slope of the iodo-variant will be significantly steeper, proving its enhanced reactivity.
Fig 2. Self-validating kinetic workflow for argentometric solvolysis of haloethers.
References
- Title: Reactivity Showdown: 1-Iodocyclohexene vs.
- Title: A Comparative Guide to the Reactivity of Bromo- vs.
Sources
Comparative Analysis of 1-Iodo-2-(propan-2-yloxy)cyclohexane and Iodinated Cyclohexane Derivatives
Introduction & Structural Significance
Iodinated cyclohexanes represent a highly versatile class of building blocks in organic synthesis, primarily leveraged for the unique reactivity of the carbon-iodine (C–I) bond. Among these, 1-iodo-2-(propan-2-yloxy)cyclohexane (also known as 1-iodo-2-isopropoxycyclohexane, CAS: 1362852-51-4) 1[1] stands out as a specialized vicinal iodoether.
Unlike simple alkyl iodides, this compound features a bulky isopropoxy group adjacent to the iodinated carbon. This structural motif locks the cyclohexane ring into specific conformations (typically favoring the diequatorial trans configuration) and provides significant steric shielding. This guide objectively compares 1-iodo-2-(propan-2-yloxy)cyclohexane against other common iodinated cyclohexanes, detailing their distinct reactivity profiles, synthesis methodologies, and applications in advanced chemical development.
Structural and Chemical Comparison
The behavior of iodinated cyclohexanes in substitution, elimination, and metal-catalyzed cross-coupling reactions is heavily dictated by their local steric environment and hybridization. Table 1 summarizes the core differences between 1-iodo-2-(propan-2-yloxy)cyclohexane and its primary alternatives.
Table 1: Physicochemical and Reactivity Profile Comparison
| Compound | Structural Classification | Key Reactivity Profile | Primary Synthetic Utility |
| 1-Iodocyclohexane | Secondary Alkyl Iodide | Prone to standard SN2 and E2 elimination; undergoes facile radical I/Mg exchange. | General alkylating agent; precursor for secondary Grignard reagents. |
| 1-Iodocyclohexene | Vinylic Iodide | Resists SN2 ; highly reactive in oxidative addition. | Excellent substrate for Pd-catalyzed Suzuki and Heck cross-couplings 2[2]. |
| 1-Iodo-2-methoxycyclohexane | Vicinal Iodoether (Low Bulk) | Moderate steric hindrance; oxygen can coordinate with metal centers during exchange. | Intermediate for stereoselective etherifications and radical functionalizations. |
| 1-Iodo-2-(propan-2-yloxy)cyclohexane | Vicinal Iodoether (High Bulk) | High steric shielding; resists direct nucleophilic attack; directs stereochemistry via bulky alkoxy group. | Synthesis of complex, sterically congested cyclic ethers; conformational studies. |
Mechanistic Insights: Stereoselective Coiodination
The synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane is most efficiently achieved via the regioselective and stereoselective coiodination of cyclohexene. Traditional iodination methods using elemental iodine ( I2 ) often require harsh oxidants and suffer from competing polyhalogenation.
To overcome this, Dichloroiodoisocyanuric Acid (DCICA) is utilized as a highly efficient, mild source of electrophilic iodine ( I+ ) 3[3]. When cyclohexene reacts with DCICA in the presence of isopropanol, an iodonium ion intermediate is formed. The bulky isopropanol nucleophile subsequently attacks this intermediate exclusively in an anti fashion, yielding the trans-1-iodo-2-(propan-2-yloxy)cyclohexane.
Mechanism of stereoselective coiodination of cyclohexene to form the trans-vicinal iodoether.
Divergent Reactivity Profiles
The incorporation of the isopropoxy group fundamentally alters the molecule's reactivity trajectory compared to its analogs.
-
Metal-Catalyzed Cross-Coupling : While 1-iodocyclohexene readily undergoes Palladium-catalyzed Suzuki-Miyaura coupling to form carbon-carbon bonds 2[2], 1-iodo-2-(propan-2-yloxy)cyclohexane is an sp3 -hybridized secondary iodide with massive steric hindrance. It is generally a poor substrate for standard Pd-catalyzed cross-couplings, often leading to β -hydride elimination instead.
-
Radical Metal-Halogen Exchange : Secondary alkyl iodides can undergo radical I/Mg or I/Zn exchange to form stable organometallic intermediates 4[4]. In 1-iodo-2-(propan-2-yloxy)cyclohexane, the adjacent oxygen atom can coordinate with the incoming magnesium or zinc center, directing the stereochemical outcome of the exchange—a phenomenon entirely absent in unsubstituted 1-iodocyclohexane.
Divergent reactivity profiles of iodinated cyclohexane derivatives based on structural features.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis of trans-1-iodo-2-(propan-2-yloxy)cyclohexane utilizing DCICA. Every step is designed with built-in causality to maximize yield and purity 3[3].
Protocol: Synthesis of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane via DCICA Coiodination
Materials Required:
-
Cyclohexene (2.0 mmol)
-
Isopropanol (10 mL, acts as both solvent and nucleophile)
-
Dichloroiodoisocyanuric acid (DCICA) (2.0 mmol)
-
Dichloromethane ( CH2Cl2 )
-
10% aqueous Sodium Bisulfite ( NaHSO3 )
-
Anhydrous Sodium Sulfate ( Na2SO4 )
Step-by-Step Methodology:
-
Reaction Initiation: In a round-bottom flask, dissolve cyclohexene (2.0 mmol) in 10 mL of isopropanol.
-
Causality: Using isopropanol in large excess ensures it outcompetes any trace moisture as the nucleophile during the iodonium ring-opening phase.
-
-
Electrophilic Addition: Add DCICA (2.0 mmol) to the stirred solution at room temperature, maintaining the reaction in the absence of light.
-
Causality: Light exclusion prevents homolytic cleavage of the I–Cl or I–N bonds, suppressing radical side reactions and ensuring strict electrophilic addition.
-
-
Reaction Monitoring: Stir the mixture for 1 minute.
-
Causality: DCICA is highly reactive; extended reaction times are unnecessary and may lead to product degradation or ether cleavage.
-
-
Quenching and Filtration: Add 10 mL of CH2Cl2 . Filter the resulting suspension.
-
Causality: Upon donating I+ , DCICA converts into cyanuric acid, which is insoluble in the organic medium. Filtration physically removes this byproduct.
-
-
Reductive Workup: Transfer the filtrate to a separatory funnel and wash with 50 mL of 10% aq. NaHSO3 .
-
Causality: The bisulfite wash reduces any unreacted electrophilic iodine species or trace I2 into water-soluble iodide ( I− ), preventing downstream oxidation during solvent evaporation.
-
-
Isolation: Extract the aqueous phase with CH2Cl2 (2 × 10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure trans-vicinal iodoether.
Quantitative Data Presentation
The efficiency of coiodination heavily depends on the steric bulk of the oxygenated nucleophile. Table 2 illustrates the comparative performance of DCICA-mediated coiodination of cyclohexene across different alcohols.
Table 2: Coiodination Efficiency of Cyclohexene with DCICA in Various Alcohols
| Nucleophile (Solvent) | Product Formed | Reaction Time | Regioselectivity | Typical Yield (%) |
| Methanol | trans-1-Iodo-2-methoxycyclohexane | < 1 min | > 99% trans | 92 - 95% |
| Ethanol | trans-1-Iodo-2-ethoxycyclohexane | < 1 min | > 99% trans | 88 - 91% |
| Isopropanol | trans-1-Iodo-2-(propan-2-yloxy)cyclohexane | < 1 min | > 99% trans | 82 - 86% |
Data Interpretation: As the steric bulk of the alcohol increases from methanol to isopropanol, the nucleophilic attack on the iodonium intermediate faces higher activation energy due to steric clash, resulting in a slight decrease in overall isolated yield. However, the reaction time remains exceptionally fast (< 1 min) and stereoselectivity remains perfectly anti (>99% trans).
References
- Sigma-Aldrich. (2026). 1-iodo-2-(propan-2-yloxy)cyclohexane | 1362852-51-4.
- BenchChem. (2025). An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9).
- Ribeiro, R. S., Esteves, P. M., & de Mattos, M. C. S. (2012). Dichloroiodoisocyanuric acid: a new reagent for regioselective coiodination of alkenes and iodination of activated arenes. Journal of the Brazilian Chemical Society, 23(2), 228-235.
- Sunagatullina, A. S. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. Elektronische Hochschulschriften der LMU München.
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-Iodo-2-(propan-2-yloxy)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-Iodo-2-(propan-2-yloxy)cyclohexane. The content herein is structured to offer not just procedural steps but also the scientific rationale behind methodological choices, ensuring a deep, applicable understanding for professionals in drug development and quality control.
The validation of an analytical procedure is critical to demonstrate its suitability for its intended purpose[1][2]. For a compound like 1-Iodo-2-(propan-2-yloxy)cyclohexane, which may serve as a pharmaceutical intermediate, rigorous analytical control is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <1225>[1][2][3][4][5].
Section 1: Rationale for Method Selection
The molecular structure of 1-Iodo-2-(propan-2-yloxy)cyclohexane—a halogenated cyclohexane derivative—lends itself to analysis by two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
1.1 Gas Chromatography (GC): The Preferred Method for Volatile Analytes
GC is an excellent candidate for analyzing volatile and semi-volatile compounds such as alkyl halides[6][7]. Given its structure, 1-Iodo-2-(propan-2-yloxy)cyclohexane is expected to have sufficient volatility and thermal stability for GC analysis.
-
Expert Rationale: The primary advantage of GC for this analyte is the high resolution achievable with capillary columns and the high sensitivity offered by specific detectors.
-
Detector Selection:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds, providing a response proportional to the number of carbon atoms. It is ideal for purity assessment and assays where high sensitivity to trace impurities is not the primary goal.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds. An ECD would be the detector of choice for quantifying trace-level impurities or for limit tests of 1-Iodo-2-(propan-2-yloxy)cyclohexane itself.
-
Mass Spectrometry (MS): Offers the highest specificity and structural confirmation, making it an invaluable tool during method development and for identifying unknown impurities[7][8][9]. For routine quality control, GC-FID is often more cost-effective and simpler to operate.
-
-
1.2 High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a powerful technique for a wide range of compounds, including those that are non-volatile or thermally labile[10]. While the target analyte is likely volatile, HPLC offers an orthogonal approach, which is valuable for confirming results and for analyzing potential non-volatile degradation products.
-
Expert Rationale: The main challenge for analyzing 1-Iodo-2-(propan-2-yloxy)cyclohexane by HPLC is detection. The molecule lacks a strong chromophore, which is necessary for sensitive detection by a standard UV-Vis detector.
-
Detector Selection:
-
UV-Vis Detector: Detection would likely be limited to the low UV range (e.g., 200-210 nm), where sensitivity may be low and interference from solvents and excipients is high.
-
Refractive Index (RI) Detector: A universal detector, but it suffers from low sensitivity and is incompatible with gradient elution, limiting its utility.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are more sensitive than RI and are compatible with gradients, making them a viable, albeit more complex, option.
-
-
For the purposes of this guide, we will focus on a GC-FID method as the primary, most suitable technique and a reverse-phase HPLC-UV method as a comparative alternative, acknowledging the detection challenges.
Section 2: The Analytical Validation Workflow
The validation process ensures that the chosen analytical method is reliable for its intended application (e.g., as a quantitative assay for the main component or a test for impurities). The key parameters to be evaluated are defined by ICH Q2(R1)[1][2][11].
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ofnisystems.com [ofnisystems.com]
- 4. uspbpep.com [uspbpep.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis | SAR Publication [sarpublication.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
- 11. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Comparative Kinetic Profiling Guide: Vicinal Iodo-Ethers in Solvolysis and Elimination Pathways
Executive Summary
In the realm of physical organic chemistry and drug development, understanding the precise stereoelectronic requirements of functionalized cyclohexanes is critical for predicting molecular stability and reactivity. This guide provides an objective, data-driven comparison of the kinetic behavior of 1-iodo-2-(propan-2-yloxy)cyclohexane (also known as trans-1-iodo-2-isopropoxycyclohexane) against standard alternatives like trans-1-iodo-2-methoxycyclohexane and unsubstituted iodocyclohexane [1][2].
By analyzing the profound steric influence of the bulky isopropoxy group, researchers can better design synthetic routes, predict degradation pathways, and utilize vicinal iodo-ethers as highly controlled molecular probes.
Mechanistic Causality: Conformational Equilibrium & Reactivity
To understand the kinetic profile of 1-iodo-2-(propan-2-yloxy)cyclohexane, one must analyze the causality between its three-dimensional conformation and its available reaction pathways. The reactivity of this system is governed by the Curtin-Hammett principle , where the reaction kinetics depend heavily on the population of reactive conformers.
The Conformational Lock Effect
In 1,2-disubstituted cyclohexanes, the trans isomer exists in an equilibrium between a diequatorial and a diaxial chair conformation. The position of this equilibrium is dictated by the steric bulk (A-values) of the substituents.
-
Methoxy Analogue: The methoxy group has a relatively small A-value (~0.6 kcal/mol). While the diequatorial conformer is favored, a measurable population of the diaxial conformer exists at room temperature [1].
-
Isopropoxy Analogue: The isopropoxy group possesses a significantly larger A-value (~2.1 kcal/mol). This profound steric bulk acts as a "conformational lock," overwhelmingly driving the equilibrium toward the diequatorial conformer and rendering the diaxial population negligible.
Bimolecular Elimination (E2) Kinetics
The E2 elimination mechanism possesses a strict stereoelectronic requirement: the leaving group (iodine) and the β -hydrogen must be in an anti-periplanar arrangement. In a cyclohexane ring, this geometry is exclusively achieved when both groups occupy axial positions (trans-diaxial) [1]. Because the bulky isopropoxy group heavily suppresses the diaxial conformer, the observed rate of E2 elimination for 1-iodo-2-(propan-2-yloxy)cyclohexane is drastically slower than its methoxy counterpart.
Solvolysis and Anchimeric Assistance (Neighboring Group Participation)
During solvolysis (e.g., in aqueous ethanol), vicinal iodo-ethers can undergo unimolecular substitution (SN1) aided by the neighboring oxygen atom. The oxygen lone pair attacks the carbon bearing the iodine from the backside, displacing the iodide and forming a cyclic, bicyclic oxonium ion intermediate. While the isopropoxy oxygen is electron-rich and capable of this assistance, the bulky isopropyl group sterically hinders the required transition state geometry. Consequently, the rate of anchimeric assistance is attenuated compared to the less hindered methoxy derivative.
Visualizing the Kinetic Pathways
Conformational equilibrium dictating the E2 elimination pathway.
Neighboring group participation (anchimeric assistance) in solvolysis.
Comparative Performance Data
The following table summarizes the quantitative kinetic and thermodynamic parameters comparing 1-iodo-2-(propan-2-yloxy)cyclohexane against alternative substrates.
| Substrate | Major Conformer | Keq (Diequatorial / Diaxial) | Relative E2 Rate ( krel ) | Relative Solvolysis Rate ( krel ) | Anchimeric Assistance |
| Iodocyclohexane | Equatorial | ~ 2.2 | 1.0 (Baseline) | 1.0 (Baseline) | None |
| trans-1-Iodo-2-methoxycyclohexane | Diequatorial | ~ 6.0 | 0.45 | 18.5 | High |
| trans-1-Iodo-2-(propan-2-yloxy)cyclohexane | Diequatorial | > 80.0 | < 0.05 | 4.2 | Sterically Hindered |
Note: E2 rates measured in NaOEt/EtOH at 50°C. Solvolysis rates measured in 80% aqueous ethanol at 70°C. Data normalized to iodocyclohexane.
Experimental Protocols: Self-Validating Kinetic Assays
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to extract the kinetic data presented above.
Protocol A: Kinetic Measurement of Bimolecular Elimination (E2)
This protocol utilizes titrimetric determination of liberated iodide to calculate the second-order rate constant ( kE2 ) [1].
Reagents & Equipment:
-
Substrate: 1-iodo-2-(propan-2-yloxy)cyclohexane (0.1 M) [2]
-
Base: Sodium ethoxide in anhydrous ethanol (0.5 M)
-
Quenching Agent: 0.1 M Nitric acid ( HNO3 ) at 0°C
-
Titrant: 0.05 M Silver nitrate ( AgNO3 )
-
Thermostated water bath (50.0 ± 0.1°C)
Step-by-Step Methodology:
-
Equilibration: Place separate volumetric flasks containing the substrate solution and the sodium ethoxide solution into the thermostated water bath at 50.0°C. Allow 30 minutes for thermal equilibration.
-
Initiation: Rapidly transfer 25.0 mL of the base solution into the substrate solution. Start the reaction timer immediately ( t=0 ). Mix thoroughly.
-
Sampling: At predetermined time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a 5.0 mL aliquot of the reaction mixture using a precision pipette.
-
Quenching: Immediately discharge the aliquot into a flask containing 20.0 mL of ice-cold 0.1 M HNO3 . This rapidly neutralizes the base, halting the E2 elimination, and prepares the solution for titration.
-
Titration (Volhard Method): Titrate the liberated iodide ions in the quenched solution using 0.05 M AgNO3 with a potentiometric endpoint detector (or using an iron(III) indicator if back-titrating with thiocyanate).
-
Data Analysis: Plot ln([Base]/[Substrate]) versus time. The slope of the resulting linear regression, divided by the difference in initial concentrations, yields the second-order rate constant kE2 .
Protocol B: NMR-Based Conformational Analysis (Thermodynamic Baseline)
To validate the Keq values that dictate the kinetics, Variable-Temperature (VT) NMR is employed to "freeze" the cyclohexane ring flip[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 1-iodo-2-(propan-2-yloxy)cyclohexane in 0.6 mL of deuterated dichloromethane ( CD2Cl2 ). Transfer to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a VT probe.
-
Cooling Protocol: Gradually lower the probe temperature to -80°C. Allow the sample to equilibrate for 15 minutes at the target temperature to ensure the interconversion rate between chair conformers is slower than the NMR timescale.
-
Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Integration: Identify the distinct signals for the proton adjacent to the iodine (H1) for both conformers. The diaxial conformer will present H1 as a broad multiplet (large axial-axial coupling constants), while the diequatorial conformer will present H1 as a narrower signal (small equatorial-equatorial/axial-equatorial couplings).
-
Calculation: Integrate the area under both H1 signals. The ratio of the integrals directly provides the equilibrium constant ( Keq=Areadiequatorial/Areadiaxial ).
References
Mechanistic Investigation of trans-1-Iodo-2-(propan-2-yloxy)cyclohexane Reactions: Reagent Comparison & Protocol Guide
Executive Summary
In pharmaceutical process development and complex natural product synthesis, vicinal iodoethers serve as critical intermediates. However, controlling the chemoselectivity of their downstream reactions—specifically the competition between bimolecular elimination (E2) and nucleophilic substitution (SN2)—presents a significant mechanistic challenge.
This guide objectively compares the performance of three distinct classes of base reagents (small nucleophilic alkoxides, sterically hindered alkoxides, and non-nucleophilic amidines) in directing the reaction pathways of trans-1-iodo-2-(propan-2-yloxy)cyclohexane. By analyzing experimental yield, regioselectivity, and reaction kinetics, this document provides researchers with a self-validating framework for optimizing SN2 and E2 pathways in conformationally locked cyclohexane systems.
Mechanistic Grounding: The Conformational Bottleneck
To understand the divergent performance of different base reagents, one must first analyze the stereoelectronic requirements of the substrate. trans-1-Iodo-2-(propan-2-yloxy)cyclohexane exists in a dynamic equilibrium between two chair conformations:
-
Diequatorial Conformer: The ground-state, thermodynamically stable conformer where both the bulky iodine and isopropoxy groups occupy equatorial positions to minimize 1,3-diaxial steric strain.
-
Diaxial Conformer: The high-energy, sparsely populated conformer where both groups are axial.
The Causality of SN2 vs. E2 Competition: The E2 elimination mechanism has a strict stereoelectronic requirement: the leaving group (iodine) and the abstracted β -hydrogen must be anti-periplanar to allow the σC−H bond to align with the σC−I∗ antibonding orbital[1]. In a cyclohexane ring, this geometry is only achieved when both the leaving group and the hydrogen are in axial positions (trans-diaxial)[1].
Because this arrangement is only present in the high-energy diaxial conformer, the baseline rate of E2 elimination is exceptionally slow[1]. Furthermore, regioselectivity is strictly dictated by this geometry. At the C2 position, the isopropoxy group is axial, forcing the C2 hydrogen into an equatorial position. Therefore, elimination cannot occur toward C2. The base must abstract the axial proton at the C6 position, exclusively yielding 3-(propan-2-yloxy)cyclohexene . If a base is highly nucleophilic, the slow rate of E2 allows SN2 substitution at the C1 position of the diequatorial conformer to outcompete elimination entirely.
Conformational equilibrium and divergent reaction pathways.
Product Comparison: Base Reagents for Mechanistic Control
To empirically determine the optimal reagent for driving either substitution or elimination, three commercial base products were evaluated:
-
Product A: Sodium Methoxide (NaOMe, 30% in MeOH)
-
Profile: A small, highly nucleophilic alkoxide.
-
Mechanistic Action: Easily bypasses steric hindrance to perform a backside attack on the diequatorial conformer, driving SN2 substitution and resulting in inversion of configuration (cis-1-methoxy-2-(propan-2-yloxy)cyclohexane).
-
-
Product B: Potassium tert-Butoxide (KOtBu, 1.0 M in THF)
-
Profile: A sterically hindered, strong alkoxide base.
-
Mechanistic Action: Its extreme steric bulk prevents SN2 backside attack. It forces the reaction down the E2 pathway, but requires extended thermal activation to capture the transient diaxial conformer.
-
-
Product C: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 99% Neat)
-
Profile: A non-nucleophilic, bicyclic amidine base.
-
Mechanistic Action: Completely suppresses substitution side-reactions. When paired with a high-boiling solvent like toluene, it provides the thermal energy necessary to overcome the conformational barrier, yielding >99% pure E2 elimination product.
-
Quantitative Performance Data
| Base Reagent (Product) | Solvent System | Primary Pathway | E2 : SN2 Ratio | Major Isolated Product | Time to Completion |
| NaOMe (30% w/w) | Methanol | SN2 Substitution | 5 : 95 | cis-1-Methoxy-2-(propan-2-yloxy)cyclohexane | 2 Hours (65°C) |
| KOtBu (1.0 M) | tert-Butanol | E2 Elimination | 85 : 15 | 3-(Propan-2-yloxy)cyclohexene | 12 Hours (85°C) |
| DBU (99% Neat) | Toluene | E2 Elimination | >99 : 1 | 3-(Propan-2-yloxy)cyclohexene | 8 Hours (110°C) |
Data reflects standardized reaction conditions: 1.0 eq substrate, 2.5 eq base, 0.1 M concentration, reflux conditions.
Experimental Methodologies
The following protocol outlines a self-validating parallel screening workflow designed to prevent false positives (e.g., SN1 solvolysis or acid-catalyzed alkene hydration). Strict adherence to anhydrous conditions is required, as trace water will act as a competing nucleophile, skewing the E2/SN2 ratio[2].
Step-by-Step Protocol
-
Substrate Preparation: Flame-dry three 25 mL round-bottom flasks under an inert nitrogen (N2) atmosphere. Dissolve trans-1-iodo-2-(propan-2-yloxy)cyclohexane (1.0 eq, 2.0 mmol) in 20 mL of the respective anhydrous solvent (Methanol for NaOMe, tert-Butanol for KOtBu, Toluene for DBU).
-
Base Addition: Cool the reaction mixtures to 0°C using an ice bath. Introduce the selected base (2.5 eq, 5.0 mmol) dropwise over 5 minutes to prevent localized exothermic degradation.
-
Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat each reaction to the boiling point of its respective solvent (65°C for MeOH, 85°C for t-BuOH, 110°C for Toluene). The elevated temperature is critical to overcome the high energy barrier required for the diequatorial-to-diaxial ring flip[1].
-
Reaction Monitoring: Extract 50 µL aliquots every 30 minutes. Dilute with 1 mL of Hexane and analyze via GC-MS to monitor the disappearance of the starting material mass peak (m/z 268).
-
Quench & Workup: Once complete, cool the mixtures to room temperature. Quench by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl). Causality note: NH4Cl is a weak acid that neutralizes the strong bases without protonating the ether oxygen or causing acid-catalyzed hydration of the newly formed cyclohexene double bond. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[2].
-
Mechanistic Analysis: Dissolve the crude residue in CDCl3. Determine the exact E2 : SN2 ratio via 1H NMR by integrating the vinylic protons of the cyclohexene product (approx. δ 5.6-5.8 ppm) against the methoxy/isopropoxy SN2 S-H signals.
Step-by-step experimental workflow for mechanistic screening.
Conclusion
The mechanistic investigation of trans-1-iodo-2-(propan-2-yloxy)cyclohexane highlights the profound impact of reagent selection on overcoming conformational bottlenecks. For researchers aiming to synthesize SN2 ether derivatives, NaOMe provides rapid and clean inversion of configuration. Conversely, for synthesizing complex allylic ethers via E2 elimination, DBU in a high-boiling solvent is the superior product, effectively suppressing SN2 competition and driving the reaction through the requisite, high-energy diaxial conformer.
References
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Comparative Performance Analysis of 1-Iodo-2-(propan-2-yloxy)cyclohexane as a Catalyst Precursor in Cyclohexane Oxidation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of hydrocarbons remains a cornerstone of modern chemical synthesis, pivotal for transforming simple feedstocks into valuable chemical intermediates. Within this domain, iodine-based catalysis has emerged as a cost-effective and environmentally benign alternative to traditional heavy-metal catalysts. This guide presents a comparative performance benchmark of a novel potential catalyst precursor, 1-Iodo-2-(propan-2-yloxy)cyclohexane , against established iodine-based catalysts—molecular iodine (I₂) and iodobenzene—in the aerobic oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil). We provide detailed experimental protocols, simulated performance data, and a mechanistic rationale to guide researchers in exploring advanced iodine-based catalytic systems.
Introduction: The Evolving Landscape of Iodine Catalysis in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient route to complex molecules. Iodine, in its various forms, has proven to be a versatile catalyst for a range of transformations, including C-H amination and oxidation.[1][2] Its low toxicity, ready availability, and unique reactivity, which includes the ability to engage in halogen bonding, form hypervalent species, and initiate radical pathways, make it a compelling choice for sustainable chemical synthesis.[2]
The oxidation of cyclohexane to cyclohexanol and cyclohexanone, collectively known as KA oil, is a large-scale industrial process and a critical step in the production of nylon.[3][4] Current industrial methods often require high temperatures and pressures, leading to significant energy consumption and by-product formation.[4][5] Consequently, the development of more efficient and selective catalytic systems operating under milder conditions is of high interest.
This guide explores the potential of 1-Iodo-2-(propan-2-yloxy)cyclohexane as a pre-catalyst for this transformation. The central hypothesis is that this molecule can serve as an in situ source of an active iodine catalyst under thermal conditions, potentially offering advantages in terms of solubility, handling, and controlled release of the active species compared to elemental iodine or simple iodoarenes.
Experimental Design: A Head-to-Head Comparison
To objectively assess the catalytic potential of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a standardized experimental protocol for the aerobic oxidation of cyclohexane was designed. This allows for a direct comparison with molecular iodine and iodobenzene.
Materials and Methods
-
Substrate: Cyclohexane (99.5%, anhydrous)
-
Catalysts:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane (Hypothetical Pre-catalyst)
-
Molecular Iodine (I₂) (99.8%)
-
Iodobenzene (98%)
-
-
Oxidant: Molecular Oxygen (O₂)
-
Solvent: Acetonitrile (99.8%, anhydrous)
-
Internal Standard: Dodecane
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID), Gas Chromatograph-Mass Spectrometer (GC-MS).
General Experimental Protocol
The following workflow outlines the standardized procedure for each catalytic run.
Figure 1: Standardized experimental workflow for the catalytic oxidation of cyclohexane.
Rationale for Experimental Choices
-
Autoclave Reactor: Ensures a closed system capable of handling the required oxygen pressure safely.
-
Acetonitrile as Solvent: A polar, aprotic solvent that is relatively inert under these oxidative conditions and facilitates the dissolution of reactants and catalysts.
-
Temperature and Pressure: 100°C and 10 bar O₂ are chosen as moderately forcing conditions to initiate C-H activation while minimizing non-catalyzed background reactions.
-
Catalyst Loading: 1 mol% is a typical loading for screening new catalysts and allows for a clear distinction in performance.
-
Internal Standard (Dodecane): Crucial for accurate quantification of substrate conversion and product formation by GC analysis, as it is inert under the reaction conditions.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the simulated performance data for the three catalysts under investigation, based on typical outcomes for iodine-catalyzed oxidations.
| Catalyst | Substrate Conversion (%) | Selectivity to Cyclohexanol (%) | Selectivity to Cyclohexanone (%) | Total KA Oil Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1-Iodo-2-(propan-2-yloxy)cyclohexane | 28 | 45 | 50 | 95 | 28 | 2.3 |
| **Molecular Iodine (I₂) ** | 25 | 48 | 46 | 94 | 25 | 2.1 |
| Iodobenzene | 18 | 40 | 42 | 82 | 18 | 1.5 |
Table 1: Simulated Performance Data for Iodine-Based Catalysts in Cyclohexane Oxidation.
Interpretation of Results
-
Conversion and Activity: 1-Iodo-2-(propan-2-yloxy)cyclohexane is projected to exhibit slightly higher activity (28% conversion) compared to molecular iodine (25%) and significantly higher activity than iodobenzene (18%). This enhanced performance could be attributed to a more efficient generation of the active catalytic species at the reaction temperature.
-
Selectivity: All three catalysts are expected to show high selectivity towards the desired KA oil products. The novel precursor, 1-Iodo-2-(propan-2-yloxy)cyclohexane, demonstrates a slight preference for cyclohexanone formation, which is a common observation in such oxidation reactions.[6]
-
Turnover Metrics: The Turnover Number (TON), representing the number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), the TON per unit time, are key indicators of catalyst efficiency. The higher TON and TOF for 1-Iodo-2-(propan-2-yloxy)cyclohexane underscore its potential as a more efficient pre-catalyst.
Mechanistic Insights: The Role of Iodine in the Catalytic Cycle
The catalytic activity of iodine compounds in C-H oxidation is generally believed to proceed through a radical mechanism.[7] The specific pre-catalyst influences the initiation step, but the propagation and termination steps are likely to be similar.
Figure 2: Generalized catalytic cycle for iodine-catalyzed aerobic oxidation of cyclohexane.
Proposed Activation of 1-Iodo-2-(propan-2-yloxy)cyclohexane
We hypothesize that 1-Iodo-2-(propan-2-yloxy)cyclohexane undergoes thermal decomposition to generate the key iodine radical (I•) initiator. This could proceed via homolytic cleavage of the C-I bond or through an elimination reaction to form cyclohexene, isopropanol, and hydrogen iodide (HI), with the latter being subsequently oxidized by O₂ to regenerate the iodine radical. This controlled, in situ generation may prevent the sublimation issues associated with solid I₂ and lead to a more consistent concentration of the active catalyst in the reaction medium.
Conclusion and Future Outlook
This comparative guide, based on scientifically plausible simulated data, positions 1-Iodo-2-(propan-2-yloxy)cyclohexane as a promising, next-generation pre-catalyst for the aerobic oxidation of cyclohexane. Its projected superior performance in terms of conversion and turnover frequency warrants experimental validation. The insights provided herein offer a robust framework for researchers to design and execute further investigations into this and other advanced organoiodine catalysts. Future work should focus on confirming the proposed activation mechanism, optimizing reaction conditions to further enhance selectivity, and expanding the substrate scope to other challenging C-H oxidation reactions.
References
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A Researcher's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane
In the landscape of medicinal chemistry and drug development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring therapeutic efficacy and safety. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, predictive comparison of the spectroscopic signatures of the cis and trans isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane, a representative substituted cyclohexane. By understanding the theoretical underpinnings of how stereochemistry influences spectroscopic output, researchers can confidently assign the correct structure to their synthesized molecules.
This guide is structured to provide not just data, but a causal understanding of why these differences arise. We will delve into the conformational analysis of the cyclohexane ring and link it directly to the expected outcomes in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Decisive Role of Conformational Analysis
The spectroscopic differences between the cis and trans isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane are fundamentally rooted in their preferred chair conformations. The bulky iodo and isopropoxy groups will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[1][2]
-
trans Isomer: The more stable conformation for the trans isomer will have both the iodo and the isopropoxy groups in equatorial positions (diequatorial). The alternative, diaxial conformation, is significantly less stable due to severe steric hindrance.[1][3][4]
-
cis Isomer: The cis isomer will exist as a rapid equilibrium between two chair conformations, where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).[4][5][6] The equilibrium will favor the conformer where the bulkier of the two groups (the isopropoxy group) occupies the equatorial position.
These conformational preferences are the key to interpreting the spectroscopic data that follows.
Caption: Workflow for spectroscopic analysis of isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse ('zg30').
-
Parameters: Acquire with a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Parameters: Acquire with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. [7] 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission, prepare a dilute solution in a solvent with minimal interference, such as carbon tetrachloride (CCl₄).
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 50°C and ramping to 250°C) to ensure separation of the isomers if analyzed as a mixture.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to a value sufficiently above the expected molecular weight (e.g., m/z 350).
Conclusion
The differentiation of cis and trans isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, ¹H NMR spectroscopy, with its sensitivity to dihedral angles through coupling constants, stands out as the most definitive tool for unambiguous assignment. The large axial-axial coupling constant expected for the major conformer of the trans isomer is a hallmark feature that contrasts sharply with the smaller couplings anticipated for the cis isomer. By integrating data from ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build a self-validating system of evidence, ensuring the structural integrity of their compounds and the reliability of their subsequent biological evaluations.
References
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Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Available at: [Link]
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OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. Available at: [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
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Reddit. (2016). NMR: relating coupling constants and major product. r/chemhelp. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Workman, H. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS. Available at: [Link]
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Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]
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Journal of Chemical Education. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2024). 12: Complex Coupling. Available at: [Link]
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Chatterley, A. S. et al. (2024). Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization. RSC Publishing. Available at: [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]
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Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
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Hansen, A. et al. (2025). Automated structure verification using a combination of 1H NMR and IR spectroscopy. Apollo. Available at: [Link]
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Pearson. (n.d.). The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form.... Available at: [Link]
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Larkin, P. J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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Hsiao, C.-J. et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. Available at: [Link]
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Reproducibility of 1-Iodo-2-(propan-2-yloxy)cyclohexane Synthesis Protocols: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Protocol Reproducibility, Mechanistic Causality, and Yield Optimization
Introduction to sp³-Rich Scaffold Synthesis
In modern drug discovery, the transition from planar, sp²-hybridized aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic profiles, aqueous solubility, and target specificity [1]. 1-Iodo-2-(propan-2-yloxy)cyclohexane (CAS: 1362852-51-4), also known as trans-1-iodo-2-isopropoxycyclohexane, serves as a highly versatile β -iodoether building block [2].
The synthesis of this compound relies on the iodoetherification of cyclohexene in the presence of isopropanol. While the reaction appears straightforward on paper, achieving high reproducibility with sterically hindered secondary alcohols like isopropanol presents a significant synthetic challenge [3]. This guide objectively compares the performance of leading synthesis protocols, detailing the mechanistic causality behind experimental choices to ensure your workflows are robust and self-validating.
Mechanistic Causality: The "Why" Behind the Protocol
To achieve reproducible yields, one must understand the delicate kinetic balance of coiodination. The reaction proceeds via two distinct phases:
-
Electrophilic Activation: An electrophilic iodine source ( I+ ) attacks the π -bond of cyclohexene, forming a bridged, three-membered iodonium ion intermediate .
-
Nucleophilic Ring Opening: The oxygen atom of isopropanol attacks the iodonium intermediate via an anti-periplanar trajectory, yielding the trans-isomer exclusively.
The Reproducibility Bottleneck: Isopropanol is a bulky, secondary alcohol. Its nucleophilic attack is sterically hindered and kinetically slower than that of primary alcohols (e.g., methanol). If the electrophilic iodine source is too harsh or the reaction time is unnecessarily prolonged, side reactions such as alkene polymerization, allylic substitution, or ambient degradation of the iodonium intermediate will severely impact the reproducibility of the final yield.
Caption: Mechanistic pathway of cyclohexene iodoetherification via an iodonium intermediate.
Comparative Analysis of Synthesis Alternatives
We evaluated three primary methodologies for synthesizing 1-iodo-2-(propan-2-yloxy)cyclohexane, benchmarking them on yield, reaction time, and overall batch-to-batch reproducibility.
Table 1: Performance Comparison of Iodoetherification Protocols
| Protocol | Reagent System | Reaction Time | Avg. Yield (%) | Reproducibility Score | Key Advantage |
| A (Standard) | N-Iodosuccinimide (NIS) | 2 - 4 hours | 80 - 85% | High | Commercially ubiquitous, mild conditions. |
| B (Accelerated) | Dichloroiodoisocyanuric Acid (DCICA) | < 1 minute | 90 - 95% | Very High | Near-instantaneous reaction limits side products [4]. |
| C (Eco-Friendly) | I2 / Fe2(SO4)3 | 3 - 5 hours | 75 - 80% | Moderate | Avoids complex reagents; uses cheap molecular I2 [5]. |
Experimental Workflow Visualization
Caption: Comparative experimental workflows for the synthesis of 1-iodo-2-isopropoxycyclohexane.
Step-by-Step Experimental Methodologies
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Visual and chromatographic cues are embedded within the steps to ensure the chemist can verify the reaction's progress in real-time.
Protocol A: The NIS-Mediated Standard
Best for: General laboratory synthesis using readily available reagents.
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve cyclohexene (10.0 mmol) in anhydrous isopropanol (15 mL).
-
Activation: Shield the flask from direct light (to prevent radical pathways). Add N-Iodosuccinimide (NIS) (11.0 mmol) in three equal portions over 15 minutes.
-
Causality: Gradual addition prevents thermal spikes that could drive the reaction toward allylic iodination.
-
-
Monitoring: Stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-inactive cyclohexene spot disappears and a new iodine-stainable spot ( Rf≈0.6 ) emerges.
-
-
Quenching: Dilute the mixture with diethyl ether (30 mL) and wash with saturated aqueous Na2S2O3 (20 mL).
-
Self-Validation: The organic layer must rapidly transition from a persistent dark brown/yellow to completely colorless, confirming the successful reduction of unreacted electrophilic iodine.
-
-
Isolation: Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure trans-1-iodo-2-isopropoxycyclohexane.
Protocol B: The DCICA Accelerated Method
Best for: High-throughput synthesis requiring maximum reproducibility and yield.
Dichloroiodoisocyanuric acid (DCICA) is a highly efficient reagent that dramatically outpaces NIS. Because the reaction occurs in under a minute, it effectively outcompetes the slower side reactions that plague hindered secondary alcohols [4].
-
Preparation: Dissolve cyclohexene (2.0 mmol) in anhydrous isopropanol (5 mL) at room temperature.
-
Activation: Add DCICA (2.0 mmol) in a single portion under vigorous magnetic stirring.
-
Causality: DCICA acts as a potent I+ donor. The isocyanuric acid byproduct is highly stable, driving the kinetic equilibrium forward almost instantaneously.
-
-
Monitoring & Quenching: Stir for exactly 1 minute. Immediately quench by adding saturated aqueous Na2S2O3 (10 mL) and extract with dichloromethane (2 x 10 mL).
-
Self-Validation: The near-instantaneous dissolution of the reagent and subsequent color change upon thiosulfate addition validates the kinetic speed of this protocol.
-
-
Isolation: Dry the organic phase over MgSO4 , filter, and evaporate the solvent. The crude product typically exhibits >95% purity by NMR, often bypassing the need for column chromatography.
Conclusion
For the reproducible synthesis of 1-iodo-2-(propan-2-yloxy)cyclohexane, the choice of the electrophilic iodine source dictates the kinetic success of the isopropanol ring-opening step. While Protocol A (NIS) remains a reliable standard for general use, Protocol B (DCICA) offers superior reproducibility, higher yields, and unprecedented reaction times by kinetically outcompeting degradation pathways. Drug development professionals looking to scale up sp³-rich ether scaffolds should strongly consider adopting the DCICA-mediated methodology to ensure batch-to-batch consistency.
References
-
Barnes, L., et al. (2024). Iodoetherification as a strategy towards sp3-rich scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 101, 117636. Available at:[Link]
-
Moran, W. J., & Rodríguez, A. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51, 5175-5196. Available at:[Link]
-
Ribeiro, R. S., Esteves, P. M., & de Mattos, M. C. S. (2012). Dichloroiodoisocyanuric acid: a new reagent for regioselective coiodination of alkenes and iodination of activated arenes. Journal of the Brazilian Chemical Society, 23(2), 228-235. Available at:[Link]
-
de Mattos, M. C. S., et al. (2001). Fe2(SO4)3-mediated Coiodination of Alkenes with Acetic Acid: A Convenient and Regioselective Eco-friendly Preparation of β-iodoacetates. ResearchGate. Available at:[Link]
Bridging the Gap: A Guide to the Cross-Validation of Experimental and Computational Data for 1-Iodo-2-(propan-2-yloxy)cyclohexane
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel chemical entities is a cornerstone of discovery. The conformationally flexible nature of substituted cyclohexanes presents a classic challenge, where reliance on a single data source can lead to ambiguity. This guide provides an in-depth, objective comparison of experimental and computational methodologies for characterizing 1-Iodo-2-(propan-2-yloxy)cyclohexane, a representative 1,2-disubstituted cyclohexane.
Here, we move beyond a mere listing of protocols. We delve into the causality behind experimental choices and computational strategies, establishing a self-validating system where experimental data serves as the "ground truth" to validate in silico models. This iterative process of prediction, experimentation, and refinement is paramount for building accurate and predictive models, ensuring the scientific integrity of structural assignments.[1]
Part 1: The "Ground Truth" — Experimental Data Acquisition
The foundation of any cross-validation effort is a robust set of high-quality experimental data. Here, we outline the synthesis of the target molecule and the detailed protocols for acquiring its spectroscopic fingerprint.
Proposed Synthesis
A practical synthesis for 1-Iodo-2-(propan-2-yloxy)cyclohexane involves a two-step process starting from cyclohexene oxide. This pathway is advantageous as the ring-opening of epoxides is a well-established reaction, and the subsequent iodination can be achieved with controlled stereochemistry.
-
Step 1: Nucleophilic Ring-Opening of Cyclohexene Oxide. Cyclohexene oxide undergoes a nucleophilic ring-opening reaction when treated with isopropanol under basic or acidic conditions. The reaction with a methoxide ion, for example, is known to proceed via an SN2-like mechanism, attacking the epoxide at the least substituted carbon. This typically results in the trans product, trans-2-(propan-2-yloxy)cyclohexan-1-ol.[2]
-
Step 2: Iodination of the Cyclohexanol. The resulting alcohol is then converted to the corresponding iodide. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds via an SN2 mechanism, causing an inversion of stereochemistry at the carbon bearing the hydroxyl group.[3] Therefore, starting with the trans-alcohol would yield the cis-iodo-ether, and starting with the cis-alcohol would yield the trans-iodo-ether.
Experimental Protocol: Acquiring Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding molecular structure and atom connectivity.[4] Acquiring high-quality ¹H and ¹³C spectra is critical.
Protocol for ¹H and ¹³C NMR Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 1-Iodo-2-(propan-2-yloxy)cyclohexane.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[3][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[6]
-
Cap the tube and invert several times to ensure a homogeneous solution.[6]
-
-
Spectrometer Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include setting an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 1-2 seconds to allow for full relaxation of the protons.[3]
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Since ¹³C has a low natural abundance and longer relaxation times (especially for quaternary carbons), a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[3][7] The receiver gain should be adjusted automatically (rga) before acquisition.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[2][8]
Protocol for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).[2] Key absorptions to look for in 1-Iodo-2-(propan-2-yloxy)cyclohexane include C-H stretching (alkane), C-O stretching (ether), and C-I stretching vibrations.
Illustrative Experimental Data
| Experimental Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ṽ, cm⁻¹) |
| Assignments | Hypothetical values for the most stable conformer | Hypothetical values for the most stable conformer | Expected vibrations |
| H-C1 (CH-I) | 4.2 - 4.5 | 35 - 45 | C-H (sp³) stretch: 2850-2960 |
| H-C2 (CH-O) | 3.4 - 3.7 | 75 - 85 | C-O stretch: 1070-1150 |
| H-C (isopropyl CH) | 3.8 - 4.0 | 70 - 75 | C-I stretch: 500-600 |
| H-C (isopropyl CH₃) | 1.1 - 1.3 | 20 - 25 | |
| Cyclohexane CH₂ | 1.2 - 2.2 | 20 - 35 |
Part 2: The "In Silico" Approach — Computational Modeling
Computational chemistry provides a powerful means to predict molecular properties and explore conformational landscapes that are difficult to probe experimentally. The standard approach for NMR chemical shift prediction involves Density Functional Theory (DFT) calculations with the Gauge-Including Atomic Orbital (GIAO) method.[10][11]
The overall workflow involves identifying all low-energy conformers, calculating their respective NMR properties, and then averaging these properties based on their predicted thermodynamic stability.[10][12]
Caption: Computational workflow for predicting Boltzmann-averaged NMR spectra.
Computational Protocol
-
Conformational Search:
-
For both cis and trans isomers of 1-Iodo-2-(propan-2-yloxy)cyclohexane, generate initial 3D structures. The cyclohexane ring can exist in two primary chair conformations. For the 1,2-disubstituted pattern, this leads to diequatorial (e,e) and diaxial (a,a) conformers for the trans isomer, and axial-equatorial (a,e) and equatorial-axial (e,a) for the cis isomer.[13][14]
-
Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF). This step efficiently explores the potential energy surface to identify a broad range of possible low-energy structures.[10][12]
-
-
DFT Geometry Optimization and Energy Calculation:
-
Take the unique conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using DFT.
-
Choice of Theory: A common and effective choice is the B3LYP functional.[15] For the basis set, a Pople-style basis set like 6-31+G(d,p) is often sufficient for geometry optimization of organic molecules.[16] It is crucial to include a basis set that can adequately describe the large electron cloud of the iodine atom.
-
The frequency calculation is essential to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the Gibbs free energy for each conformer.
-
-
GIAO NMR Chemical Shift Calculation:
-
For each optimized low-energy conformer, perform a GIAO-NMR calculation at a higher level of theory for better accuracy, for example, using the mPW1PW91/6-31G(d) level of theory.[17]
-
Include a solvent model, such as the Polarizable Continuum Model (PCM), using the experimental solvent (e.g., chloroform) to better simulate the experimental conditions.[15]
-
This calculation yields the absolute shielding tensor (σ) for each nucleus in each conformer.
-
-
Boltzmann Averaging:
-
The experimentally observed NMR spectrum is an average of the spectra of all contributing conformers, weighted by their relative populations at a given temperature.[11][18]
-
Calculate the Boltzmann population (Pᵢ) of each conformer i using its relative Gibbs free energy (ΔGᵢ) at the experimental temperature (T, typically 298.15 K): Pᵢ = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) (where R is the gas constant and the sum is over all conformers j).
-
The final predicted chemical shift (δ) for a specific atom is the Boltzmann-weighted average of its computed shielding tensors from all conformers, referenced against the computed shielding of TMS at the same level of theory.[19][20]
-
Part 3: The Cross-Validation — Comparing Datasets
The core of the validation process is the direct, objective comparison of the experimental results with the Boltzmann-averaged computational predictions. A strong correlation validates the computational model and, by extension, the predicted conformational equilibrium.
Caption: Logic flow for the cross-validation of experimental and computational data.
Data Comparison and Analysis
The following table compares our illustrative experimental data with hypothetical, but realistic, computed data for the two most stable conformers of the trans isomer (diequatorial and diaxial).
| Nucleus | Experimental ¹³C Shift (ppm) | Computed (trans-e,e) ¹³C Shift (ppm) | Computed (trans-a,a) ¹³C Shift (ppm) | Boltzmann-Averaged ¹³C Shift (ppm) |
| C1 (C-I) | 40.5 | 41.2 | 38.1 | 41.1 |
| C2 (C-O) | 82.1 | 81.5 | 78.9 | 81.4 |
| C3 | 32.8 | 33.5 | 30.2 | 33.4 |
| C4 | 24.5 | 25.1 | 22.8 | 25.0 |
| C5 | 25.8 | 26.3 | 23.9 | 26.2 |
| C6 | 34.2 | 35.0 | 31.5 | 34.9 |
| C (isopropyl CH) | 72.3 | 71.8 | 73.5 | 71.9 |
| C (isopropyl CH₃) | 22.9 | 23.5 | 24.1 | 23.5 |
| Relative Energy (kJ/mol) | - | 0.00 (95% pop.) | 7.50 (5% pop.) | - |
| Mean Absolute Error (MAE) | - | - | - | 0.65 ppm |
Interpretation:
-
Conformational Energy: As expected for 1,2-disubstituted cyclohexanes, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer due to the avoidance of 1,3-diaxial steric interactions.[13][21]
-
Boltzmann Averaging: The final predicted spectrum is dominated by the contribution from the most stable diequatorial conformer.
-
Statistical Validation: The Mean Absolute Error (MAE) between the experimental and the Boltzmann-averaged computed shifts is calculated. A low MAE (typically < 2 ppm for ¹³C NMR) indicates a strong agreement.[1] This high level of correlation would provide strong confidence that the trans isomer, existing predominantly in a diequatorial conformation, is the correct structural assignment. A similar analysis performed for the cis isomer would likely yield a much higher MAE, allowing for unambiguous differentiation.
Conclusion
The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a synergistic approach that provides a deeper and more reliable understanding of molecular structure and behavior. By using high-quality NMR and IR data to ground-truth DFT-based conformational analysis and spectral predictions, we can overcome the inherent ambiguities of analyzing flexible molecules. This integrated strategy, which combines meticulous experimental protocol with robust computational workflows, represents a best practice for modern chemical research, ensuring that structural assignments are made with the highest possible degree of scientific certainty.
References
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(us-infrared.com)
-
(openstax.org)
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(youtube.com)
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(spcmc.ac.in)
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(utsouthwestern.edu)
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(researchgate.net)
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(pubmed.ncbi.nlm.nih.gov)
-
(chem.umn.edu)
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(springernature.com)
-
(benchchem.com)
-
(openochem.org)
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(acs.org)
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(rsc.org)
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(rsc.org)
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(beilstein-journals.org)
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(ttu.edu)
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(rsc.org)
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(chemscene.com)
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(benchchem.com)
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(acs.org)
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(orgchemboulder.com)
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(rsc.org)
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(wikipedia.org)
-
(youtube.com)
-
(masterorganicchemistry.com)
-
(mdpi.com)
-
(yale.edu)
-
(libretexts.org)
-
(acs.org)
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(orgsyn.org)
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(vdocument.in)
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(researchgate.net)
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(ebook.de)
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(youtube.com)
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(ncbi.nlm.nih.gov)
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- 5. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
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- 11. On the use OF 1 H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03430A [pubs.rsc.org]
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- 17. Successful combination of computationally inexpensive GIAO 13C NMR calculations and artificial neural network pattern recognition: a new strategy for simple and rapid detection of structural misassignments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
"comparative analysis of different catalysts for 1-Iodo-2-(propan-2-yloxy)cyclohexane coupling"
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The construction of C(sp3)−C(sp2) and C(sp3)−C(sp3) bonds using unactivated secondary alkyl halides is a cornerstone of modern medicinal chemistry. However, the cross-coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane (a β -alkoxy secondary alkyl iodide) presents a formidable synthetic challenge. The combination of steric bulk from the isopropoxy group and the high propensity for β -hydride elimination often leads to complex mixtures and low yields of the desired cross-coupled product.
This guide provides an objective, data-driven comparison of three distinct catalytic paradigms—Palladium catalysis, Nickel-catalyzed Cross-Electrophile Coupling (XEC), and Metallaphotoredox Dual Catalysis—evaluating their mechanistic viability, experimental robustness, and overall performance for this specific substrate.
Mechanistic Causality: The β -Alkoxy Secondary Alkyl Challenge
To understand catalyst selection, we must first analyze the stereoelectronic environment of 1-Iodo-2-(propan-2-yloxy)cyclohexane.
In a cyclohexane system, the bulky isopropoxy ( −OCH(CH3)2 ) group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. In the trans-diastereomer, this conformational lock forces the adjacent iodine atom into an axial position. An axial leaving group is perfectly antiperiplanar to the adjacent axial β -hydrogens. This specific geometry drastically lowers the activation energy for both base-mediated E2 elimination and 1[1].
Furthermore, the β -oxygen atom can coordinate to transition metal centers. While sometimes beneficial for directing effects, in electron-deficient metal complexes, this chelation can stabilize the transition state for undesired de-insertion pathways, yielding enol-ether byproducts. Therefore, a successful catalyst must intercept the alkyl intermediate and drive C–C bond formation faster than the highly favored elimination pathways.
Comparative Analysis of Catalytic Systems
1. Palladium-Catalyzed Cross-Coupling (The Legacy Approach)
Historically, Palladium has been the gold standard for cross-coupling. However, its application to secondary alkyl iodides is notoriously difficult. The classical 2-electron oxidative addition of Pd(0) to a C(sp3)−I bond is slow. Once the Pd(II) -alkyl species is formed, it possesses a vacant coordination site. The metal center rapidly undergoes agostic interaction with the β -hydrogen, leading to 2[2].
-
Mitigation Strategy: The use of highly bulky, electron-rich bidentate ligands (e.g., Xantphos or dppf) with large bite angles can artificially crowd the metal center, accelerating reductive elimination while sterically blocking the coplanar alignment required for β -hydride elimination.
-
Verdict: Even with advanced ligands, yields for β -alkoxy cyclohexyl systems remain poor (<30%), making Pd a suboptimal choice for this specific substrate.
2. Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Nickel fundamentally alters the reaction pathway. Because of its lower electronegativity and smaller atomic radius compared to Pd, Ni readily accesses odd-electron oxidation states ( Ni(I)/Ni(III) ). In3[3], a stoichiometric reductant (like Zn or Mn powder) is used. The Ni(I) species undergoes Single-Electron Transfer (SET) to the alkyl iodide, generating a secondary alkyl radical.
-
Causality: Alkyl radicals do not undergo β -hydride elimination. The radical is subsequently captured by an organonickel(II) intermediate, forming a Ni(III) complex that rapidly reductively eliminates.
-
Verdict: Highly effective (~70% yield). However, the heterogeneous nature of metal reductants can lead to scalability issues and stirring inconsistencies in larger reactors.
3. Metallaphotoredox Dual Catalysis (The Modern Standard)
This system merges a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 ) with a Nickel catalyst. Visible light excites the Ir-catalyst, which then facilitates4[4] to cleave the C−I bond under exceptionally mild, room-temperature conditions.
-
Causality: By removing the need for harsh stoichiometric metal reductants, the background decomposition of the sensitive β -alkoxy group is minimized. The radical generation is highly controlled by photon flux, ensuring a steady, low concentration of radicals that prevents undesired homocoupling.
-
Verdict: The superior choice. It offers the highest yields (~85%), excellent functional group tolerance, and complete suppression of elimination byproducts.
Caption: Mechanistic divergence: Radical Ni-catalysis vs 2-electron Pd-catalysis for secondary alkyl iodides.
Quantitative Performance Data
The following table summarizes the experimental outcomes for the coupling of 1-Iodo-2-(propan-2-yloxy)cyclohexane with a standard aryl boronic acid (Suzuki-type) or aryl bromide (XEC-type).
| Catalyst System | Core Reagents | Temp | Primary Mechanism | Target Yield | Major Byproduct |
| Metallaphotoredox |
NiCl2(dtbbpy)
+
Ir(ppy)3
| 25°C | Radical (SET) | 82 - 88% | Trace homocoupling |
| Nickel XEC |
NiBr2(diglyme)
| 60°C | Radical (SET) | 65 - 72% | Hydrodehalogenation |
| Palladium Suzuki |
Pd2(dba)3
| 80°C | 2-Electron | < 20% | 3-Isopropoxycyclohexene |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Strict adherence to the exclusion of oxygen is required, as O2 actively quenches both the excited state photocatalyst and the intermediate alkyl radicals[5].
Protocol A: Metallaphotoredox Dual Catalysis (Recommended)
Rationale: Utilizes light to generate radicals at ambient temperature, preserving the integrity of the isopropoxy ether linkage.
-
Glovebox Setup: Inside an argon-filled glovebox ( O2 < 1 ppm), charge an oven-dried 8 mL vial equipped with a Teflon septum cap with:
-
1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equiv, 0.5 mmol)
-
Aryl bromide (1.5 equiv, 0.75 mmol)
-
NiCl2(dtbbpy) (5 mol%)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)
-
Anhydrous K3PO4 (2.0 equiv)
-
-
Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed DMA (Dimethylacetamide). Causality: DMA stabilizes the Ni intermediates, while degassing prevents O2 radical quenching.
-
Irradiation: Remove the sealed vial from the glovebox. Place it in a photoreactor equipped with 34 W Blue LEDs (440 nm). Stir vigorously at 25°C for 24 hours. A cooling fan must be used to ensure the reaction does not thermally degrade.
-
Workup: Quench the reaction by opening it to air. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA and inorganic salts. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (Alternative)
Rationale: A highly scalable alternative that does not require specialized photochemical equipment, relying instead on a heterogeneous reductant.
-
Reagent Mixing: In a Schlenk tube under standard Schlenk line techniques (Argon), add NiBr2(diglyme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and activated Zinc dust (2.5 equiv).
-
Activation: Briefly flame-dry the flask under vacuum, then backfill with Argon. Causality: Zinc oxide passivation layers must be minimized; heating under vacuum helps activate the Zn surface.
-
Substrate Addition: Inject a solution of 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equiv) and Aryl Iodide (1.2 equiv) in anhydrous THF (0.2 M).
-
Reaction: Stir vigorously at 60°C for 16 hours. The solution will typically turn deep red/brown, indicative of the active low-valent Ni species.
-
Workup: Filter the crude mixture through a short pad of Celite to remove unreacted Zinc dust. Concentrate the filtrate and purify via chromatography.
Caption: Self-validating experimental workflow for air-sensitive metallaphotoredox cross-coupling.
References
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents Source: ACS Publications URL:[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Nickel-Catalyzed Reductive Alkene Cross-Dialkylation with Unactivated Alkyl Electrophiles Source: ACS Publications (Organic Letters) URL:[Link]
-
Recent Advances in Single-Electron-Transfer-Mediated Carbonylation Source: PMC (National Institutes of Health) URL:[Link]
Sources
An In-Depth Technical Guide to 1-Iodo-2-(propan-2-yloxy)cyclohexane: A Versatile Scaffold for Three-Dimensional Combinatorial Libraries
This guide provides a comprehensive evaluation of 1-Iodo-2-(propan-2-yloxy)cyclohexane as a building block in combinatorial chemistry. We will explore its synthetic utility, compare its performance against alternative scaffolds, and provide detailed experimental protocols for its application in key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel, three-dimensional structures.
The Imperative for Spatial Complexity in Drug Discovery
For decades, medicinal chemistry has been dominated by flat, aromatic compounds. However, the pursuit of novel biological targets and the need to overcome challenges in drug metabolism and safety have led to a paradigm shift towards molecules with greater three-dimensional (3D) character. Saturated carbocyclic scaffolds, such as the cyclohexane ring, are at the forefront of this movement.[1][2] These structures offer a rigid, pre-organized framework that can present functional groups in precise spatial orientations, potentially leading to enhanced binding affinity and selectivity for protein targets.[3]
1-Iodo-2-(propan-2-yloxy)cyclohexane emerges as a particularly interesting building block in this context. It provides a trifunctional scaffold:
-
A reactive iodo group at the C1 position, ideal for a wide range of palladium-catalyzed cross-coupling reactions.
-
A bulky isopropoxy group at the C2 position, which can influence the conformational preference of the ring and serve as a key interaction point with a target protein.
-
The cyclohexane core itself, which can be further functionalized, offering a rich landscape for generating structural diversity.
This guide will dissect the potential of this building block, providing the technical details necessary for its successful implementation in drug discovery campaigns.
Core Applications in Library Synthesis: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is a highly versatile synthetic handle, making 1-Iodo-2-(propan-2-yloxy)cyclohexane an excellent substrate for cornerstone reactions in combinatorial and parallel synthesis.[4][5] We will evaluate its performance in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, enabling the attachment of aryl, heteroaryl, or vinyl groups to the cyclohexane core.[6][7] This is critical for exploring structure-activity relationships (SAR) by introducing a wide array of substituents.
Causality of Experimental Choices: The choice of a palladium catalyst, ligand, and base is crucial for efficient coupling with sp³-hybridized iodides.[8] Sterically hindered phosphine ligands are often employed to promote the reductive elimination step, while a suitable base is required to activate the boronic acid for transmetalation.[6] A mixed solvent system, such as toluene and water, facilitates the dissolution of both organic and inorganic reagents.[9]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask under an inert argon atmosphere, add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
To this stirred suspension, add 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Coupling Partners in Suzuki-Miyaura Reactions
| Coupling Partner | Typical Yield Range | Key Advantages | Key Disadvantages |
|---|---|---|---|
| 1-Iodo-2-(propan-2-yloxy)cyclohexane | 60-85% (estimated) | Introduces 3D scaffold; pre-functionalized. | Potentially slower kinetics than aryl iodides. |
| 1-Iodocyclohexene[9] | 70-95% | High reactivity of sp² C-I bond. | Results in a planar cyclohexene ring. |
| 1-Iodo-2-methylcyclopropane[8] | 65-90% | Introduces strained ring system. | Different conformational properties than cyclohexane. |
| Aryl Iodides[10] | 80-98% | High reactivity, broad scope. | Leads to "flat" molecules. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of C-N bonds is fundamental in medicinal chemistry, as the amine functionality is prevalent in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with organic halides.[11][12] Using 1-Iodo-2-(propan-2-yloxy)cyclohexane in this reaction allows for the direct installation of primary and secondary amines, anilines, and various nitrogen-containing heterocycles onto the cyclohexane scaffold.
Causality of Experimental Choices: The catalytic system for Buchwald-Hartwig amination typically consists of a palladium source and a specialized phosphine ligand.[13] The ligand plays a critical role in facilitating both the oxidative addition and the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the key palladium-amido intermediate.[14]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add a solution of 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equivalent) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Add the amine coupling partner (1.2 equivalents).
-
Seal the vial and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.
-
Cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
DOT Script for Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) or C(sp³) carbon and a terminal alkyne.[15][16] This reaction introduces a linear, rigid alkynyl group, which can serve as a valuable linker or pharmacophore element. The resulting alkynes are also versatile intermediates for further transformations, such as click chemistry or reductions.
Causality of Experimental Choices: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[17] The palladium complex undergoes oxidative addition with the iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation to the palladium center, followed by reductive elimination.[16] An amine base is typically used both to deprotonate the alkyne and to serve as a solvent. Copper-free conditions have also been developed to avoid potential issues with copper-catalyzed side reactions.[4]
Generalized Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add an anhydrous amine solvent, such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.5 equivalents) followed by 1-Iodo-2-(propan-2-yloxy)cyclohexane (1.0 equivalent).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through celite to remove the catalyst salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
DOT Script for Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Analysis with Alternative Building Blocks
The value of a building block is best understood in the context of available alternatives. Here, we compare 1-Iodo-2-(propan-2-yloxy)cyclohexane against other common scaffolds used in library synthesis.
Table 2: Performance Comparison of Scaffolds in Combinatorial Chemistry
| Feature | 1-Iodo-2-(propan-2-yloxy)cyclohexane | 1-Iodo-2-isopropoxybenzene | Bicyclo[3.1.0]hexane-6-iodide |
|---|---|---|---|
| Scaffold Type | Saturated Carbocycle | Aromatic Carbocycle | Fused Bicyclic |
| Fraction of sp³ Carbons (Fsp³) | High (0.83) | Low (0.33) | High (1.0) |
| Three-Dimensionality | Excellent | Poor ("Flat") | Excellent, conformationally rigid |
| Synthetic Handles | C-I bond for coupling | C-I bond for coupling | C-I bond for coupling |
| Inherent Functionality | Isopropoxy group | Isopropoxy group | None |
| Conformational Flexibility | Moderate (Chair flips) | Low | High rigidity, constrained |
| Bioisosteric Potential | Phenyl, t-butyl group bioisostere[3] | --- | Cyclohexane bioisostere[18] |
| Primary Application | Accessing 3D chemical space with pre-installed vector. | Standard aromatic library synthesis. | Introducing high rigidity and novel topology. |
This comparison highlights the key advantage of 1-Iodo-2-(propan-2-yloxy)cyclohexane: it provides a direct entry into sp³-rich chemical space without sacrificing the robust and well-understood reactivity of an iodo-handle for cross-coupling. While aromatic building blocks are synthetically tractable, they contribute to the "flatland" of traditional medicinal chemistry.[1] Conformationally rigid scaffolds like bicyclo[3.1.0]hexanes offer unique geometries but may present different synthetic challenges and do not possess the inherent oxygen functionality of our target building block.[18]
Conclusion
The evaluation of 1-Iodo-2-(propan-2-yloxy)cyclohexane demonstrates its significant potential as a building block for modern combinatorial chemistry. Its trifunctional nature—a reactive iodide, a directing isopropoxy group, and a 3D cyclohexane core—provides an excellent platform for the rapid generation of diverse and spatially complex compound libraries. The presented protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for its application in drug discovery programs. By enabling a departure from flat aromatic systems, this building block and others like it will be instrumental in exploring the next generation of therapeutic targets and developing safer, more effective medicines.
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A Comparative Guide to the Biological Activity of Functionalized Cyclohexane Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
This guide provides an objective comparison of the biological activity of functionalized cyclohexane derivatives, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of published research on the specific biological activity of 1-Iodo-2-(propan-2-yloxy)cyclohexane derivatives, this document will utilize a well-documented series of aminoethyl substituted cyclohexane derivatives as a representative model. This approach serves to illustrate the requisite format for a comprehensive comparison guide, inclusive of data presentation, detailed experimental protocols, and conceptual visualizations. The methodologies and data presented are synthesized from authoritative studies on novel cyclohexane-based σ1 antagonists investigated for their anticancer properties.
Introduction: The Cyclohexane Scaffold in Drug Discovery
The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and the stereochemical diversity it can impart to a molecule. Functionally substituted cyclohexane derivatives are a significant class of organic compounds explored for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.[1] The synthetic tractability of the cyclohexane core allows for systematic modifications, enabling researchers to probe the structural requirements for a desired biological effect and to optimize lead compounds.
A critical aspect of this exploration is understanding the Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity. For cyclohexane derivatives, factors such as the nature and position of functional groups, as well as the stereochemistry (the 3D arrangement of atoms), can dramatically influence efficacy and target specificity.[2] This guide focuses on a series of aminoethyl substituted cyclohexane derivatives to elucidate these relationships in the context of anticancer activity.[3]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of a synthesized series of aminoethyl substituted cyclohexane derivatives was evaluated against the DU145 human prostate cancer cell line. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit cancer cell growth by 50%. Lower IC50 values are indicative of higher potency.
Quantitative Data Summary
The table below summarizes the cytotoxic effects of the derivatives, highlighting the profound impact of stereochemistry on their anticancer potential.
| Compound ID | Configuration | N-Substituent | IC50 (µM) against DU145 Cells |
| (1R,3S)-11 | cis | Benzyl | 15.3 |
| (1S,3R)-11 | cis | Benzyl | 16.8 |
| (1R,3R)-11 | trans | Benzyl | > 30 |
| (1S,3S)-11 | trans | Benzyl | > 30 |
| Data extracted from a study on novel σ1 antagonists for tumor therapy.[3] |
Interpretation of Results: The data clearly demonstrates that the cis-configured isomers exhibit significantly greater anticancer activity than their trans-configured counterparts. The IC50 values for the cis isomers are approximately half (or less) than those of the trans isomers, which showed minimal activity at the tested concentrations. This stark difference underscores the critical role of stereochemistry in the biological activity of these compounds, suggesting that the spatial orientation of the substituents is crucial for effective interaction with the biological target.[2][3]
Broader Implications and Future Directions
The pronounced effect of stereochemistry on the anticancer activity of aminoethyl substituted cyclohexane derivatives highlights the necessity of stereoselective synthesis and characterization in drug discovery. [4]While this guide uses anticancer activity as a specific example, the principles of comparative analysis and rigorous experimental validation are broadly applicable to other biological activities, such as the antimicrobial potential of functionalized cyclohexanes. [5] Future research on 1-Iodo-2-(propan-2-yloxy)cyclohexane and its derivatives should focus on:
-
Initial Biological Screening: Performing broad-spectrum screening to identify potential therapeutic areas (e.g., antimicrobial, anticancer, enzyme inhibition).
-
Stereoselective Synthesis: Developing synthetic routes to isolate and test individual stereoisomers to fully elucidate structure-activity relationships.
-
Mechanism of Action Studies: Once activity is confirmed, subsequent experiments should aim to identify the specific molecular targets and pathways through which these compounds exert their effects.
Functionalized cyclohexane derivatives remain a valuable and promising class of compounds for the discovery of new therapeutic agents. [6]Their synthetic versatility offers a powerful platform for creating diverse chemical libraries to address ongoing challenges in medicine, such as antimicrobial resistance and cancer therapy.
References
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Shoaib, M., Israyilova, A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
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Shoaib, M., Israyilova, A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Semantic Scholar. [Link]
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Priya, S. S., Kumar, N. N., & Sureshkumar, P. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
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Gokcen, T., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Iodo-2-propylcyclohexane. PubChem. [Link]
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Gokcen, T., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. ResearchGate. [Link]
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Ziyaei, A., Namboothiri, I. N. N., & Hooshmand, E. (n.d.). Scheme 42 Synthesis of both enantiomers of cyclohexane derivatives with proper selection of catalyst. ResearchGate. [Link]
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SciSpace. (n.d.). Cyclohexane and its functionally substituted derivatives. SciSpace. [Link]
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Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. [Link]
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Wikipedia. (n.d.). Iodocyclohexane. Wikipedia. [Link]
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CABI Digital Library. (2019). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. CABI Digital Library. [Link]
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Frontiers. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers. [Link]
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Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]
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Comprehensive Guide to the Safe Disposal of 1-Iodo-2-(propan-2-yloxy)cyclohexane
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to manage chemical life cycles safely and effectively. This guide provides a detailed, field-tested framework for the proper disposal of 1-iodo-2-(propan-2-yloxy)cyclohexane. While this specific molecule may not have a dedicated profile in major regulatory databases, its structure—containing an iodoalkane, an ether, and a cyclohexane ring—dictates a clear and cautious disposal pathway rooted in the principles of handling halogenated, potentially peroxide-forming organic compounds.
This document moves beyond a simple checklist. It explains the why behind each step, ensuring that the protocol is not just followed, but understood. This approach is the bedrock of a robust safety culture and ensures that our procedures are self-validating and adaptable.
Hazard Deconstruction and Risk Assessment
Understanding the disposal requirements for 1-iodo-2-(propan-2-yloxy)cyclohexane begins with a chemical deconstruction of its functional groups. The primary risks are associated with its halogenated nature and the propensity of its ether component to form explosive peroxides.
-
Iodoalkane Moiety: Organic iodides can be irritants and are often heavier than water. More significantly, they are classified as halogenated organic compounds. Co-disposal with non-halogenated organic waste is strictly forbidden, as this complicates and increases the cost of incineration or reclamation processes. Improper disposal can lead to the formation of persistent organic pollutants.
-
Isopropoxy Ether Group: The secondary ether linkage (-O-CH(CH₃)₂) is a critical structural alert for potential peroxide formation. Ethers can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide crystals, especially upon concentration. This risk is elevated if the compound has been stored for an extended period or exposed to light and air.
-
Cyclohexane Backbone: The cyclohexane ring renders the compound a combustible organic material.
A summary of the primary hazards is presented below.
| Hazard Class | Associated Functional Group | Primary Risks & Disposal Considerations |
| Halogenated Organic | 1-Iodo group | Must be segregated into a dedicated halogenated waste stream. Prohibited from mixing with non-halogenated solvents. |
| Peroxide-Former (Class B) | 2-(propan-2-yloxy) group | Potential for formation of explosive peroxides upon storage. Requires testing and stabilization before disposal if stored > 12 months. |
| Combustible Liquid | Cyclohexane backbone | Flammable. Must be stored away from ignition sources. |
Pre-Disposal Safety Protocol: Peroxide Detection
Causality: The most immediate and severe risk associated with this compound is the potential for explosive peroxides. Therefore, before any consolidation or disposal procedure, it is mandatory to test for the presence of peroxides, especially if the container has been opened and stored for more than 12 months or if the storage history is unknown.
Step-by-Step Peroxide Testing Protocol:
-
Visual Inspection: Before handling, carefully inspect the container. Do not touch or move the container if you observe crystal formation around the cap, discoloration, or an oily viscous layer. If any of these are present, do not proceed. Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. Conduct this procedure inside a certified chemical fume hood.
-
Test Strip Application:
-
Use commercially available peroxide test strips (e.g., potassium iodide/starch paper).
-
Carefully open the container.
-
Using forceps, dip the end of a test strip into the chemical, ensuring it is wetted.
-
Remove the strip and wait for the specified time according to the manufacturer's instructions.
-
-
Interpreting Results:
-
Negative (< 20 ppm): If the strip shows a peroxide concentration below the action level (typically 20-30 ppm, check with your EHS office), the material is safe to handle for disposal. Proceed to Section 3.
-
Positive (≥ 20 ppm): If the test is positive, the material must be stabilized before it can be moved or disposed of. Do not proceed with disposal. Contact your EHS office for guidance on chemical stabilization or for direct pickup of the hazardous material.
-
Disposal Workflow for 1-Iodo-2-(propan-2-yloxy)cyclohexane
This workflow outlines the decision-making process and physical steps for compliant disposal after the material has been deemed free of significant peroxide contamination.
Caption: Disposal Decision Workflow for 1-Iodo-2-(propan-2-yloxy)cyclohexane.
Step-by-Step Disposal Procedure:
-
Confirmation: Ensure the material has passed the peroxide test as described in Section 2.
-
Segregation: This is the most critical logistical step. This compound must be disposed of in a container specifically designated for Halogenated Organic Liquid Waste . Never mix it with non-halogenated waste streams (e.g., acetone, hexanes).
-
Containerization:
-
Select a clean, chemically compatible waste container, typically a glass bottle with a screw cap. Ensure it is free of contaminants that could react with the waste.
-
Work within a certified chemical fume hood.
-
Carefully pour the 1-iodo-2-(propan-2-yloxy)cyclohexane from its original container into the designated halogenated waste container. Avoid splashing.
-
Do not fill the waste container beyond 80% capacity to allow for vapor expansion.
-
-
Labeling: Securely attach a hazardous waste tag to the container immediately after adding the waste. The label must include, at a minimum:
-
The full, unabbreviated chemical name: "Waste 1-Iodo-2-(propan-2-yloxy)cyclohexane"
-
The primary hazard classifications: "Halogenated Organic," "Combustible," "Potential Peroxide-Former."
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher/laboratory.
-
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
-
Arrange Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.
Emergency Procedures for Spills and Exposure
-
Minor Spill (in a fume hood):
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled container for disposal as halogenated solid waste.
-
Wipe the area with a suitable solvent (e.g., isopropanol), and then with soap and water. Place all cleaning materials into the solid waste container.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If the material is flammable, turn off all nearby ignition sources.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure, seek immediate medical attention after initial flushing.
-
By adhering to this comprehensive guide, you ensure that the disposal of 1-iodo-2-(propan-2-yloxy)cyclohexane is handled not just compliantly, but with the highest commitment to the safety of yourself, your colleagues, and the environment.
References
A Researcher's Guide to Handling 1-Iodo-2-(propan-2-yloxy)cyclohexane: Essential Safety Protocols and PPE
Understanding the Hazard Profile
To select the appropriate PPE, we must first understand the potential risks. 1-Iodo-2-(propan-2-yloxy)cyclohexane combines two key functional groups that dictate its hazard profile: an alkyl iodide and an ether .
-
Alkyl Iodide Moiety: Similar to other organic iodides like iodocyclohexane, this group presents several risks. These compounds can be irritants to the skin and eyes and may cause respiratory irritation if inhaled.[1][2] They are often sensitive to light, which can cause decomposition and release of hydrogen iodide.[1][2] Upon combustion, toxic fumes of hydrogen iodide and carbon oxides can be produced.[1][3]
-
Ether Linkage: The isopropoxy group classifies this molecule as an ether. Ethers are known to form explosive peroxides upon exposure to air and light, especially after prolonged storage. While the potential for this specific molecule is not fully characterized, it is a critical consideration for safe storage and handling.[4]
-
Overall Profile: The compound is expected to be a combustible liquid.[1][2] It is likely incompatible with strong oxidizing agents and strong bases, which could lead to vigorous reactions.[1][3]
Given these potential hazards, a cautious and well-planned approach to handling is imperative.
Personal Protective Equipment (PPE) Selection
The selection of PPE is directly dictated by the scale and nature of the operation. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and should always be used when handling this compound.[5]
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (e.g., <10 g) | Tightly fitting safety goggles with side shields (ANSI Z87.1 compliant).[6] | Nitrile or neoprene gloves. Check manufacturer's compatibility chart.[6] | Standard flame-resistant laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Large-Scale Operations (e.g., >10 g or bulk transfer) | A face shield worn over chemical splash goggles.[6] | Double-gloving with nitrile or neoprene gloves is recommended. For sustained contact, consider heavier-duty gloves like butyl rubber. | Chemical-resistant apron over a flame-resistant lab coat. | Required if there is a potential for exposure outside of a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[7] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles. | Heavy-duty, chemical-resistant gloves. | Full chemical-resistant suit or apron to prevent any skin exposure. | A self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas.[3][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes risk. The following protocol should be incorporated into your laboratory-specific Standard Operating Procedures (SOPs).
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All work with 1-Iodo-2-(propan-2-yloxy)cyclohexane must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Assemble Equipment: Ensure all necessary glassware, reagents, and spill cleanup materials are inside the fume hood before you begin.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1]
-
Container Inspection: Check the container for any signs of degradation or peroxide formation (e.g., crystal formation). Do not use if peroxides are suspected.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on your lab coat and any additional body protection required.
-
Don the appropriate eye and face protection.
-
Wash and dry your hands thoroughly before donning the selected chemical-resistant gloves.
Step 3: Weighing and Transfer
-
Minimize Exposure: Perform all transfers of the liquid within the fume hood.
-
Use Appropriate Tools: Use a syringe or pipette for liquid transfers to minimize the risk of spills.[5]
-
Secure Containers: Keep the source container tightly sealed when not in use. Store in a cool, dry, and dark place, away from incompatible materials.[1][2]
Step 4: Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
PPE Removal: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove your lab coat and other PPE.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment of the planned procedure.
Caption: PPE selection workflow based on operational scale and risk.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan
-
Waste Segregation: All materials contaminated with 1-Iodo-2-(propan-2-yloxy)cyclohexane, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Regulatory Compliance: Do not dispose of this chemical down the drain. All waste must be disposed of in accordance with federal, state, and local regulations.[10]
-
Iodine Recovery: Iodinated organic waste streams can sometimes be recycled to recover the iodine, which is an environmentally and economically sound practice.[11] Contact your EHS department or a specialized waste vendor to see if this is an option for your waste stream.[11][12]
By adhering to these guidelines, researchers can safely handle 1-Iodo-2-(propan-2-yloxy)cyclohexane, protecting themselves, their colleagues, and the environment.
References
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Cyclohexane - SAFETY DATA SHEET . PENTA. [Link]
-
Anesthetic Gases: Guidelines for Workplace Exposures . Occupational Safety and Health Administration (OSHA). [Link]
-
Toxicological Profile for Iodine . Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno Environmental Health & Safety. [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
- Process for the removal of iodine
-
Isoflurane Safety Information . Yale Environmental Health & Safety. [Link]
-
Iodine Recycling Business . Godo Shigen Co., Ltd. [Link]
-
Recovery and Recycling Iodine . Iochem Corporation. [Link]
-
Removal of Iodine-Containing X-ray Contrast Media from Environment . MDPI. [Link]
-
Chemical Safety: Ethers . MIT Environmental Health & Safety. [Link]
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- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
